molecular formula C11H12N2 B1285050 4-Amino-5,7-dimethylquinoline CAS No. 948292-64-6

4-Amino-5,7-dimethylquinoline

Cat. No.: B1285050
CAS No.: 948292-64-6
M. Wt: 172.23 g/mol
InChI Key: FZSRMFQWMZKGCM-UHFFFAOYSA-N
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Description

4-Amino-5,7-dimethylquinoline is a useful research compound. Its molecular formula is C11H12N2 and its molecular weight is 172.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dimethylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-7-5-8(2)11-9(12)3-4-13-10(11)6-7/h3-6H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSRMFQWMZKGCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CC(=C2C(=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589030
Record name 5,7-Dimethylquinolin-4-amine
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Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948292-64-6
Record name 5,7-Dimethylquinolin-4-amine
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Record name 948292-64-6
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-5,7-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the 4-Aminoquinoline Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Within this class, the 4-aminoquinoline scaffold is particularly noteworthy, most famously represented by the antimalarial drug chloroquine.[2] The strategic placement of the amino group at the 4-position is crucial for the biological activity of these compounds, which often involves intercalation with DNA or interference with metabolic pathways in pathogens.[3] Modifications to the quinoline core, such as the introduction of methyl groups at the 5- and 7-positions, can significantly modulate the molecule's lipophilicity, metabolic stability, and target-binding affinity. This guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 4-Amino-5,7-dimethylquinoline, a promising analog for further investigation in drug discovery and development programs.

Retrosynthetic Analysis and Strategic Approach

A robust and scalable synthesis of this compound (I) is best achieved through a classical three-step approach. Our retrosynthetic analysis identifies 4-chloro-5,7-dimethylquinoline (II) as the key immediate precursor. The critical C4-Cl bond in this intermediate is highly activated towards nucleophilic aromatic substitution (SNAr), allowing for the efficient introduction of the primary amine. The chloro-intermediate (II) can be readily prepared from the corresponding 4-hydroxyquinoline (III) via a well-established chlorination reaction. Finally, the 5,7-dimethyl-4-hydroxyquinoline core (III) is constructed using the Conrad-Limpach synthesis, a reliable and powerful method for forming the quinoline ring system from an appropriately substituted aniline—in this case, 3,5-dimethylaniline (IV).

Retrosynthesis Target This compound (I) Precursor1 4-Chloro-5,7-dimethylquinoline (II) Target->Precursor1 Amination (SNAr) Precursor2 4-Hydroxy-5,7-dimethylquinoline (III) Precursor1->Precursor2 Chlorination StartingMaterial 3,5-Dimethylaniline (IV) + β-Ketoester Precursor2->StartingMaterial Conrad-Limpach Synthesis

Caption: Retrosynthetic pathway for this compound.

Synthetic Methodologies: From Starting Materials to Final Product

This section details the step-by-step protocols for the synthesis, grounded in established chemical principles. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Step 1: Conrad-Limpach Synthesis of 4-Hydroxy-5,7-dimethylquinoline (III)

The Conrad-Limpach synthesis is a thermal condensation reaction between an aniline and a β-ketoester.[4][5] The reaction proceeds in two stages: initial formation of a β-aminoacrylate intermediate followed by a high-temperature thermal cyclization to form the 4-hydroxyquinoline product.[6]

Principle & Rationale: The reaction begins with the nucleophilic attack of 3,5-dimethylaniline on the carbonyl carbon of ethyl acetoacetate. The subsequent dehydration forms an enamine intermediate. The critical step is the thermal cyclization, which requires high temperatures (typically ~250 °C) to overcome the energy barrier of disrupting the aromaticity of the aniline ring during the ring-closing step.[4] The use of a high-boiling, inert solvent like diphenyl ether or Dowtherm A is crucial for achieving the necessary temperature and ensuring a homogeneous reaction mixture, leading to higher yields.[6]

Detailed Experimental Protocol:

  • Intermediate Formation: In a round-bottom flask, combine 3,5-dimethylaniline (1.0 eq), ethyl acetoacetate (1.1 eq), and a catalytic amount of hydrochloric acid (e.g., 2-3 drops) in toluene.

  • Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected, indicating the formation of the enamine intermediate.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • Cyclization: To the crude enamine intermediate, add a high-boiling solvent such as diphenyl ether.

  • Heat the mixture in an oil bath to 250-260 °C. Maintain this temperature for 1-2 hours. The reaction progress can be monitored by observing the evolution of ethanol.

  • Cool the reaction mixture to room temperature, which should cause the product to precipitate.

  • Dilute the mixture with hexane or petroleum ether to facilitate further precipitation.

  • Collect the solid product by vacuum filtration, wash thoroughly with hexane to remove the high-boiling solvent, and dry to yield crude 4-hydroxy-5,7-dimethylquinoline (III). Further purification can be achieved by recrystallization from ethanol or a similar polar solvent.

Step 2: Chlorination to Yield 4-Chloro-5,7-dimethylquinoline (II)

The conversion of the 4-hydroxy group to a 4-chloro group is a critical activation step. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.

Principle & Rationale: The mechanism involves the attack of the hydroxyl group of the quinolone tautomer on the electrophilic phosphorus atom of POCl₃. This forms a phosphate ester intermediate, which is an excellent leaving group. A subsequent nucleophilic attack by a chloride ion at the C4 position displaces the phosphate group, yielding the 4-chloroquinoline product.[7] Using POCl₃ as both the reagent and the solvent ensures a high concentration of the chlorinating agent and provides a suitable reaction temperature upon refluxing.

Detailed Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize evolved HCl gas), place the dried 4-hydroxy-5,7-dimethylquinoline (III) (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) under a fume hood.

  • Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃. Caution: This is a highly exothermic reaction.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is basic (pH 8-9). This will precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry thoroughly. The crude 4-chloro-5,7-dimethylquinoline (II) is often of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.

Step 3: Amination to this compound (I)

The final step is a nucleophilic aromatic substitution (SNAr) to replace the 4-chloro substituent with an amino group.

Principle & Rationale: The electron-withdrawing nitrogen atom in the quinoline ring makes the C4 position highly electron-deficient and thus susceptible to nucleophilic attack.[8] The reaction with an amine source, such as ammonia, proceeds via a Meisenheimer-like intermediate, followed by the elimination of the chloride ion to restore aromaticity. Using a sealed vessel or an autoclave is necessary when using a volatile nucleophile like ammonia to maintain a sufficient concentration at the required reaction temperatures.

Detailed Experimental Protocol:

  • Place 4-chloro-5,7-dimethylquinoline (II) (1.0 eq) and phenol (as a solvent and catalyst) into a high-pressure reaction vessel or a sealed tube.

  • Saturate the mixture with ammonia gas or add a solution of ammonia in a suitable solvent (e.g., ethanol).

  • Seal the vessel and heat it to 120-150 °C for 6-12 hours. The internal pressure will increase, so appropriate safety precautions must be taken.

  • After the reaction period, cool the vessel to room temperature before carefully opening it in a fume hood.

  • Dissolve the reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Wash the organic layer with an aqueous base (e.g., 1M NaOH) to remove the phenol, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound (I).

SynthesisWorkflow cluster_0 Step 1: Conrad-Limpach cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination A1 3,5-Dimethylaniline + Ethyl Acetoacetate A2 Reflux in Toluene (Dean-Stark) A1->A2 A3 Thermal Cyclization (~250°C in Diphenyl Ether) A2->A3 A4 Precipitate & Filter A3->A4 B1 4-Hydroxy-5,7-dimethylquinoline A4->B1 B2 Reflux in POCl3 B1->B2 B3 Quench on Ice B2->B3 B4 Neutralize & Filter B3->B4 C1 4-Chloro-5,7-dimethylquinoline B4->C1 C2 Heat with NH3/Phenol in Sealed Vessel C1->C2 C3 Workup & Extraction C2->C3 C4 Purification (Chromatography) C3->C4 Final Final C4->Final Final Product: This compound

Caption: Experimental workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Characterization

A rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Physical Properties

A summary of the key physical and chemical identifiers for the target compound.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₂N₂[9]
Molecular Weight 172.23 g/mol
CAS Number 948292-64-6[9]
Appearance Expected to be a solid at room temperature
SMILES String Cc1cc(C)c2c(N)ccnc2c1
InChI Key FZSRMFQWMZKGCM-UHFFFAOYSA-N
Spectroscopic Data Analysis

The following sections describe the expected spectroscopic data for structural elucidation.

NMR spectroscopy is the most powerful tool for unambiguous structure determination.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum should display distinct signals for the aromatic protons, the two methyl groups, and the amino protons. The aromatic protons on the quinoline ring will exhibit characteristic chemical shifts and coupling patterns. The methyl groups should appear as sharp singlets, and the amino protons as a broad singlet.

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show 11 distinct carbon signals corresponding to the molecular structure. The chemical shifts will differentiate between the aromatic carbons (both protonated and quaternary) and the aliphatic methyl carbons.

IR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200N-H Stretch (symmetric & asymmetric)Primary Amine (-NH₂)
3050 - 3000C-H StretchAromatic C-H
2950 - 2850C-H StretchMethyl (-CH₃)
~1620 - 1450C=C & C=N StretchAromatic Ring

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The primary confirmation of successful synthesis is the observation of the molecular ion peak. For this compound (C₁₁H₁₂N₂), the exact mass should be observed at m/z ≈ 172.10.

  • Fragmentation Pattern: Common fragmentation pathways for quinolines may include the loss of small molecules or radicals, providing further structural confirmation.

Characterization cluster_0 Structural Confirmation cluster_1 Functional Group ID cluster_2 Purity & Physical State Start Purified Solid (Final Product) NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (MS) Start->MS IR IR Spectroscopy Start->IR MP Melting Point Start->MP TLC TLC Analysis Start->TLC H_NMR Proton Signals & Coupling NMR->H_NMR Confirms Connectivity C_NMR Carbon Environment NMR->C_NMR Confirms Carbon Skeleton M_Peak Molecular Ion Peak (M⁺) MS->M_Peak Confirms Molecular Weight Frag Fragmentation Pattern MS->Frag Confirms Structure NH_stretch N-H Stretches (~3300 cm⁻¹) IR->NH_stretch Confirms -NH₂ Group

Sources

Spectroscopic Analysis of 4-Amino-5,7-dimethylquinoline: A Senior Application Scientist's Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents. 4-Amino-5,7-dimethylquinoline (CAS No. 948292-64-6) represents a specific analogue within this vital class of heterocyclic compounds.[1] Accurate and unambiguous structural confirmation is the bedrock upon which all subsequent research—from mechanistic studies to drug development—is built. This technical guide provides a comprehensive, field-proven framework for the complete spectroscopic characterization of this compound. Moving beyond a simple recitation of data, this document elucidates the causality behind methodological choices and integrates multi-technique analysis into a self-validating workflow. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS) to deliver an authoritative and holistic analytical protocol.

Molecular Profile and Physicochemical Properties

Before delving into spectroscopic analysis, a foundational understanding of the target molecule's properties is essential. This information guides solvent selection, sample preparation, and the interpretation of resulting data.

PropertyValueSource
IUPAC Name 5,7-dimethylquinolin-4-amineN/A
CAS Number 948292-64-6[1]
Molecular Formula C₁₁H₁₂N₂
Molecular Weight 172.23 g/mol [2]
Canonical SMILES Cc1cc(C)c2c(N)ccnc2c1
InChI Key FZSRMFQWMZKGCM-UHFFFAOYSA-N
Physical Form Solid (predicted)
Solubility Predicted to be soluble in organic solvents like Chloroform, DMSO, Methanol. Poorly soluble in water.[3]

The Synergy of Spectroscopic Techniques

No single analytical technique provides a complete structural picture. True scientific integrity is achieved by integrating complementary methods, where each technique validates the findings of the others. This multi-faceted approach ensures the highest confidence in structural assignment.

G cluster_input Analyte cluster_methods Analytical Methods cluster_output Derived Information cluster_result Final Confirmation Analyte This compound NMR NMR (¹H, ¹³C) Analyte->NMR MS Mass Spec. (MS) Analyte->MS IR FT-IR Analyte->IR UV UV-Vis Analyte->UV Structure Carbon-Hydrogen Framework NMR->Structure MW Molecular Weight & Formula MS->MW FuncGroups Functional Groups IR->FuncGroups Chromo Electronic Conjugation UV->Chromo Result Confirmed Structure Structure->Result MW->Result FuncGroups->Result Chromo->Result

Caption: Interplay of spectroscopic techniques for holistic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule.[4] It provides a detailed map of the carbon-hydrogen framework.

Expertise in Action: Why NMR is Foundational

Proton (¹H) and Carbon-13 (¹³C) NMR are indispensable because they probe the unique electronic environment of each nucleus. The chemical shift, signal splitting (multiplicity), and integration values collectively allow for the assembly of molecular fragments into a coherent structure. For a novel or sparsely documented compound like this compound, 2D NMR techniques (such as COSY and HSQC/HMBC) are not merely supplementary; they are critical for unambiguous assignment.[5][6]

Predicted ¹H NMR Spectral Data

The following predictions are based on the known effects of substituents on the quinoline ring system. The amino group (-NH₂) is a strong electron-donating group, which will shield (shift upfield) the protons on the carbocyclic ring, while the heterocyclic ring protons will also be influenced.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale
H-2 ~8.4 ppmDoublet (d)Adjacent to the ring nitrogen, deshielded. Coupled to H-3.
H-3 ~6.7 ppmDoublet (d)Shielded by the C4-amino group. Coupled to H-2.
-NH₂ (C-4) ~5.0 - 6.0 ppmBroad Singlet (br s)Exchangeable protons; chemical shift is concentration and solvent dependent.
H-6 ~7.2 ppmSinglet (s)Aromatic proton between two methyl groups.
H-8 ~7.4 ppmSinglet (s)Isolated aromatic proton.
-CH₃ (C-5) ~2.5 ppmSinglet (s)Methyl group on an aromatic ring.
-CH₃ (C-7) ~2.4 ppmSinglet (s)Methyl group on an aromatic ring.
Predicted ¹³C NMR Spectral Data

The carbon signals will reflect the electronic nature of their surroundings. The carbon bearing the amino group (C-4) will be significantly shielded.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-2 ~150 ppmAromatic carbon adjacent to nitrogen.
C-3 ~100 ppmShielded by the C4-amino group.
C-4 ~155 ppmCarbon directly attached to the electron-donating amino group.
C-4a ~148 ppmBridgehead carbon.
C-5 ~135 ppmCarbon bearing a methyl group.
C-6 ~125 ppmAromatic CH.
C-7 ~138 ppmCarbon bearing a methyl group.
C-8 ~120 ppmAromatic CH.
C-8a ~128 ppmBridgehead carbon.
-CH₃ (C-5) ~20 ppmAliphatic carbon.
-CH₃ (C-7) ~18 ppmAliphatic carbon.
Experimental Protocol: NMR Spectroscopy

Causality: The choice of deuterated solvent is critical; it must fully dissolve the analyte without reacting with it. Chloroform-d (CDCl₃) is an excellent starting point for many quinoline derivatives.[7] Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.[4]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% TMS in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer frequency to the deuterium signal of the solvent.[4]

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • (Recommended) Acquire 2D spectra, including COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation), to confirm assignments.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid, non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8]

Expected Vibrational Modes

The IR spectrum will provide definitive evidence for the key functional groups: the amino (-NH₂) group and the aromatic quinoline core.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration TypeRationale
N-H 3450 - 3300 cm⁻¹Asymmetric & Symmetric StretchA primary amine will characteristically show two distinct peaks in this region.
Aromatic C-H 3100 - 3000 cm⁻¹StretchCharacteristic of C-H bonds on the aromatic ring.
Aliphatic C-H 3000 - 2850 cm⁻¹StretchArises from the two methyl (-CH₃) groups.
C=N / C=C 1650 - 1500 cm⁻¹Ring StretchComplex series of absorptions from the quinoline aromatic system.
N-H 1640 - 1560 cm⁻¹Scissoring (Bend)Confirms the presence of the primary amine.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Causality: The ATR method is chosen for its simplicity and speed, requiring minimal sample preparation compared to traditional KBr pellet methods.

  • Instrument Preparation:

    • Record a background spectrum of the clean ATR crystal. This is crucial to subtract atmospheric (H₂O, CO₂) and crystal-related absorptions from the sample spectrum.

  • Sample Analysis:

    • Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks corresponding to the key functional groups.

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule.[9] The quinoline ring is a chromophore, and the amino and methyl groups act as auxochromes, modifying the absorption wavelengths (λ_max) and intensities.

Expected Electronic Transitions

The spectrum of this compound in a non-polar solvent is expected to show multiple absorption bands characteristic of the quinoline system, arising from π → π* transitions. The presence of the electron-donating amino group is expected to cause a bathochromic (red) shift to longer wavelengths compared to unsubstituted quinoline.[10][11]

  • Expected λ_max: ~230-250 nm and a longer wavelength band around 320-350 nm. The exact positions and intensities are solvent-dependent.[12][13]

Experimental Protocol: UV-Vis Spectroscopy

Causality: A suitable solvent must be transparent in the analytical UV range (typically >220 nm) and dissolve the analyte. Ethanol or methanol are common choices for quinoline derivatives.[9]

  • Solution Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable spectroscopic grade solvent (e.g., ethanol).

    • From the stock solution, prepare a dilute solution (e.g., 1 x 10⁻⁵ M) to ensure the absorbance falls within the linear range of the instrument (ideally < 1.0 AU).[12]

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent (the blank) and the other with the sample solution.

    • Place the cuvettes in the spectrophotometer.

    • First, run a baseline correction with the blank cuvette.

    • Acquire the absorption spectrum of the sample over a range of approximately 200-500 nm.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λ_max).

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and can provide evidence for its elemental composition through high-resolution measurements.[14]

Molecular Ion and Fragmentation
  • Molecular Ion (M⁺•): The primary piece of information will be the molecular ion peak. For C₁₁H₁₂N₂, the expected monoisotopic mass is 172.1000 Da.[2] High-resolution mass spectrometry (HRMS) can confirm this mass to within a few parts per million, validating the molecular formula.

  • Nitrogen Rule: The molecular weight of 172 is an even number, which is consistent with the presence of an even number of nitrogen atoms (two in this case), as dictated by the Nitrogen Rule.

  • Predicted Fragmentation: Under Electron Ionization (EI), a common fragmentation pathway would be the loss of a methyl radical (•CH₃) from the molecular ion, leading to a fragment ion at m/z 157 (M-15).

Experimental Protocol: GC-MS or Direct Infusion ESI-MS

Causality: The choice of ionization method depends on the analyte's properties. Electron Ionization (EI), often coupled with Gas Chromatography (GC), is excellent for volatile, thermally stable compounds and provides rich fragmentation data. Electrospray Ionization (ESI) is a softer technique often used for less volatile or more polar compounds.

  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the analyte in a volatile solvent like methanol or acetonitrile.

  • Analysis:

    • For GC-MS: Inject the solution into the GC, which separates the compound from any impurities before it enters the mass spectrometer for ionization and analysis.

    • For ESI-MS: Infuse the solution directly into the ESI source.

  • Data Interpretation:

    • Identify the molecular ion peak ([M]⁺• for EI, [M+H]⁺ for ESI) and confirm that its m/z value matches the calculated molecular weight (172.23).

    • If using HRMS, verify that the measured accurate mass corresponds to the elemental formula C₁₁H₁₂N₂.

    • Analyze the major fragment ions to gain further structural confirmation.

Integrated Analysis Workflow: From Sample to Structure

This workflow diagram illustrates the logical progression from sample receipt to final, validated structural confirmation, emphasizing the self-validating nature of the process.

G cluster_prep Phase 1: Preparation & Initial Checks cluster_analysis Phase 2: Spectroscopic Analysis cluster_interp Phase 3: Data Integration & Confirmation cluster_final Phase 4: Final Report Sample Sample of This compound Solubility Solubility & Purity Check (e.g., TLC, LC-MS) Sample->Solubility MS 1. Mass Spectrometry (Confirm MW & Formula) Solubility->MS FTIR 2. FT-IR Spectroscopy (Identify Functional Groups) Solubility->FTIR NMR 3. NMR Spectroscopy (¹H, ¹³C, 2D) Solubility->NMR UVVIS 4. UV-Vis Spectroscopy (Analyze Chromophore) Solubility->UVVIS Data_MS MS Data: m/z = 172.10 (C₁₁H₁₂N₂) MS->Data_MS Data_FTIR FT-IR Data: N-H, C-H (sp², sp³), C=C/C=N stretches FTIR->Data_FTIR Data_NMR NMR Data: Assign all H & C atoms, Confirm connectivity NMR->Data_NMR Hypothesis Propose Structure Data_MS->Hypothesis Data_FTIR->Hypothesis Data_NMR->Hypothesis Validation Do all data sets agree? Hypothesis->Validation Validation->NMR No, Re-evaluate NMR Assignments Result Unambiguously Confirmed Structure Validation->Result Yes

Caption: A self-validating workflow for structural elucidation.

Conclusion

The structural characterization of this compound is a systematic process that relies on the synergistic application of multiple spectroscopic techniques. By following the detailed protocols and interpretive logic outlined in this guide, researchers can achieve an unambiguous and scientifically rigorous confirmation of the molecule's identity and purity. This foundational analysis is the essential first step that underpins the integrity of all future research and development efforts involving this compound.

References

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  • PubChem. (n.d.). 2,4-Dimethyl-5,6-dimethoxy-8-aminoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Santos, G., et al. (2017). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 5-Aminoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • Reyes-Melo, F. D., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. Retrieved from [Link]

  • MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Retrieved from [Link]

  • Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ACS Publications. Retrieved from [Link]

  • HMDB. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

  • Novak, I., et al. (2004). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from [Link]

  • Al-Ghamdi, A., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC. Retrieved from [Link]

  • Al-Suhaimi, E. A., et al. (2024). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. PMC. Retrieved from [Link]

  • Arjunan, V., et al. (2009). Quantum chemical and spectroscopic investigations of 5-aminoquinoline. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. Retrieved from [Link]

  • Basappa, et al. (2017). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. PubMed. Retrieved from [Link]

  • Wang, Z., et al. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. PubMed Central. Retrieved from [Link]

  • Belboukhari, N. (n.d.). Synthesis and Characterization of Some Derivatives of 4,5-Dimethyl-A4-N-aryl-N-ethylimidazoline-2-thione. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption of aminoquinoline derivatives (5a–x) in ethanol. Retrieved from [Link]

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Sources

In-depth Technical Guide: Initial Biological Screening of 4-Amino-5,7-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive framework for the initial biological screening of the novel compound, 4-Amino-5,7-dimethylquinoline. Quinoline derivatives have historically demonstrated a broad spectrum of pharmacological activities, forming the backbone of numerous approved therapeutic agents.[1][2][3] This document outlines a strategic, multi-tiered screening cascade designed to efficiently elucidate the cytotoxic, antimicrobial, and potential enzymatic inhibitory profile of this specific molecule. The protocols herein are detailed to ensure reproducibility and are grounded in established scientific principles, providing researchers in drug discovery and development with a robust starting point for investigation. We will delve into the rationale behind experimental choices, from cell line and microbial strain selection to the specific assay parameters, ensuring a self-validating and scientifically rigorous approach.

Introduction: The Quinoline Scaffold and the Rationale for Screening

The quinoline ring system is a privileged scaffold in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1][2] Its rigid, heterocyclic structure provides a versatile framework for functionalization, allowing for the fine-tuning of steric and electronic properties to interact with various biological targets. Perhaps the most famous example is quinine, an antimalarial agent, but the applications of quinolines extend to anticancer, antibacterial, antifungal, and anti-inflammatory activities.[2][3]

The subject of this guide, this compound, is a derivative that warrants investigation due to the known significance of the 4-aminoquinoline core, which is central to the activity of drugs like chloroquine and amodiaquine.[4] The addition of dimethyl groups at positions 5 and 7 may modulate the compound's lipophilicity, metabolic stability, and target-binding affinity, potentially leading to novel biological activities or an improved therapeutic index over existing quinoline-based drugs.

Our initial screening strategy is therefore designed to be broad, casting a wide net to identify any significant biological effects across several key areas of therapeutic interest. This approach is both cost-effective and efficient, allowing for a rapid " go/no-go " decision on whether to proceed with more intensive and resource-heavy investigations.[5][6]

Physicochemical Characterization: A Prerequisite for Meaningful Biological Data

Before commencing any biological assays, a fundamental understanding of the compound's physicochemical properties is paramount. These properties will dictate its behavior in aqueous assay buffers and cell culture media, directly impacting the reliability and interpretation of the screening results.

Key Parameters to Determine:

  • Solubility: The solubility of this compound in dimethyl sulfoxide (DMSO) and aqueous buffers (e.g., phosphate-buffered saline, PBS) must be accurately determined.[7] This will inform the preparation of stock solutions and the maximum achievable concentration in biological assays without precipitation. Quinoline itself is sparingly soluble in water but readily dissolves in many organic solvents.[3][7]

  • Purity: The purity of the compound should be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Impurities could lead to false-positive or confounding results.

  • Stability: The stability of the compound in the chosen solvent and under assay conditions (e.g., temperature, pH, light exposure) should be evaluated to ensure that the observed biological effects are attributable to the parent compound and not a degradation product.

A summary of these essential starting parameters is presented below.

Table 1: Physicochemical Properties of this compound

ParameterMethodRecommended Value/Observation
PurityHPLC, NMR>95%
Solubility in DMSOSerial DilutionReport maximum concentration (e.g., >100 mM)
Solubility in PBS (pH 7.4)NephelometryReport maximum concentration
Stability in Assay MediaHPLC analysis over timeReport % degradation over 24h at 37°C

Tier 1 Screening: Cytotoxicity Profiling

The initial assessment of a novel compound's biological activity must always include a determination of its general cytotoxicity.[6][8] This provides a therapeutic window and helps to distinguish between selective, target-based effects and non-specific toxicity. We will employ a standard colorimetric assay using a metabolically active dye to assess cell viability across a panel of human cancer cell lines.[9]

Rationale for Cell Line Selection

The choice of cell lines should represent a diversity of tissue origins to provide a preliminary indication of any tissue-specific toxicity or anticancer potential. The following are recommended for an initial screen:

  • HeLa (Cervical Cancer): A robust and widely used cell line, often serving as a benchmark.

  • A549 (Lung Carcinoma): Represents a common solid tumor type.

  • MCF-7 (Breast Cancer): An estrogen receptor-positive cell line, useful for identifying potential endocrine-disrupting effects.

  • HepG2 (Hepatocellular Carcinoma): Important for early assessment of potential hepatotoxicity.

Experimental Workflow: Cytotoxicity Assessment

The overall workflow for assessing the cytotoxicity of this compound is depicted below.

cytotoxicity_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis prep_compound Prepare serial dilutions of This compound in DMSO treat_cells Treat cells with compound dilutions and controls (Vehicle: DMSO, Positive: Doxorubicin) prep_compound->treat_cells prep_cells Seed cells in 96-well plates and allow to adhere overnight prep_cells->treat_cells incubate Incubate for 48-72 hours at 37°C, 5% CO2 treat_cells->incubate add_reagent Add MTT or resazurin reagent incubate->add_reagent incubate_reagent Incubate for 2-4 hours add_reagent->incubate_reagent read_plate Measure absorbance or fluorescence incubate_reagent->read_plate analyze_data Calculate IC50 values read_plate->analyze_data

Caption: Workflow for cytotoxicity screening.

Detailed Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used method for assessing cell viability.[6] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Selected cell lines (HeLa, A549, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom sterile plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Doxorubicin (positive control)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[6]

  • Compound Preparation and Treatment:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve final desired concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM, 1.56 µM, 0.78 µM). The final DMSO concentration should not exceed 0.5%.

    • Prepare vehicle control wells (medium with the same percentage of DMSO) and a positive control (e.g., Doxorubicin at a known cytotoxic concentration).

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions or controls to the respective wells.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.[6]

  • MTT Assay:

    • After incubation, add 10 µL of MTT reagent to each well.[6]

    • Incubate for an additional 2-4 hours at 37°C, 5% CO₂.

    • Aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[6]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.[6]

Expected Data Output

The results of the cytotoxicity screening should be summarized in a table for easy comparison.

Table 2: Cytotoxicity Profile of this compound

Cell LineIC₅₀ (µM) after 48h
HeLa[Insert Value]
A549[Insert Value]
MCF-7[Insert Value]
HepG2[Insert Value]

Tier 2 Screening: Antimicrobial Activity

Given the prevalence of quinolones as antibacterial agents (e.g., fluoroquinolones), it is logical to screen this compound for antimicrobial activity. A standard broth microdilution method will be used to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial and fungal strains.[10]

Rationale for Microbial Strain Selection

The selected panel should include representatives of Gram-positive and Gram-negative bacteria, as well as a common fungal pathogen, to assess the breadth of antimicrobial activity.

  • Staphylococcus aureus (e.g., ATCC 29213): A Gram-positive bacterium and a common cause of skin and soft tissue infections.

  • Escherichia coli (e.g., ATCC 25922): A Gram-negative bacterium, representing a common cause of urinary tract and gastrointestinal infections.

  • Pseudomonas aeruginosa (e.g., ATCC 27853): A Gram-negative bacterium known for its intrinsic and acquired resistance mechanisms.

  • Candida albicans (e.g., ATCC 90028): A common fungal pathogen.

Experimental Workflow: Antimicrobial Susceptibility Testing

The workflow for determining the MIC of the compound is outlined below.

antimicrobial_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare serial dilutions of This compound in appropriate broth inoculate Inoculate the compound dilutions and controls (Growth, Sterility) prep_compound->inoculate prep_inoculum Prepare standardized microbial inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h (bacteria) or 48h (fungi) inoculate->incubate read_mic Visually inspect for turbidity or use a plate reader incubate->read_mic determine_mic Determine the MIC (lowest concentration with no visible growth) read_mic->determine_mic

Caption: Workflow for MIC determination.

Detailed Protocol: Broth Microdilution for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound

  • DMSO

  • Selected microbial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine and buffered with MOPS for fungi

  • Sterile 96-well U-bottom plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Spectrophotometer (600 nm)

Procedure:

  • Compound Preparation:

    • Prepare a 2-fold serial dilution of this compound in the appropriate broth directly in the 96-well plate. The concentration range should be broad (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation:

    • Grow microbial cultures to the mid-logarithmic phase.

    • Adjust the turbidity of the culture to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add the diluted inoculum to each well containing the compound dilutions and controls (growth control without compound, sterility control with broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and 48 hours for fungi.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

    • Alternatively, a plate reader can be used to measure absorbance at 600 nm.

Expected Data Output

The antimicrobial activity should be summarized in a table.

Table 3: Antimicrobial Profile of this compound

Microbial StrainMIC (µg/mL)
Staphylococcus aureus[Insert Value]
Escherichia coli[Insert Value]
Pseudomonas aeruginosa[Insert Value]
Candida albicans[Insert Value]

Tier 3 Screening: Preliminary Enzyme Inhibition

To explore potential mechanisms of action beyond general cytotoxicity and antimicrobial effects, a preliminary screen against a relevant enzyme class can be highly informative.[11] Kinases are a large family of enzymes frequently implicated in cancer and inflammatory diseases, making them an attractive target class for initial screening.[12] A generic kinase inhibition assay can provide a first indication of this activity.

Rationale for Target Selection

A commercially available, well-characterized kinase such as Src kinase is a good starting point. It is a non-receptor tyrosine kinase involved in various signaling pathways related to cell growth, differentiation, and survival.

Experimental Workflow: Kinase Inhibition Assay

The workflow for a typical in vitro kinase assay is shown below.

kinase_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_compound Prepare serial dilutions of This compound mix_reagents Combine compound, kinase, and substrate in a 384-well plate prep_compound->mix_reagents prep_reagents Prepare kinase, substrate, and ATP solution prep_reagents->mix_reagents initiate_reaction Initiate reaction by adding ATP mix_reagents->initiate_reaction incubate Incubate at room temperature initiate_reaction->incubate stop_reaction Add detection reagent to stop the reaction and generate a signal incubate->stop_reaction read_plate Measure luminescence or fluorescence stop_reaction->read_plate analyze_data Calculate % inhibition and IC50 value read_plate->analyze_data

Caption: Workflow for in vitro kinase inhibition assay.

Detailed Protocol: ADP-Glo™ Kinase Assay (Promega)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production corresponds to kinase inhibition.

Materials:

  • This compound

  • Src kinase (recombinant)

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Staurosporine (positive control inhibitor)

  • 384-well low-volume white plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare all reagents according to the manufacturer's protocol.

  • Kinase Reaction:

    • Add 1 µL of serially diluted this compound or controls to the wells of a 384-well plate.

    • Add 2 µL of a solution containing the kinase and substrate.

    • Incubate for 10 minutes at room temperature.

    • Add 2 µL of ATP solution to initiate the kinase reaction.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition relative to the no-inhibitor control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.

Expected Data Output

The results of the kinase inhibition assay should be presented clearly.

Table 4: Preliminary Kinase Inhibition Profile of this compound

KinaseIC₅₀ (µM)
Src[Insert Value]

Conclusion and Future Directions

This guide has outlined a systematic and logical approach for the initial biological screening of this compound. By following this tiered approach, researchers can efficiently gather preliminary data on the compound's cytotoxicity, antimicrobial activity, and potential for enzyme inhibition. The results from these initial screens will be crucial in guiding future research directions.

Positive "hits" in any of these assays will warrant further investigation, including:

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize activity and selectivity.

  • Mechanism of Action (MoA) studies: Elucidating the specific molecular targets and pathways affected by the compound.

  • In vivo efficacy studies: Evaluating the compound's activity in animal models of disease.

This initial biological screening is a critical first step in the long and complex process of drug discovery and development. The data generated will provide a solid foundation for deciding whether this compound holds promise as a lead compound for a novel therapeutic agent.

References

  • American Chemical Society. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. Retrieved from [Link]

  • Aziz, M., & et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. Retrieved from [Link]

  • Biobide. (n.d.). What is an Inhibition Assay? Retrieved from [Link]

  • BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • Ingenta Connect. (2012). Screening Strategies to Identify New Antibiotics. Retrieved from [Link]

  • National Institutes of Health. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Retrieved from [Link]

  • YouTube. (2023). Functional in vitro assays for drug discovery. Retrieved from [Link]

  • National Institutes of Health. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Retrieved from [Link]

  • Clinical Trials Arena. (2018). Universal enzyme inhibition measurement could boost drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). The Physical and Chemical Properties of Quinoline. Retrieved from [Link]

  • National Institutes of Health. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]

  • MDPI. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (n.d.). Quinoline derivatives (organic compounds) and their properties. Retrieved from [Link]

  • BIOSYNCE. (2023). What are the physical properties of quinoline? Retrieved from [Link]

  • National Institutes of Health. (2017). Screening and identification of novel biologically active natural compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • Frontiers. (2024). A network-based protocol to prioritize compounds for biological testing: discovery of Anti-Staphylococcus aureus cacalol derivatives. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (n.d.). Preparation and Biological Screening of Novel Heterocyclic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (1993). MeIQ (2-AMINO-3,4-DIMETHYLIMIDAZO[4,5-f]QUINOLINE). Retrieved from [Link]

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  • Semantic Scholar. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. Retrieved from [Link]

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An In-depth Technical Guide to the Mechanism of Action of 4-Amino-5,7-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad therapeutic potential.[1][2] Compounds built on this framework have yielded crucial drugs for treating malaria, cancer, and various inflammatory diseases.[1] This guide focuses on a specific derivative, 4-Amino-5,7-dimethylquinoline, exploring its postulated mechanisms of action based on the extensive research conducted on its chemical class. While direct studies on this particular molecule are limited, a robust mechanistic hypothesis can be formulated by synthesizing data from closely related analogs. We will delve into the foundational antimalarial activity of 4-aminoquinolines—the inhibition of heme polymerization—and explore the expanding evidence for their roles as anticancer agents, primarily through kinase inhibition and induction of apoptosis. This document provides not only the theoretical underpinnings but also detailed, field-proven experimental protocols to empower researchers to validate these mechanisms in their own laboratories.

Introduction: The 4-Aminoquinoline Privileged Scaffold

The quinoline ring system is a "privileged scaffold" in drug discovery, meaning it can bind to a wide range of biological targets with high affinity. The 4-aminoquinoline subclass, in particular, has given rise to numerous marketed drugs, including the antimalarials chloroquine and amodiaquine, as well as several anticancer agents like bosutinib and neratinib.[1] The versatility of this scaffold stems from its unique physicochemical properties, including its ability to accumulate in acidic organelles like lysosomes and the digestive vacuole of the malaria parasite.[2]

This compound (CAS: 948292-64-6) is a member of this esteemed class. Its structure, featuring methyl groups at the 5 and 7 positions of the quinoline core, suggests modifications in lipophilicity and electronic distribution that could fine-tune its biological activity compared to parent compounds. This guide will construct a scientific narrative around its likely mechanisms of action, grounded in the established pharmacology of its analogs.

Postulated Primary Mechanism: Antimalarial Activity via Heme Detoxification Pathway

The hallmark mechanism of action for 4-aminoquinoline antimalarials is the disruption of heme detoxification in the Plasmodium falciparum parasite.[3]

The Causality of Heme Polymerization Inhibition

During its intraerythrocytic stage, the malaria parasite digests vast amounts of host hemoglobin within its acidic digestive vacuole, releasing toxic-free heme (ferriprotoporphyrin IX).[4] To protect itself from the membrane-lytic and oxidative damage caused by this free heme, the parasite polymerizes it into an inert, crystalline pigment called hemozoin.[4]

4-aminoquinoline derivatives are weak bases that become protonated and trapped within the acidic environment of the parasite's digestive vacuole, reaching high concentrations.[2] Here, they are thought to cap the growing face of the hemozoin crystal and form complexes with heme molecules through π-π stacking interactions between the quinoline ring and the porphyrin system.[5][6] This action prevents further polymerization, leading to an accumulation of toxic free heme.[7][8][9] The resulting oxidative stress and membrane damage are lethal to the parasite.[5]

G cluster_vacuole Parasite Digestive Vacuole (Acidic pH) Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Inert Hemozoin Crystal Heme->Hemozoin Polymerization (Detoxification) Complex Heme-Compound Complex Heme->Complex Death Oxidative Stress & Parasite Death Heme->Death Compound This compound Compound->Heme π-π Stacking Compound->Hemozoin Inhibition Complex->Death Accumulation

Figure 1: Postulated antimalarial mechanism via heme polymerization inhibition.
Experimental Validation: β-Hematin Inhibition Assay

This assay provides a robust, cell-free method to quantify a compound's ability to inhibit heme polymerization. β-hematin is a synthetic crystal structurally identical to hemozoin.[4]

Principle: This colorimetric assay measures the amount of heme that has been successfully polymerized into β-hematin. The reaction is initiated in an acidic buffer, and unpolymerized heme is washed away. The remaining β-hematin is then dissolved, and its absorbance is measured. An effective inhibitor will result in a lower final absorbance compared to the control.[10][11]

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Compound Stock: Prepare a 25 mg/mL stock solution of this compound in DMSO. Create serial dilutions as required.

    • Hematin Solution: Dissolve hemin chloride in DMSO to a stock concentration (e.g., 5 mg/mL). Immediately before use, dilute this stock in 0.1 M NaOH and then into a 0.2 M sodium acetate buffer (pH 4.4) to initiate the reaction.[11]

    • Positive Control: Prepare a stock solution of chloroquine phosphate in water.[12]

  • Assay Plate Setup (96-well plate):

    • Add 50 µL of the hematin solution to each well.

    • Add 50 µL of the test compound dilutions to triplicate wells.

    • For the negative control (maximum polymerization), add 50 µL of DMSO.

    • For the positive control, add 50 µL of chloroquine dilutions.

  • Incubation:

    • Incubate the plate at 37°C for 24-48 hours to allow for β-hematin formation.[11] The choice of a sealed or agitated incubation depends on the specific protocol; consistency is key.

  • Washing and Solubilization:

    • Centrifuge the plate (e.g., 4000 rpm for 15 min) to pellet the formed β-hematin.[11]

    • Carefully discard the supernatant. Wash the pellet multiple times with DMSO to remove unreacted heme. This washing step is critical to reduce background noise from salt effects or non-polymerized heme.[13]

    • After the final wash, dissolve the pellet in 200 µL of 0.1 M NaOH to solubilize the β-hematin.[12]

  • Data Acquisition:

    • Read the absorbance of the solubilized β-hematin at 405 nm using a microplate reader.[11]

    • Calculate the percentage inhibition relative to the negative control and determine the IC50 value (the concentration at which 50% of polymerization is inhibited).

Postulated Secondary Mechanism: Anticancer Activity

The 4-aminoquinoline scaffold is present in multiple approved anticancer drugs, and numerous derivatives exhibit potent cytotoxicity against a wide array of cancer cell lines.[14][15] The proposed mechanisms are multifactorial, often converging on the induction of cell death and the inhibition of critical survival pathways.

Kinase Inhibition

Many cancers are driven by aberrant signaling from protein kinases. Several 4-aminoquinoline and the closely related 4-aminoquinazoline derivatives have been developed as potent kinase inhibitors.[16] For example, specific derivatives have shown inhibitory activity against Bruton's Tyrosine Kinase (BTK), Receptor-Interacting Protein Kinase 2 (RIPK2), and Akt.[17][18][19]

Causality: These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase. This prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade that drives cell proliferation, survival, and metastasis. The specificity of inhibition depends on the precise chemical substitutions on the quinoline core, which dictate the interactions with amino acid residues within the kinase domain.

G cluster_pathway Kinase Signaling Pathway (e.g., Akt) GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt Kinase PI3K->Akt Activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Compound This compound Compound->Akt Inhibition

Figure 2: Postulated mechanism of kinase inhibition leading to reduced cell survival.
Induction of Apoptosis

A common endpoint for effective anticancer agents is the induction of apoptosis, or programmed cell death. 4-aminoquinoline derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[20]

Causality: Activation of apoptosis involves a cascade of caspase enzymes. Western blot analyses of cells treated with quinoline derivatives often show an increase in pro-apoptotic proteins like Bax, a decrease in anti-apoptotic proteins like Bcl-2, and the cleavage (activation) of key caspases such as caspase-9 (intrinsic pathway) and caspase-3 (executioner caspase).[21] A definitive marker of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP) by activated caspase-3.[22][23]

Experimental Validation of Anticancer Activity

A tiered approach is necessary to first establish cytotoxicity and then elucidate the specific mechanism.

Principle: The MTT assay is a colorimetric method that measures the metabolic activity of a cell population, which serves as a proxy for cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[20][24]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, HepG2 liver cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.[24][25]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, or 72 hours. Include a vehicle-only control (DMSO).

  • MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL stock in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add an organic solvent (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at ~570 nm. Calculate cell viability as a percentage of the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate. By using antibodies against key apoptotic proteins, one can visualize the activation state of the apoptotic cascade.[22][26][27]

Step-by-Step Protocol:

  • Cell Treatment and Lysis:

    • Culture cells in 6-well plates and treat with the compound at concentrations around its GI50 value for a set time (e.g., 24 hours). Include an untreated control.

    • Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer:

    • Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies to probe for include:

      • Cleaved Caspase-3 (hallmark of executioner caspase activation)

      • Cleaved PARP (hallmark of apoptosis)[23]

      • Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic)

      • β-Actin or GAPDH (loading control)

    • Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

    • Quantify band intensities using densitometry software and normalize to the loading control to compare protein expression levels across treatments.[26]

Summary Data and Structure-Activity Relationship (SAR) Insights

Compound ClassTarget/AssayPotency (IC50/GI50)Reference
4-Aminoquinoline-ThioureaP. falciparum (CQ-Resistant)Low µM range[8]
4-Aminoquinoline-3-carboxamideBTK Kinase5.3 nM[17]
4-Aminoquinoline DerivativeRIPK2 Kinase5.1 nM[18]
N'-(7-fluoro-quinolin-4-yl)...MDA-MB-468 Breast Cancer~2 µM[19]
7-chloro-4-quinolinylhydrazoneVarious Cancer Cell LinesGood cytotoxic activity[14]

SAR Insights:

  • 7-Chloro Group: The 7-chloro substitution on the quinoline ring is often considered crucial for potent antimalarial activity, as seen in chloroquine.[7]

  • Side Chain: Modifications to the side chain at the 4-amino position are critical for overcoming drug resistance in malaria and modulating anticancer activity. Lipophilicity and basicity at this position influence drug accumulation and target engagement.[7][28]

  • Core Substitutions: The methyl groups at positions 5 and 7 in this compound likely increase the molecule's lipophilicity, which could enhance membrane permeability and alter its interaction with biological targets compared to unsubstituted analogs.

Conclusion and Future Directions

This compound belongs to a pharmacologically rich class of compounds with well-documented biological activities. Based on this extensive body of evidence, its primary mechanisms of action are postulated to be the inhibition of heme polymerization for antimalarial effects and the inhibition of key protein kinases and induction of apoptosis for anticancer effects. The experimental protocols detailed in this guide provide a clear and validated roadmap for researchers to rigorously test these hypotheses. Future studies should focus on direct in vitro testing of this compound in these assays, followed by kinome-wide screening to identify specific kinase targets and in vivo studies in relevant disease models to validate its therapeutic potential.

References

  • Romero, A. H., & Gámez-Montaño, R. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Retrieved from [Link]

  • Romero, A. H., & Gámez-Montaño, R. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Retrieved from [Link]

  • Wang, X., et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 62(15), 7243-7260. Retrieved from [Link]

  • Wei, T., et al. (2021). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry, 223, 113645. Retrieved from [Link]

  • Moodley, T., et al. (2018). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. Journal of Applied Pharmaceutical Science, 8(10), 061-066. Retrieved from [Link]

  • Singh, P., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega, 6(20), 13193-13204. Retrieved from [Link]

  • Katiyar, S. B., et al. (2007). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry, 50(19), 4563-4570. Retrieved from [Link]

  • Huy, N. T., et al. (2007). Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds. Antimicrobial Agents and Chemotherapy, 51(1), 350-353. Retrieved from [Link]

  • Fareed, M., et al. (2018). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. Pakistan BioMedical Journal, 1(2), 16-20. Retrieved from [Link]

  • Taylor & Francis. (n.d.). 4-Aminoquinoline – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]

  • Abiodun, O. O., et al. (2018). Beta Hematin Inhibition: Evaluating the Mechanism of Action of Some Selected Antimalarial Plants. Journal of Applied Pharmaceutical Science, 8(7), 001-006. Retrieved from [Link]

  • Al-Ostath, A. I., et al. (2021). Comprehensive review on current developments of quinoline-based anticancer agents. Drug Discovery Today, 26(11), 2689-2708. Retrieved from [Link]

  • Solomon, V. R., et al. (2010). 4-Aminoquinoline derived antimalarials: synthesis, antiplasmodial activity and heme polymerization inhibition studies. European Journal of Medicinal Chemistry, 45(11), 4990-4996. Retrieved from [Link]

  • Yusof, N. A. A., et al. (2023). Recent developments in antimalarial activities of 4-aminoquinoline derivatives. European Journal of Medicinal Chemistry, 256, 115458. Retrieved from [Link]

  • Abdelmegeed, H., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry. Retrieved from [Link]

  • Solomon, V. R., et al. (2013). Design, synthesis of 4-aminoquinoline-derived thiazolidines and their antimalarial activity and heme polymerization inhibition studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(3), 619-626. Retrieved from [Link]

  • Held, J., et al. (2025). Quinolines interfere with heme-mediated activation of artemisinins. eLife. Retrieved from [Link]

  • ResearchGate. (n.d.). Western Blot analyses of some important pro-and anti-apoptotic proteins... ResearchGate. Retrieved from [Link]

  • Das, D., & Hong, J. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 55-72. Retrieved from [Link]

  • Yusuf, A. A., et al. (2020). β-HEMATIN INHIBITION ACTIVITY OF THE METHANOL LEAF EXTRACT AND RESIDUAL AQUEOUS FRACTION OF FICUS ASPERIFOLIA. Journal of Science, Technology, Mathematics and Education, 16(3). Retrieved from [Link]

  • Lu, J., et al. (2010). A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. European Journal of Medicinal Chemistry, 45(2), 804-809. Retrieved from [Link]

  • Combrinck, J. M., et al. (2024). Evaluation of In Vitro Inhibition of β-Hematin Formation: A Step Towards a Comprehensive Understanding of the Mechanism of Action of New Arylamino Alcohols. Molecules, 29(23), 5348. Retrieved from [Link]

  • ResearchGate. (n.d.). Apoptotic markers. (a) Western blot analysis of PARP-1 cleavage... ResearchGate. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad. Retrieved from [Link]

  • Baelmans, R., et al. (2000). Experimental Conditions for Testing the Inhibitory Activity of Chloroquine on the Formation of β-Hematin. Antimicrobial Agents and Chemotherapy, 44(8), 2246-2250. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). MeIQ (2-AMINO-3,4-DIMETHYLIMIDAZO[4,5-f]QUINOLINE). NCBI Bookshelf. Retrieved from [Link]

  • Rybka, J., et al. (2004). 7-amino-3,5-dimethylisoxazole [5,4-e][2][17][20]-triazepin-4-one- a potential new lead structure: its structure, physicochemical properties and biological activity. Acta Poloniae Pharmaceutica, 61 Suppl, 84-85. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-5,7-dimethylquinoline: A Compound Awaiting Full Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-5,7-dimethylquinoline is a substituted quinoline, a heterocyclic aromatic nitrogen compound. The quinoline scaffold is of significant interest in medicinal chemistry, forming the core structure of many pharmacologically active agents.[1] The addition of an amino group at the 4-position and two methyl groups at the 5- and 7-positions of the quinoline ring system results in this compound, a molecule with potential for further investigation in drug discovery and materials science.

This technical guide aims to provide a comprehensive overview of the physicochemical properties of this compound. However, it is crucial to note that while general properties can be inferred from the broader class of 4-aminoquinolines, specific experimental data for this particular substituted derivative is not extensively available in the current body of scientific literature. This document will therefore summarize the known information, highlight the data gaps, and provide the theoretical and methodological framework for the future characterization of this compound.

Chemical and Physical Properties

A summary of the available and predicted physicochemical properties of this compound is presented in Table 1. It is important to emphasize that much of the quantitative data is based on computational predictions and requires experimental verification for use in rigorous scientific applications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂[2]
Molecular Weight 172.23 g/mol [2]
CAS Number 948292-64-6[2]
Appearance Solid (form)[2]
Boiling Point 358°C at 760 mmHg (Predicted)Alfa Aesar
Flash Point 197.6°C (Predicted)Alfa Aesar
Density 1.136 g/cm³ (Predicted)Alfa Aesar
pKa 7.34 ± 0.50 (Predicted for 4-Amino-3-bromo-5,7-dimethylquinoline)[3]
Solubility No experimental data available. Generally, quinoline is slightly soluble in cold water and readily soluble in hot water and most organic solvents.[4] The amino and methyl groups will influence this property.

Structure:

The chemical structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not currently available in published literature. However, based on the structure and data from related compounds, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system, the amine protons, and the protons of the two methyl groups. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino group and the methyl substituents.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the quinoline ring will be affected by the positions of the amino and methyl groups.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic absorption bands arising from π→π* electronic transitions within the conjugated quinoline ring system. The position and intensity of these bands will be influenced by the auxochromic effects of the amino and methyl groups. The solvent environment can also be expected to cause shifts in the absorption maxima.

Synthesis and Reactivity

The reactivity of this compound will be dictated by the functional groups present. The amino group can undergo reactions such as acylation, alkylation, and diazotization. The quinoline ring system is susceptible to electrophilic substitution, with the positions of substitution being directed by the existing amino and methyl groups.

Potential Applications and Biological Activity

The 4-aminoquinoline scaffold is a well-established pharmacophore with a broad range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[6] The specific biological profile of this compound has not been extensively investigated. However, based on its structural similarity to other biologically active 4-aminoquinolines, it represents a compound of interest for screening in various disease models.

Experimental Protocols for Characterization

For researchers aiming to fully characterize this compound, the following standard experimental protocols are recommended.

Determination of Melting Point

A calibrated melting point apparatus should be used to determine the melting point range of the purified solid.

Determination of pKa

The acid dissociation constant (pKa) can be determined experimentally using potentiometric titration or UV-Vis spectrophotometry.

Workflow for pKa Determination by UV-Vis Spectrophotometry:

G cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis A Prepare stock solution of This compound C Add a small aliquot of stock solution to each buffer A->C B Prepare a series of buffers with varying pH values B->C D Record the UV-Vis spectrum for each pH sample C->D E Plot absorbance at a specific wavelength versus pH D->E F Determine the pKa from the inflection point of the curve E->F

Caption: Workflow for pKa determination.

Spectroscopic Analysis

Standard 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments should be performed on a high-resolution NMR spectrometer to unambiguously assign all proton and carbon signals. The UV-Vis absorption spectrum should be recorded in various solvents (e.g., ethanol, methanol, cyclohexane) to assess solvatochromic effects.

Safety and Handling

Based on the safety data for 4-aminoquinolines, this compound should be handled with care. It is classified as Acute Toxicity, Oral, Category 4, and is harmful if swallowed.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a molecule of scientific interest due to its place within the pharmacologically significant class of 4-aminoquinolines. This technical guide has compiled the currently available information on its physicochemical properties. However, a significant portion of the data is predicted and awaits experimental validation. The provided theoretical framework and suggested experimental protocols offer a roadmap for the comprehensive characterization of this compound. Further research to determine its experimental properties and explore its biological activity is warranted and will be crucial in unlocking its potential in medicinal chemistry and other scientific fields.

References

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum.PLOS One. (Provides information on the synthesis of 4-aminoquinolines).
  • 1 H (a) and 13 C (b) NMR spectra of...ResearchGate.
  • Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities.DeRisi Lab, UCSF. (Details methods for synthesizing substituted quinolines).
  • Quinoline.Wikipedia. (Provides general properties of the parent quinoline molecule).
  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum.PMC, NIH.
  • Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models.NIH. (Discusses the biological activity of 4-aminoquinolines).
  • CAS 948292-64-6 this compound.Alfa Chemistry.
  • 4-Amino-3-bromo-5,7-dimethylquinoline.ChemicalBook.
  • This compound AldrichCPR 948292-64-6.Sigma-Aldrich.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.TSI Journals. (Discusses theoretical vs. experimental NMR of quinolines).
  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).Human Metabolome Database. (Example of an experimental NMR spectrum).
  • a UV-Vis absorption of aminoquinoline 4 in various solvents. b...ResearchGate.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.The Royal Society of Chemistry.
  • Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes.PMC, NIH.
  • (A) 1H NMR spectra of 2-amino-4-(3-nitrophenyl)...ResearchGate. (Example of NMR spectra for a complex molecule).
  • 4-Aminoquinoline: a comprehensive review of synthetic strategies.PMC, NIH. (Reviews the synthesis of the 4-aminoquinoline scaffold).
  • This compound AldrichCPR 948292-64-6.Sigma-Aldrich.
  • 7-Amino-2,4-dimethyl-quinoline.Benchchem.
  • 7-Amino-2,4-dimethyl-quinoline | C11H12N2 | CID 23296394.PubChem.
  • Synthesis, Spectroscopic Studies and Antifungal Activity of 7-amino-4-methyl-quinolin-2(1H)-one.ChemSearch Journal, AJOL.
  • UV Absorption Spectra, NLO Properties and HOMO-LUMO Analysis of N - (4 -CHLORO -3 - CYANO...imanager. (Discusses computational and experimental UV-Vis studies).
  • Quantum chemical and spectroscopic investigations of 5-aminoquinoline.PubMed.
  • pKa Data Compiled by R. Williams pKa Values INDEX...Organic Chemistry Data.
  • This compound.CymitQuimica.
  • Recent Synthesis, Characterization, and Pharmacological Evaluation of Multifunctional Hemorphins Containing Non-Natural Amino Acids with Potential Biological Importance.MDPI.

Sources

An In-Depth Technical Guide to the Discovery and Synthesis of Novel 4-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 4-Aminoquinoline as a Privileged Scaffold in Medicinal Chemistry

The 4-aminoquinoline core is a cornerstone of medicinal chemistry, rightfully earning the title of a "privileged scaffold."[1] Its inherent structural features allow it to interact with a multitude of biological targets, making it a versatile template for drug discovery. This quinoline motif is not merely a synthetic curiosity; it is the backbone of numerous clinically successful drugs.[2][3][4]

The therapeutic landscape of 4-aminoquinoline derivatives is remarkably broad, encompassing treatments for infectious diseases, cancer, and inflammatory conditions.[2][3] Notable examples of marketed drugs include:

  • Antimalarials: Chloroquine, Amodiaquine, and Hydroxychloroquine.[2][5]

  • Anticancer Agents: Neratinib and Bosutinib.[2][3]

This wide range of applications stems from the scaffold's ability to engage in diverse mechanisms of action. A key characteristic is its lysosomotropic nature; as a weak base, it readily accumulates in acidic cellular compartments like lysosomes and the digestive vacuole of the malaria parasite.[1][2] This accumulation disrupts cellular processes, a principle exploited in both antimalarial and anticancer therapies. In the context of malaria, 4-aminoquinolines are famously known to interfere with the parasite's detoxification pathway by inhibiting the polymerization of toxic heme into hemozoin.[6][7][8]

This guide provides a comprehensive overview for researchers and drug development professionals, delving into the rational design, synthetic methodologies, and biological evaluation of this critical class of compounds.

Part 1: Rational Design & Structure-Activity Relationships (SAR)

The biological activity of 4-aminoquinoline derivatives is exquisitely sensitive to their substitution patterns. Decades of research have illuminated key structure-activity relationships (SAR) that guide the rational design of new, more potent, and selective agents.

Core SAR Principles

The potency and therapeutic index of a 4-aminoquinoline derivative are primarily dictated by the substituents at two key positions: the 7-position of the quinoline ring and the amino side chain at the 4-position.

  • The Critical 7-Position: For antimalarial activity, the presence of an electron-withdrawing group, most notably a chlorine atom, at the 7-position is considered almost obligatory.[9] This substituent lowers the pKa of the quinoline ring nitrogen, a crucial factor for the "pH trapping" mechanism. This process allows the drug to accumulate to high concentrations within the acidic digestive vacuole of the Plasmodium parasite, a key step in its mechanism of action.[6] Replacing the 7-chloro group with electron-donating groups or other electron-withdrawing groups like a nitro group has been shown to reduce antimalarial activity.[9]

  • The Versatile 4-Amino Side Chain: The side chain attached to the 4-amino group is a primary site for modification to fine-tune a compound's properties. Key considerations include:

    • Basicity: The dialkyl tertiary amino function of the side chain provides a second basic nitrogen. This feature is crucial for the accumulation of the drug in acidic food vacuoles.[9] However, recent studies have shown that derivatives with a non-basic nitrogen in the side chain can still exhibit potent antimalarial activity, opening new avenues for design.[9]

    • Length and Steric Bulk: Altering the length of the alkyl chain can dramatically impact activity, particularly against drug-resistant parasite strains.[8][10] Introducing bulky or heterocyclic groups can enhance potency and modulate pharmacokinetic properties.

    • Metabolic Stability: The side chain is often a site of metabolic modification. For instance, amodiaquine is considered a prodrug that is metabolized to the active desethyl-amodiaquine.[7] Designing side chains that are less susceptible to metabolism is a key strategy for improving drug profiles.

SAR Across Therapeutic Areas

While the 7-chloro substituent is a hallmark of antimalarials, different therapeutic targets demand distinct SAR considerations.

  • Antimalarial Design: The primary goal is to optimize the inhibition of hemozoin formation. This is achieved by maintaining the 7-chloroquinoline core and modifying the side chain to enhance accumulation in the parasite's digestive vacuole and improve interaction with heme.[9][11]

  • Anticancer Design: Anticancer activity often leverages the lysosomotropic properties of the scaffold. Design strategies involve attaching moieties like piperazine and various sulfonyl groups.[12] These modifications can lead to compounds that selectively kill cancer cells by inducing lysosomal membrane permeabilization and triggering cell cycle arrest.

Caption: Core structure-activity relationships of the 4-aminoquinoline scaffold.

Part 2: Synthetic Strategies for the 4-Aminoquinoline Core

The construction of novel 4-aminoquinoline derivatives relies on a robust toolkit of synthetic methodologies. The choice of strategy is dictated by the desired substitution pattern, the availability of starting materials, and the need for synthetic efficiency.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr) — The Workhorse

The most prevalent and direct route to 4-aminoquinoline derivatives is the nucleophilic aromatic substitution (SNAr) reaction.[2][3] This method's popularity is rooted in its straightforwardness and the commercial availability of key starting materials, such as 4,7-dichloroquinoline.

Causality — Why it Works: The electron-withdrawing nature of the quinoline nitrogen and the substituent at the 7-position (e.g., chlorine) renders the C4 position of the ring electron-deficient and thus highly susceptible to attack by nucleophiles, such as primary or secondary amines. The chlorine atom at the C4 position serves as an excellent leaving group, facilitating the substitution.[2][3]

Experimental Protocol: Microwave-Assisted SNAr Synthesis

This protocol describes a typical microwave-assisted synthesis, which offers significant advantages in terms of reaction time and efficiency compared to conventional heating.

  • Reagent Preparation: In a 10 mL microwave reaction vial, combine 4,7-dichloroquinoline (1.0 mmol, 1 equivalent), the desired amine (1.2 mmol, 1.2 equivalents), and a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol (3-5 mL).

  • Base Addition (If required): For reactions involving secondary amines or anilines, a base such as triethylamine (TEA) or potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equivalents) is often added to scavenge the HCl generated during the reaction.[2][3]

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (typically 140-180 °C) for a short duration (20-30 minutes).

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water and stir. If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4-aminoquinoline derivative.

  • Characterization: Confirm the structure of the final compound using standard analytical techniques such as NMR (¹H, ¹³C) and mass spectrometry.[13]

Limitations: The primary drawback of the SNAr strategy is its dependence on the availability of pre-functionalized 4-chloroquinoline precursors.[2][3] Synthesizing derivatives with novel substitutions on the quinoline core itself requires a different approach.

Caption: General workflow for SNAr synthesis of 4-aminoquinolines.

Strategy 2: Cyclization/Annulation — Building the Core from Acyclic Precursors

To access a broader diversity of substitution patterns on the quinoline ring, chemists often turn to strategies that construct the heterocyclic core from simpler, acyclic starting materials. These methods, involving inter- or intramolecular cyclization, offer unparalleled flexibility.[2][3][14]

Causality — Why it's Powerful: Building the quinoline ring "from the ground up" allows for the incorporation of various functional groups at positions 2, 3, and on the benzo-fused portion of the scaffold—substitutions that are difficult or impossible to achieve via the SNAr route on commercially available materials.[2][3]

Key Methodologies:

  • Palladium-Catalyzed Multicomponent Reactions: Modern organometallic chemistry has revolutionized access to complex heterocycles.

    • Imidoylative Sonogashira/Cyclization Cascade: This powerful three-component reaction combines a 2-bromoaniline, an alkyne, and an isocyanide.[2][3] The palladium catalyst, in conjunction with a copper co-catalyst, facilitates a Sonogashira coupling, which is followed by an isocyanide insertion and subsequent intramolecular cyclization to forge the 4-aminoquinoline ring in a single pot. This approach is highly valuable for generating 2-substituted derivatives.

    • Dehydrogenative Aromatization: A more recent innovation involves the palladium-catalyzed reaction of 2,3-dihydroquinolin-4(1H)-ones with amines.[2][3] In this oxidative process, a C-N bond is formed, and the dihydroquinoline core is subsequently aromatized, often using an oxidant like copper(II) acetate, to yield the final 4-aminoquinoline product. This method has been successfully used to synthesize known drugs like chloroquine.[2]

  • Annulation of Substituted Anilines:

    • From 2-Aminobenzonitriles: These precursors can undergo intermolecular annulation with various coupling partners. For example, reaction with ynones in the presence of a base can trigger an aza-Michael addition followed by an intramolecular cyclization to yield polysubstituted 4-aminoquinolines.[2][3] This strategy provides excellent control over the substituents at the 2- and 3-positions.

Cyclization_Concept cluster_reactants Acyclic Precursors Aniline Substituted Aniline (e.g., 2-Aminobenzonitrile) Reaction Metal-Catalyzed or Acid/Base-Mediated Cyclization/Annulation Aniline->Reaction Partner Coupling Partner (e.g., Alkyne, Isocyanide) Partner->Reaction Product Novel Substituted 4-Aminoquinoline Reaction->Product Forms Quinoline Core

Caption: Conceptual workflow for building the 4-aminoquinoline core via cyclization.

Strategy 3: Bioisosteric Replacement & Scaffold Hopping

A sophisticated strategy in modern drug design involves the concept of bioisosterism, where a part of a molecule is replaced by another group with similar physical or electronic properties.[15] When the core scaffold itself is replaced, this is often termed "scaffold hopping."

Causality — The Rationale for Replacement: The primary motivations for employing bioisosteric replacement are to:

  • Improve Pharmacokinetic Properties: Replace metabolically labile groups to increase stability, or modulate lipophilicity and solubility to enhance bioavailability.[15]

  • Enhance Potency/Selectivity: A new scaffold may offer better geometric or electronic complementarity to the biological target.

  • Navigate Intellectual Property: Scaffold hopping is a powerful tool for generating novel chemical entities that are distinct from existing patented compounds.

Application to Quinoline Derivatives: In the context of kinase inhibitors, where the quinoline scaffold is common, bioisosteric replacement with other hinge-binding heterocycles is a proven strategy.[16] For example, replacing the quinoline core with a thienopyrimidine scaffold has been shown to produce potent inhibitors of Plasmodium falciparum choline kinase, demonstrating antimalarial activity through a different mechanism of action.[17] This highlights how scaffold hopping can not only optimize properties but also uncover new biology.

Part 3: Characterization and Biological Evaluation

Following the successful synthesis of novel 4-aminoquinoline derivatives, a rigorous evaluation of their biological activity is paramount. This process typically begins with structural confirmation, followed by a cascade of in vitro and in vivo assays tailored to the intended therapeutic area.

Structural Confirmation

Before any biological testing, the chemical identity and purity of each synthesized compound must be unequivocally established. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the proton and carbon framework of the molecule.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • Elemental Analysis: Determines the percentage composition of elements (C, H, N) to verify the empirical formula.[13]

In Vitro Evaluation

In vitro assays are the first step in assessing the biological potential of new derivatives. They provide crucial data on potency, selectivity, and mechanism of action.

  • Antimalarial Assays:

    • Anti-plasmodial Activity: Compounds are tested against cultured Plasmodium falciparum parasites. It is critical to use both chloroquine-sensitive (e.g., 3D7, D6) and chloroquine-resistant (e.g., K1, W2) strains to determine the compound's ability to overcome resistance.[11][18][19][20] Potency is typically reported as the half-maximal inhibitory concentration (IC₅₀).

    • β-Hematin Inhibition Assay: To investigate the mechanism of action, a cell-free assay is used to measure the ability of the compound to inhibit the formation of β-hematin (hemozoin).[9][21] This provides direct evidence of interference with the parasite's heme detoxification pathway.

  • Anticancer Assays:

    • Cytotoxicity Screening: The antiproliferative effects of the compounds are evaluated against a panel of human cancer cell lines (e.g., breast cancer lines MCF7 and MDA-MB-468).[13]

    • Selectivity Index: To assess potential for therapeutic use, cytotoxicity is also measured in non-cancerous cell lines (e.g., human lung fibroblasts MRC5).[22] The ratio of the IC₅₀ in non-cancerous cells to the IC₅₀ in cancer cells gives the selectivity index (SI), with a higher value indicating greater cancer cell-specific toxicity.

In Vivo Evaluation

Promising candidates from in vitro screening are advanced to in vivo models to assess their efficacy and safety in a whole-organism context.

  • Antimalarial Mouse Model: The Peters' 4-day suppressive test using mice infected with a rodent malaria parasite, such as Plasmodium yoelii or Plasmodium berghei, is a standard model.[9][11] Compounds are administered orally, and the percentage reduction in parasitemia is measured relative to an untreated control group. Mean survival time of the treated mice is also a key endpoint.[9]

Data Presentation for SAR Analysis

The data generated from these assays are crucial for building a clear understanding of the structure-activity relationship. Quantitative data should be summarized in a structured format for easy comparison.

Table 1: Hypothetical Biological Data for a Novel 4-Aminoquinoline Series

Compound IDR¹ (Side Chain)R² (7-Position)IC₅₀ (nM) P. falciparum 3D7 (CQ-S)IC₅₀ (nM) P. falciparum W2 (CQ-R)Resistance Index (RI) (W2/3D7)IC₅₀ (µM) MCF7 (Cancer)IC₅₀ (µM) MRC5 (Non-Cancer)Selectivity Index (SI) (MRC5/MCF7)
CQ-Ref Chloroquine Chain-Cl20.5246.012.045.2>100>2.2
NQA-01 Chloroquine Chain-F45.2498.111.030.1>100>3.3
NQA-02 Chloroquine Chain-CF₃15.895.36.015.885.45.4
NQA-03 Piperazine-SO₂Ph-Cl150.3980.56.52.548.219.3
NQA-04 tert-Butyl Chain-Cl10.115.21.522.490.14.0

This table presents illustrative data to demonstrate how results are typically organized to compare the effects of different substituents on antimalarial potency, resistance index, and anticancer selectivity.

Part 4: Future Perspectives & Conclusion

The 4-aminoquinoline scaffold, despite its long history, remains a dynamic and fertile ground for drug discovery. The future of this privileged structure lies in innovative strategies designed to enhance efficacy, overcome resistance, and broaden its therapeutic applications.

The Rise of Hybrid Molecules

A prominent trend in medicinal chemistry is the development of "hybrid molecules," where the 4-aminoquinoline core is covalently linked to another distinct pharmacophore.[21][23][24] This molecular hybridization strategy aims to create dual-action or multi-target agents.[20] For example, hybrids combining 4-aminoquinoline with moieties like trioxanes, triazines, or pyrimidines have been developed as next-generation antimalarials.[20] The rationale is that such molecules can combat resistance by simultaneously engaging multiple biological pathways within the parasite.

Expanding Therapeutic Horizons

While its roots are in antimalarial therapy, the 4-aminoquinoline scaffold is being actively explored for a range of other diseases:

  • Leishmaniasis: The scaffold's ability to accumulate in parasite mitochondria and lysosomes makes it a promising starting point for developing new anti-leishmanial drugs.[1][2]

  • Immunomodulation: Derivatives are being investigated as agonists or antagonists of Toll-like receptors (TLRs), indicating their potential in treating autoimmune diseases and certain cancers.[2]

Conclusion

The 4-aminoquinoline core is a testament to the power of a privileged scaffold in drug discovery. Its synthetic tractability, combined with a deep, ever-expanding understanding of its structure-activity relationships, ensures its continued relevance. From the classic SNAr reactions to sophisticated palladium-catalyzed cyclizations and innovative scaffold hopping strategies, the chemical toolbox for creating novel derivatives is vast and powerful. As researchers continue to probe its biological potential, the 4-aminoquinoline will undoubtedly remain a vital platform for developing the next generation of therapeutics to combat malaria, cancer, and a host of other global health challenges.

References
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  • Romero, A. R., & Gabay, M. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12, 1384073. Available at: [Link]

  • Yadav, N., Dixit, S. K., Sharma, M., & Saxena, J. K. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry, 15(15), 5247-5253. Available at: [Link]

  • Taylor & Francis. (n.d.). 4-Aminoquinoline – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Rojas, C., De La Rosa, M., D'Avila, C., Segura, V., Li, C., Roncal, D., Sanchez-Delgado, R. A., & Suarez, J. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE, 10(10), e0140878. Available at: [Link]

  • Kumar, A., & Kumar, K. (2013). 4-aminoquinoline based molecular hybrids as antimalarials: an overview. Current medicinal chemistry, 20(24), 3054-3068. Available at: [Link]

  • de Souza, N. B., Carmo, A. M., da Silva, L. A., de Souza, M. V. N., & Krettli, A. U. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE, 7(5), e37259. Available at: [Link]

  • Tukulula, M., Njoroge, M., Abay, E. T., & Chibale, K. (2013). Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds. ACS Medicinal Chemistry Letters, 4(12), 1199–1203. Available at: [Link]

  • Tukulula, M., Njoroge, M., Abay, E. T., & Chibale, K. (2013). Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds. ACS medicinal chemistry letters, 4(12), 1199-1203. Available at: [Link]

  • Burgess, S. J. (2016). 4-aminoquinolines as Antimalarial Drugs. Journal of Chemical Education, 93(8), 1466-1475. Available at: [Link]

  • Ajani, O. O., et al. (2023). Exploring diverse frontiers: Advancements of bioactive 4-aminoquinoline-based molecular hybrids in targeted therapies. WestminsterResearch. Available at: [Link]

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  • Singh, A., & Kumar, K. (2015). 4-Aminoquinoline-hybridization en route towards the development of rationally designed antimalarial agents. RSC Advances, 5(100), 82301-82317. Available at: [Link]

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  • Rojas, C., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2014). Novel 4-Aminoquinoline–Pyrimidine Based Hybrids with Improved in Vitro and in Vivo Antimalarial Activity. Journal of Medicinal Chemistry, 57(11), 4678–4690. Available at: [Link]

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  • O'Neill, P. M., Ward, S. A., & Bray, P. G. (2006). 4-Aminoquinolines: Chloroquine, Amodiaquine and Next-Generation Analogues. In Antimalarial Chemotherapy (pp. 1-30). Springer, Berlin, Heidelberg. Available at: [Link]

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Introduction: The Quinoline Scaffold and the Imperative for Computational Modeling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of 4-Amino-5,7-dimethylquinoline Interactions

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties[1]. This compound, a specific derivative, represents a promising starting point for drug discovery endeavors. Its structural features—a hydrogen bond donor (the amino group), a hydrogen bond acceptor (the quinoline nitrogen), and a hydrophobic surface modulated by methyl groups—suggest a high potential for specific and potent interactions with biological macromolecules.

Traditional drug discovery, reliant on extensive experimental screening, is a costly and time-consuming process with high attrition rates[2][3]. In silico modeling has emerged as an indispensable tool to rationalize and accelerate this pipeline.[2] By simulating molecular interactions computationally, we can predict binding affinities, elucidate mechanisms of action, and assess pharmacokinetic properties before a single compound is synthesized.[3][4] This guide provides a comprehensive, technically-grounded walkthrough of a robust in silico workflow for characterizing the interactions of this compound, designed for researchers and drug development professionals.

Our approach is structured as a multi-stage funnel, beginning with broad, rapid screening and progressing to highly detailed, computationally intensive simulations. This ensures that resources are focused on the most promising therapeutic hypotheses.

Part 1: Foundational Workflow - Ligand and Target Preparation

The principle of "garbage in, garbage out" is paramount in computational chemistry. The accuracy of any in silico model is fundamentally dependent on the quality of the input structures.

Ligand Structure Preparation

The first step is to obtain an accurate three-dimensional representation of this compound.

  • Structure Acquisition: The 2D structure and chemical identifiers (e.g., CAS Number: 948292-64-6) can be sourced from chemical databases like PubChem or commercial supplier catalogs.[5]

  • 3D Conformation Generation: A 2D structure is converted into a 3D conformer. This process involves assigning correct bond lengths, angles, and dihedral angles.

  • Energy Minimization: The initial 3D structure is then "relaxed" into a low-energy conformation using a molecular mechanics force field. This step is critical to ensure the ligand geometry is physically realistic.

Target Identification and Preparation

Identifying a biological target is hypothesis-driven. Based on literature for similar quinoline derivatives, which have shown activity as tubulin inhibitors or kinase inhibitors, potential targets could be proteins like c-MET kinase or tubulin.[6][7][8] For this guide, we will proceed with a hypothetical protein target, "Target X," retrieved from the Protein Data Bank (PDB).

Experimental Protocol: Target X Preparation

  • Download Structure: Obtain the PDB file for Target X from the RCSB PDB database.

  • Initial Cleaning: Use molecular visualization software (e.g., PyMOL, UCSF Chimera) to remove non-essential components. This includes water molecules, co-solvents, and any co-crystallized ligands not relevant to the binding site of interest.[9]

  • Add Hydrogens: PDB files from X-ray crystallography often lack explicit hydrogen atoms. Hydrogens must be added, and their positions optimized, as they are critical for forming hydrogen bonds.

  • Assign Charges: Partial atomic charges are assigned to each atom in the protein, which are essential for calculating electrostatic interactions.

  • Final Structure: The prepared protein is saved in a format suitable for docking, such as the PDBQT format used by AutoDock Vina.[10]

Part 2: Molecular Docking - Predicting Binding Affinity and Pose

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a protein and estimates the strength of the interaction (binding affinity).[9][11] It functions as a rapid, high-throughput virtual screening tool.[4]

The Causality Behind Docking

We employ docking to answer two primary questions:

  • Does it bind? The scoring function provides a numerical estimate of binding free energy (e.g., in kcal/mol), allowing us to rank different ligands.

  • How does it bind? The predicted poses reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, which can guide lead optimization.

The overall in silico investigation workflow is visualized below.

In_Silico_Modeling_Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Initial Screening cluster_dynamics Phase 3: Dynamic Validation cluster_predict Phase 4: Property Prediction Ligand Ligand Preparation (this compound) Docking Molecular Docking (Pose & Affinity Prediction) Ligand->Docking ADMET ADMET Prediction (Drug-likeness) Ligand->ADMET Target Target Identification & Preparation Target->Docking MD Molecular Dynamics (Stability & Fluctuation) Docking->MD Top Poses QSAR QSAR Modeling (Activity Prediction) Docking->QSAR Binding Data Report Integrated Data Analysis & Report MD->Report QSAR->Report ADMET->Report MD_Simulation_Workflow Start Start: Protein-Ligand Complex (from Docking) Topology 1. Generate Topology (Force Field Assignment) Start->Topology Solvate 2. Solvation (Add Water Box) Topology->Solvate Ions 3. Add Ions (Neutralize System) Solvate->Ions Minimize 4. Energy Minimization (Remove Clashes) Ions->Minimize Equilibrate 5. Equilibration (NVT & NPT Ensembles) Minimize->Equilibrate Production 6. Production MD (Data Collection) Equilibrate->Production Analysis 7. Trajectory Analysis (RMSD, RMSF, Interactions) Production->Analysis

Caption: Step-by-step workflow for a GROMACS molecular dynamics simulation.

Experimental Protocol: MD Simulation with GROMACS

This protocol assumes the user has a starting protein-ligand complex structure and has generated a ligand topology file (a known bottleneck for novel small molecules). [12][13]

  • System Preparation:

    • pdb2gmx: Generates a protein topology based on a chosen force field (e.g., AMBER, CHARMM). [14] * Combine protein and ligand coordinates and topologies.

    • editconf: Defines the simulation box (e.g., a cubic box with 1.0 nm distance from the protein surface).

    • solvate: Fills the box with water molecules.

    • genion: Adds ions to neutralize the system's charge. [14]2. Energy Minimization: A steepest descent algorithm is run to relax the system.

  • Equilibration: A two-phase process to bring the system to the desired temperature and pressure.

    • NVT Ensemble: The system is heated to the target temperature (e.g., 300 K) while keeping the number of particles (N), volume (V), and temperature (T) constant. This stabilizes the system's temperature.

    • NPT Ensemble: The system is brought to the target pressure (e.g., 1 bar) while keeping the number of particles (N), pressure (P), and temperature (T) constant. This ensures the correct density.

  • Production MD: The main simulation run where data is collected. Position restraints are removed, and the system evolves freely for the desired duration (e.g., 100 ns).

  • Analysis:

    • RMSD (Root Mean Square Deviation): Measures the deviation of the protein backbone or ligand atoms from the starting structure. A stable RMSD indicates the system has reached equilibrium.

    • RMSF (Root Mean Square Fluctuation): Measures the fluctuation of individual residues or atoms, highlighting flexible regions. [15]

Part 4: Predictive Modeling - QSAR and ADMET

Beyond single-target interactions, we can build models to predict a compound's activity and its drug-like properties.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical relationship between the chemical structures of a set of compounds and their biological activities. [2][16]It is founded on the principle that a molecule's structure dictates its activity. [2] The Causality Behind QSAR

If we have experimental activity data for a series of quinoline analogs, we can build a QSAR model to:

  • Predict Activity: Estimate the biological activity of new, unsynthesized derivatives of this compound. [6]2. Guide Design: The model can reveal which structural features (descriptors) are most correlated with increased or decreased activity, providing a rational basis for chemical modifications. [16] The QSAR model development process is outlined below.

QSAR_Workflow Data 1. Dataset Curation (Structures & Activities) Descriptors 2. Descriptor Calculation (1D, 2D, 3D Properties) Data->Descriptors Split 3. Data Splitting (Training & Test Sets) Descriptors->Split Model 4. Model Building (e.g., MLR, SVM, ANN) Split->Model Training Set Validation 5. Model Validation (Internal & External) Model->Validation Test Set Prediction 6. Prediction for New Compounds Validation->Prediction Validated Model

Caption: Workflow for developing and validating a QSAR model.

ADMET Prediction

A potent compound is useless if it cannot reach its target or is toxic. ADMET models predict properties related to A bsorption, D istribution, M etabolism, E xcretion, and T oxicity. [17][18]These in silico predictions are crucial for early-stage filtering of compounds with poor pharmacokinetic profiles, reducing late-stage failures. [18][19] Data Presentation: Predicted ADMET Properties

PropertyPredicted Value/ClassInterpretation
Caco-2 PermeabilityHighGood potential for intestinal absorption. [19]
BBB PermeabilityLowUnlikely to cross the blood-brain barrier.
CYP2D6 InhibitionNon-inhibitorLow risk of drug-drug interactions via CYP2D6.
hERG InhibitionLow RiskLow risk of cardiotoxicity.
Ames MutagenicityNon-mutagenicLow risk of being a carcinogen.

Conclusion

The in silico modeling of this compound interactions is not a single experiment but an integrated, multi-faceted strategy. By logically progressing from rapid docking screens to rigorous molecular dynamics and predictive property modeling, we can build a comprehensive profile of a candidate molecule. This workflow provides a powerful, data-driven framework to validate therapeutic hypotheses, prioritize experimental resources, and ultimately accelerate the journey from a promising chemical scaffold to a novel therapeutic agent.

References

  • In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. (2021). National Institutes of Health. Retrieved from [Link]

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  • Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. (2023). ResearchGate. Retrieved from [Link]

  • A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024). Neovarsity. Retrieved from [Link]

  • GROMACS tutorial | Biomolecular simulations. (n.d.). EMBL-EBI. Retrieved from [Link]

  • QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. (n.d.). RJ Wave. Retrieved from [Link]

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  • Tutorials and Webinars. (n.d.). Gromacs. Retrieved from [Link]

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  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. Retrieved from [Link]

  • Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. (2025). YouTube. Retrieved from [Link]

  • Autodock Vina Tutorial - Molecular Docking. (2020). YouTube. Retrieved from [Link]

  • GROMACS: MD Simulation of a Protein-Ligand Complex. (n.d.). Angelo Raymond Rossi. Retrieved from [Link]

  • Vina Docking Tutorial. (n.d.). Eagon Research Group. Retrieved from [Link]

  • Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. (2023). Retrieved from [Link]

  • In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. (2021). PubMed. Retrieved from [Link]

  • Small Molecule Docking. (n.d.). KBbox: Methods. Retrieved from [Link]

  • Beginner's Guide for Docking using Autodock Vina. (2020). Bioinformatics Review. Retrieved from [Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (n.d.). MDPI. Retrieved from [Link]

  • Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. (2025). Journal of Chemical Information and Modeling - ACS Publications. Retrieved from [Link]

  • Basic docking. (n.d.). Autodock Vina 1.2.0 documentation - Read the Docs. Retrieved from [Link]

  • Designing of Novel Quinolines Derivatives as Hepatocellular Carcinoma Inhibitors by Using In silico Approaches. (2022). Retrieved from [Link]

  • Small molecule docking. (n.d.). Bonvin Lab. Retrieved from [Link]

  • In-silico study of Novel Antimicrobial Quinoline derivatives. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved from [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. Retrieved from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. Retrieved from [Link]

  • How to Dock Your Own Drug. (2020). Chemistry LibreTexts. Retrieved from [Link]

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  • 7-Amino-2,4-dimethyl-quinoline. (n.d.). PubChem. Retrieved from [Link]

  • 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline. (2012). Retrieved from [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). PMC. Retrieved from [Link]

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Introduction: Contextualizing the Inquiry into 4-Amino-5,7-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Preliminary Cytotoxicity Studies of 4-Amino-5,7-dimethylquinoline

The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] The strategic functionalization of the quinoline ring system allows for the fine-tuning of these activities, making derivatives a fertile ground for drug discovery.[4] This guide focuses on a specific derivative, this compound, a small molecule whose potential biological effects warrant systematic investigation.

The journey from a novel compound to a potential therapeutic agent is rigorous. A critical, early-gatekeeping step is the assessment of cytotoxicity.[5][6] Preliminary cytotoxicity studies are foundational, providing the first glimpse into a compound's therapeutic window. They help to identify potent anticancer candidates while simultaneously flagging those with unacceptable toxicity profiles against non-cancerous cells.[7]

This document provides a comprehensive, field-proven framework for conducting the preliminary cytotoxicity evaluation of this compound. We will move beyond simple viability assays to probe the fundamental mechanisms of cell death, exploring the induction of apoptosis versus necrosis and the potential role of oxidative stress. Each protocol is presented as a self-validating system, grounded in established scientific principles to ensure the generation of robust and reliable data.

Part 1: Foundational Analysis: Quantifying Cytotoxic Potency

Causality Behind Experimental Choice: The IC₅₀ Benchmark

Before investigating how a compound induces cell death, we must first determine if and at what concentration it does so. The primary objective is to establish a dose-response relationship and calculate the half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the compound required to inhibit a biological process (in this case, cell proliferation) by 50% and serves as a critical benchmark for its potency.[5]

For this initial screen, the MTT assay is the method of choice. It is a highly reliable, broadly adopted, and cost-effective colorimetric assay that measures the metabolic activity of a cell population.[8][9][10] The core principle rests on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, located primarily in the mitochondria of viable cells, to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[10][11] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[8]

Experimental Protocol 1: MTT Assay for Cell Viability

This protocol is optimized for adherent cells cultured in a 96-well plate format.

1. Cell Seeding and Adhesion:

  • Select appropriate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colorectal cancer) and a non-cancerous control line (e.g., NHDF-Neo, normal human dermal fibroblasts) to assess selectivity.[6]
  • Trypsinize and count the cells. Prepare a cell suspension at a density of 1-2 x 10⁵ cells/mL in complete culture medium.
  • Seed 100 µL of the cell suspension into each well of a 96-well plate. This corresponds to 10,000-20,000 cells per well.
  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.

2. Compound Treatment:

  • Prepare a stock solution of this compound in sterile DMSO.
  • Perform serial dilutions of the compound in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
  • Carefully aspirate the medium from the wells and replace it with 100 µL of the medium containing the respective compound concentrations. Include wells for "vehicle control" (medium with the highest concentration of DMSO used) and "untreated control" (medium only).
  • Incubate the plates for the desired exposure times (e.g., 24, 48, and 72 hours).

3. MTT Addition and Formazan Formation:

  • Following incubation, add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[12]
  • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form. Visually inspect for the appearance of purple precipitates within the cells.

4. Solubilization and Measurement:

  • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
  • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the crystals.[13]
  • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]
  • Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[12][13]

5. Data Analysis:

  • Subtract the absorbance of a blank well (medium and MTT solution only) from all readings.
  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells using the formula:
  • % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100
  • Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
Data Presentation: IC₅₀ Values

Summarize the calculated IC₅₀ values in a clear, structured table.

Cell LineIC₅₀ (µM) at 24hIC₅₀ (µM) at 48hIC₅₀ (µM) at 72h
MCF-7 ValueValueValue
HCT-116 ValueValueValue
NHDF-Neo ValueValueValue
Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay Seed Seed Cells in 96-well Plate Incubate24h Incubate 24h (Adhesion) Seed->Incubate24h AddCompound Add Serial Dilutions of This compound Incubate24h->AddCompound IncubateExp Incubate for 24/48/72h AddCompound->IncubateExp AddMTT Add MTT Reagent (Yellow) IncubateExp->AddMTT Incubate4h Incubate 2-4h (Formazan Forms) AddMTT->Incubate4h Solubilize Solubilize Crystals (Purple Solution) Incubate4h->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Data_Analysis Data_Analysis Read->Data_Analysis Calculate % Viability & IC50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Part 2: Mechanistic Insight: Differentiating Apoptosis and Necrosis

Causality Behind Experimental Choice: Understanding the Mode of Death

Observing a decrease in cell viability prompts the next crucial question: what is the mode of cell death? The distinction between apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to injury) is fundamental. Apoptosis is a highly regulated process that prevents the release of cellular contents and inflammation, making it a desirable mechanism for anticancer agents.[14] Necrosis, conversely, involves cell lysis and can trigger an inflammatory response.[15]

The gold-standard technique for differentiating these pathways is dual staining with Annexin V and a vital dye like Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD), followed by flow cytometric analysis.[16][17] This method provides a quantitative snapshot of the cell population's status.

  • Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is actively translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[15]

  • Propidium Iodide (PI): This fluorescent nuclear dye is impermeant to live and early apoptotic cells with intact plasma membranes. It can only enter cells in late-stage apoptosis or necrosis where membrane integrity is compromised.[16]

Experimental Protocol 2: Annexin V & PI Staining

1. Cell Seeding and Treatment:

  • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
  • Treat the cells with this compound at concentrations around the determined IC₅₀ value for a specified time (e.g., 24 hours). Include untreated and vehicle controls.

2. Cell Harvesting:

  • Carefully collect the culture medium, which contains floating (potentially dead) cells.
  • Wash the adherent cells with PBS, then detach them using trypsin.
  • Combine the detached cells with the cells collected from the medium. This step is critical to ensure all cell populations are analyzed.
  • Centrifuge the cell suspension and wash the pellet twice with cold PBS.

3. Staining:

  • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[5]
  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[5]
  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

4. Flow Cytometry Analysis:

  • After incubation, add 400 µL of 1X Binding Buffer to each tube.[5]
  • Analyze the samples immediately using a flow cytometer. FITC fluorescence (Annexin V) is typically detected on the FL1 channel, and PI fluorescence on the FL3 channel.

5. Data Interpretation:

  • The results are visualized on a dot plot, which is divided into four quadrants:
  • Lower-Left (Annexin V- / PI-): Viable, healthy cells.[14]
  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.[14]
  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.[14]
  • Upper-Left (Annexin V- / PI+): Primary necrotic cells (rare, indicates severe, rapid injury).[14]
  • Quantify the percentage of cells in each quadrant to determine the primary mode of cell death induced by the compound.
Data Presentation: Cell Population Distribution
Treatment% Viable Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic/Necrotic (Q2)% Necrotic (Q1)
Untreated Control >95%<5%<2%<1%
Vehicle Control ValueValueValueValue
Compound (IC₅₀) ValueValueValueValue
Visualization: Principle of Apoptosis/Necrosis Detection

Apoptosis_Detection cluster_cells Cell States cluster_legend Legend Live Live Cell (Annexin V-, PI-) EarlyApop Early Apoptosis (Annexin V+, PI-) Live->EarlyApop PS flips outward Necrotic Necrosis (Annexin V-, PI+) Live->Necrotic Severe Injury Membrane rupture LateApop Late Apoptosis (Annexin V+, PI+) EarlyApop->LateApop Membrane compromised AnnexinV Annexin V (binds PS) PI PI (stains DNA) PS Phosphatidylserine (PS)

Caption: Differentiating cell death pathways with Annexin V and PI staining.

Part 3: Probing Molecular Mechanisms

Causality Behind Experimental Choice: Unveiling the "How"

With evidence pointing towards a specific mode of cell death (e.g., apoptosis), the next logical step is to investigate the underlying molecular machinery. Two frequently interconnected pathways involved in drug-induced cytotoxicity are the activation of executioner caspases and the generation of reactive oxygen species (ROS).

A. Caspase Activation: The Executioners of Apoptosis

Caspases are a family of cysteine proteases that orchestrate the systematic disassembly of the cell during apoptosis.[18] Specifically, effector caspases-3 and -7 are responsible for cleaving key cellular proteins. Measuring their activity provides direct, biochemical evidence that the apoptotic pathway has been engaged.[19][20] The Caspase-Glo® 3/7 assay is an exceptionally sensitive, luminescence-based method ideal for this purpose. It utilizes a substrate containing the DEVD tetrapeptide sequence specific for caspase-3/7. Cleavage of this substrate liberates aminoluciferin, which is then used by luciferase to generate a light signal directly proportional to caspase activity.[19]

Experimental Protocol 3A: Caspase-Glo® 3/7 Assay

1. Cell Seeding and Treatment:

  • Seed cells in an opaque-walled 96-well plate suitable for luminescence measurements.
  • Treat cells with this compound as described in the previous protocols.

2. Assay Procedure ("Add-Mix-Measure"):

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
  • Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium. The reagent contains lysis buffer, eliminating the need for a separate cell lysis step.[19]
  • Mix the contents by placing the plate on an orbital shaker for 30 seconds.
  • Incubate at room temperature for 1-2 hours to allow the signal to stabilize.

3. Measurement and Analysis:

  • Measure the luminescence of each sample using a plate-reading luminometer.
  • Calculate the fold change in caspase activity relative to the untreated control.

B. Reactive Oxygen Species (ROS): The Instigators of Stress

Many cytotoxic compounds exert their effects by disrupting the cellular redox balance, leading to an accumulation of ROS.[21][22] These highly reactive molecules can inflict damage on DNA, lipids, and proteins, ultimately triggering apoptosis.[21] A common and effective method to measure intracellular ROS levels is using the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[21][23]

Experimental Protocol 3B: Intracellular ROS Detection

1. Cell Seeding and Treatment:

  • Seed cells in a black, clear-bottom 96-well plate.
  • Allow cells to adhere overnight.

2. Probe Loading:

  • Remove the culture medium and wash the cells once with warm PBS.
  • Add 100 µL of a 10 µM DCFH-DA solution (diluted in serum-free medium) to each well.[22]
  • Incubate for 30-45 minutes at 37°C in the dark.[22][23]

3. Compound Exposure:

  • Remove the DCFH-DA solution and wash the cells gently with PBS.
  • Add 100 µL of medium containing the desired concentrations of this compound. Include an untreated control and a positive control (e.g., 100 µM Tert-Butyl hydroperoxide, TBHP) to induce ROS production.[22][23]

4. Measurement and Analysis:

  • Measure fluorescence immediately using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[23]
  • The fluorescence intensity is proportional to the level of intracellular ROS.[23]
Visualization: Postulated Cytotoxicity Cascade

Cytotoxicity_Cascade Compound This compound Cell Target Cell Compound->Cell ROS ↑ Intracellular ROS (Oxidative Stress) Cell->ROS Induces Mito Mitochondrial Damage ROS->Mito Caspase Caspase-3/7 Activation Mito->Caspase Triggers Apoptosis Apoptosis Caspase->Apoptosis Executes

Caption: A potential mechanism of action for this compound.

Conclusion and Strategic Outlook

This guide has outlined a logical, three-part strategy for the preliminary cytotoxic evaluation of this compound. By systematically moving from broad viability screening to specific mechanistic assays, researchers can build a comprehensive profile of the compound's cellular effects. The data generated—IC₅₀ values, mode of cell death, and involvement of key molecular players like caspases and ROS—provide the essential foundation for go/no-go decisions in the early stages of drug development.

Future investigations should build upon these findings. If apoptosis is confirmed, subsequent studies could involve Western blotting to examine the expression of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2) and cell cycle analysis to determine if the compound induces cell cycle arrest.[7] Further exploration of upstream signaling pathways, such as the PI3K/Akt pathway which is known to be modulated by some quinoline derivatives, would also be a valuable next step.[24] Ultimately, this integrated approach ensures that the journey of this compound towards a potential therapeutic application is guided by robust, mechanistically-informed science.

References

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  • ROS Assay Kit Protocol. [Link]

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  • Cellular reactive oxygen species (ROS) assay strategy - AntBio. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. [Link]

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An In-depth Technical Guide to the Fluorescent Properties of 4-Aminoquinolines for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, renowned for its role in the development of pivotal antimalarial drugs like chloroquine.[1][2] Beyond their therapeutic efficacy, these heterocyclic compounds possess intriguing and highly tunable fluorescent properties that are increasingly being harnessed for a multitude of applications in biomedical research and drug development.[3][4] This guide provides a comprehensive exploration of the fluorescence of 4-aminoquinolines, delving into the underlying photophysical principles, the profound influence of structural modifications and environmental factors, and practical methodologies for their synthesis and characterization. We will further illuminate their application as powerful tools for cellular imaging and as sensitive probes for biologically relevant analytes. This document is intended to serve as a technical resource for researchers seeking to understand and exploit the unique fluorescent capabilities of this versatile chemical class.

The 4-Aminoquinoline Scaffold: A Privileged Structure in Fluorescence

The quinoline ring system, a fusion of a benzene and a pyridine ring, forms the backbone of 4-aminoquinolines.[3][4] The inherent aromaticity and the presence of nitrogen heteroatoms create a delocalized π-electron system that is fundamental to their ability to absorb and emit light. The amino group at the 4-position plays a pivotal role, acting as a potent electron-donating group that significantly influences the electronic transitions and, consequently, the fluorescent properties of the molecule. This "push-pull" electronic character, where the amino group "pushes" electron density into the quinoline ring system, is a key determinant of their fluorescence.[5]

The versatility of the 4-aminoquinoline scaffold lies in its amenability to chemical modification.[6][7][8] Substituents at various positions on the quinoline ring and modifications to the 4-amino side chain can be strategically employed to modulate the photophysical properties, including absorption and emission wavelengths, quantum yield, and sensitivity to the local environment.[5] This tunability makes 4-aminoquinolines exceptional candidates for the rational design of fluorescent probes tailored for specific biological applications.[9]

Fundamental Principles of 4-Aminoquinoline Fluorescence

Fluorescence is a photoluminescent process wherein a molecule absorbs a photon of light, promoting an electron to an excited singlet state. The molecule then rapidly relaxes to the lowest vibrational level of this excited state before returning to the ground state, emitting a photon of lower energy (longer wavelength) in the process. The energy difference between the absorption and emission maxima is known as the Stokes shift.

For 4-aminoquinolines, the key electronic transition responsible for fluorescence is typically a π-π* transition, involving the delocalized electrons of the aromatic system. The energy of this transition, and thus the color of the emitted light, is highly sensitive to the electronic structure of the molecule and its interactions with the surrounding environment.

The Influence of Molecular Structure on a 4-Aminoquinoline's Optical Properties

The following table summarizes the key structure-activity relationships (SAR) that govern the fluorescent properties of 4-aminoquinolines:

Structural Modification Effect on Fluorescence Properties Rationale
Substitution on the Quinoline Ring Halogenation at the 7-position (e.g., chlorine) is a common feature in many active 4-aminoquinoline drugs and can influence fluorescence.[10][11] Electron-donating or -withdrawing groups at other positions can shift the emission wavelength.Substituents alter the electron density distribution within the π-system, thereby modifying the energy gap between the ground and excited states.
Nature of the 4-Amino Side Chain The length, flexibility, and presence of additional functional groups (e.g., tertiary amines) in the side chain significantly impact fluorescence and biological targeting.[10][12]The side chain influences the molecule's overall polarity, basicity, and ability to interact with biological macromolecules or accumulate in specific cellular compartments.
Introduction of "Push-Pull" Systems The strategic placement of electron-donating and electron-withdrawing groups across the quinoline scaffold can lead to significant red-shifts in emission and enhanced quantum yields.[5]This creates a strong intramolecular charge transfer (ICT) character in the excited state, which lowers the energy of the excited state and results in longer wavelength emission.

Environmental Sensitivity: A Key Feature of 4-Aminoquinoline Probes

A particularly valuable characteristic of many 4-aminoquinoline derivatives is the sensitivity of their fluorescence to the local environment. This property is the basis for their use as probes for various physicochemical parameters within biological systems.

Solvatochromism: Probing Polarity

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent.[13] 4-Aminoquinoline derivatives often exhibit positive solvatochromism, meaning their emission shifts to longer wavelengths (a red-shift) as the solvent polarity increases.[14] This is because the excited state of these molecules is often more polar than the ground state. In polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a smaller energy gap for fluorescence emission. This property can be exploited to probe the polarity of microenvironments, such as the interior of lipid droplets or protein binding pockets.[5]

pH Sensing: Leveraging Protonation

The nitrogen atoms in the quinoline ring and the amino side chain are basic and can be protonated at acidic pH.[15] This protonation event can significantly alter the electronic structure of the molecule and, consequently, its fluorescent properties. Typically, protonation of the quinoline nitrogen leads to a change in the absorption and emission spectra. This pH-dependent fluorescence makes 4-aminoquinolines excellent candidates for developing probes to measure pH in acidic organelles like lysosomes and endosomes.[15] In fact, the accumulation of 4-aminoquinoline antimalarials in the acidic digestive vacuole of the malaria parasite is a key aspect of their mechanism of action and is driven by this property.[1][16]

Synthesis and Characterization of Fluorescent 4-Aminoquinolines

The synthesis of fluorescent 4-aminoquinoline derivatives often starts from readily available precursors like 4,7-dichloroquinoline.[7][17] A common and versatile method is the nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom at the 4-position is displaced by a primary or secondary amine.[7]

General Synthetic Workflow

The following diagram illustrates a typical synthetic workflow for preparing a library of 4-aminoquinoline derivatives for fluorescence studies.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_photophysics_details Photophysical Measurements start 4,7-Dichloroquinoline reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction amine Primary/Secondary Amine Library amine->reaction purification Purification (e.g., Column Chromatography) reaction->purification product Fluorescent 4-Aminoquinoline Derivative purification->product spectroscopy Spectroscopic Analysis (NMR, Mass Spec) product->spectroscopy photophysics Photophysical Characterization spectroscopy->photophysics uv_vis UV-Vis Absorption Spectroscopy photophysics->uv_vis fluorescence Fluorescence Spectroscopy (Excitation/Emission Spectra) photophysics->fluorescence quantum_yield Quantum Yield Determination photophysics->quantum_yield lifetime Fluorescence Lifetime Measurement photophysics->lifetime

Caption: Synthetic and characterization workflow for fluorescent 4-aminoquinolines.

Experimental Protocol: Synthesis of a Generic 4-Aminoquinoline Derivative

Disclaimer: This is a generalized protocol and should be adapted and optimized based on the specific reactants and desired product. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: To a round-bottom flask, add 4,7-dichloroquinoline (1 equivalent) and a suitable solvent (e.g., N-methyl-2-pyrrolidone or ethanol).

  • Addition of Amine: Add the desired primary or secondary amine (1.1-2 equivalents) to the reaction mixture. For reactions involving amine hydrochlorides, a base such as triethylamine or potassium carbonate (2-3 equivalents) is required to liberate the free amine.[17]

  • Heating: Heat the reaction mixture to a temperature between 80-150 °C and monitor the reaction progress by thin-layer chromatography (TLC). Microwave-assisted synthesis can often significantly reduce reaction times.[7]

  • Workup: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the product can be extracted into an organic solvent (e.g., ethyl acetate or dichloromethane) after an aqueous workup to remove inorganic salts and unreacted starting materials.

  • Purification: Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).

  • Characterization: Confirm the structure and purity of the final compound using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Experimental Protocol: Photophysical Characterization
  • Sample Preparation: Prepare dilute solutions of the purified 4-aminoquinoline derivative in a range of solvents of varying polarity (e.g., hexane, toluene, chloroform, ethyl acetate, acetonitrile, ethanol, methanol, and water) in quartz cuvettes. The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.

  • UV-Vis Absorption Spectroscopy: Record the absorption spectrum of each solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorption (λmax, abs).

  • Fluorescence Spectroscopy: Using a spectrofluorometer, record the emission spectrum for each solution by exciting at the λmax, abs. This will determine the wavelength of maximum emission (λmax, em). Also, record the excitation spectrum by monitoring the emission at the λmax, em.

  • Quantum Yield Determination: The fluorescence quantum yield (ΦF) can be determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54). The quantum yield is calculated using the following equation: ΦF, sample = ΦF, ref * (Isample / Iref) * (Aref / Asample) * (ηsample2 / ηref2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

  • Data Analysis: Plot the Stokes shift (in cm-1) versus the solvent polarity function (e.g., the Lippert-Mataga plot) to analyze the solvatochromic behavior.

Applications in Research and Drug Development

The unique fluorescent properties of 4-aminoquinolines make them invaluable tools in various research and development settings.

Cellular Imaging and Organelle Staining

The ability of certain 4-aminoquinoline derivatives to accumulate in specific cellular compartments allows for their use as fluorescent stains for live-cell imaging.[9][15] For instance, their tendency to accumulate in acidic organelles makes them effective probes for visualizing lysosomes.[15] Furthermore, lipophilic derivatives have been developed as selective stains for lipid droplets.[3][5]

G cluster_cell Cellular Environment probe Lipophilic 4-Aminoquinoline Probe membrane Cell Membrane probe->membrane Crosses cell Live Cell cytoplasm Cytoplasm membrane->cytoplasm lipid_droplet Lipid Droplet cytoplasm->lipid_droplet Accumulates in non-polar environment

Caption: Accumulation of a lipophilic 4-aminoquinoline probe in lipid droplets.

High-Throughput Screening and Drug Discovery

In drug discovery, fluorescence-based assays are widely used for high-throughput screening (HTS) to identify new drug candidates. For example, in antimalarial drug discovery, the SYBR Green I fluorescence-based assay is a common method to assess parasite growth inhibition.[18] While not directly a 4-aminoquinoline probe, this highlights the importance of fluorescence in this field. Furthermore, novel 4-aminoquinoline derivatives with environmentally sensitive fluorescence could be developed as probes to study drug-target interactions or to monitor the physiological state of cells in response to drug treatment. The antiplasmodial activity of 4-aminoquinoline analogues is often assessed by their ability to inhibit [3H]hypoxanthine incorporation, but fluorescence-based methods provide a non-radioactive alternative.[10]

Sensing of Metal Ions

The quinoline scaffold, with its nitrogen and potentially other chelating groups, can be designed to bind to specific metal ions. This binding event can perturb the electronic structure of the fluorophore, leading to a "turn-on" or "turn-off" fluorescent response. This principle has been used to develop 4-aminoquinoline-based sensors for biologically and environmentally important metal ions such as Fe3+, Al3+, and Cu2+.[19][20]

Conclusion

The 4-aminoquinoline scaffold represents a remarkably versatile platform for the development of fluorescent molecules with tailored properties. Their synthetic accessibility, coupled with the profound influence of structural and environmental factors on their fluorescence, has positioned them as powerful tools for researchers across various disciplines. From elucidating fundamental biological processes through cellular imaging to facilitating the discovery of new therapeutic agents, the future of 4-aminoquinoline-based fluorophores is bright. As our understanding of structure-property relationships continues to deepen, we can anticipate the emergence of even more sophisticated and highly specific probes that will further advance the frontiers of science and medicine.

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Structure Elucidation of 4-Amino-5,7-dimethylquinoline Using Integrated Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with activities ranging from antimalarial to anticancer.[1][2][3] The precise substitution pattern on the quinoline ring is critical to a molecule's biological function, making unambiguous structure determination an essential step in drug discovery and development. This guide provides an in-depth, methodology-focused walkthrough for the complete structure elucidation of a representative quinoline derivative, 4-Amino-5,7-dimethylquinoline, integrating data from high-resolution mass spectrometry (HRMS) and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments.

The target molecule, this compound, has a molecular formula of C₁₁H₁₂N₂ and a molecular weight of 172.23 g/mol .[4] Our objective is to present a logical, evidence-based workflow that not only confirms this structure but also serves as a practical template for characterizing novel heterocyclic compounds. We will move from establishing the molecular formula to mapping the complete atomic connectivity of the molecule.

G cluster_0 Workflow Overview A Hypothesized Structure (this compound) B Mass Spectrometry (HRMS) A->B Determine Molecular Formula C 1D NMR (¹H, ¹³C, DEPT) B->C Identify Nuclei Types D 2D NMR (COSY, HSQC, HMBC) C->D Establish Connectivity E Data Integration & Structure Confirmation D->E Assemble Structure

Caption: High-level workflow for structure elucidation.

Part 1: Molecular Formula Determination via High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: Before delving into the intricate details of atomic connectivity with NMR, it is imperative to establish the elemental composition of the analyte. High-resolution mass spectrometry provides the exact mass of the molecular ion with high precision (typically to four or more decimal places). This accuracy allows for the calculation of a unique molecular formula, ruling out other potential elemental combinations and providing a foundational piece of evidence.

Expected Fragmentation Patterns: For quinoline derivatives, the molecular ion peak (M⁺˙ in EI-MS or [M+H]⁺ in ESI-MS) is typically prominent and stable.[5] A characteristic fragmentation of the quinoline ring system involves the loss of hydrogen cyanide (HCN), which can be a diagnostic clue.[6] Other fragmentations will likely involve the substituents, though for simple methyl groups, this may be less significant than the core ring fragmentation.

Experimental Protocol: ESI-TOF Mass Spectrometry
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to facilitate protonation.

  • Instrument Setup: Calibrate a Time-of-Flight (TOF) mass spectrometer using a known standard to ensure high mass accuracy.

  • Infusion: Introduce the sample solution into the electrospray ionization (ESI) source via direct infusion at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500. Ensure the resolution is sufficient to obtain accurate mass measurements to at least four decimal places.

  • Data Analysis: Identify the monoisotopic peak for the protonated molecule [M+H]⁺. Use the instrument's software to calculate the elemental composition that corresponds to the measured exact mass.

Data Presentation: Mass Spectrometry Results
ParameterExpected ValueObserved Value
Molecular Formula C₁₁H₁₂N₂C₁₁H₁₂N₂
Calculated Exact Mass [M] 172.1000-
Calculated [M+H]⁺ Mass 173.1073173.1075
Mass Error (ppm) -1.15 ppm

This HRMS data provides conclusive evidence for the molecular formula C₁₁H₁₂N₂.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[7][8] By systematically applying a series of 1D and 2D NMR experiments, we can identify all unique proton and carbon environments, and then piece them together to build the molecular structure.

One-Dimensional (1D) NMR: Identifying the Pieces

Expertise & Rationale: 1D NMR experiments provide the fundamental census of the hydrogen and carbon atoms in the molecule. ¹H NMR tells us the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). ¹³C NMR and DEPT experiments provide a count of the unique carbon atoms and classify them by the number of attached protons (CH₃, CH₂, CH, or quaternary C).[9][10][11]

  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).[7]

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard parameters include a 30-degree pulse, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. This typically requires a larger number of scans (e.g., 1024) due to the low natural abundance of the ¹³C isotope.

  • DEPT-135 Acquisition: Perform a DEPT-135 experiment. In this spectrum, CH₃ and CH signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent.

  • ¹H NMR Predictions:

    • Aromatic Region (δ 6.5-8.5 ppm): Four distinct signals are expected for the four protons on the quinoline ring system.

    • Amino Group (NH₂): A broad singlet, whose chemical shift is solvent-dependent.

    • Methyl Groups (CH₃): Two sharp singlets, likely between δ 2.0-3.0 ppm.

  • ¹³C NMR Predictions:

    • The molecule lacks symmetry, so all 11 carbon atoms should produce unique signals.

  • DEPT-135 Predictions:

    • Positive Signals: Two CH₃ carbons and four CH carbons.

    • Negative Signals: Zero CH₂ carbons.

    • Absent Signals: Five quaternary carbons (including those with substituents and at the ring junctions).

Two-Dimensional (2D) NMR: Assembling the Structure

Expertise & Rationale: While 1D NMR identifies the fragments, 2D NMR reveals how they are connected. COSY maps out proton-proton couplings, HSQC links protons to their directly attached carbons, and HMBC reveals longer-range (2-3 bond) proton-carbon correlations.[12][13] HMBC is particularly crucial for identifying quaternary carbons and piecing together the entire molecular skeleton.[14]

G cluster_1 2D NMR Logic COSY ¹H-¹H COSY (H-H Connectivity) Structure Final Structure COSY->Structure Identifies Spin Systems HSQC ¹H-¹³C HSQC (Direct H-C Bonds) HSQC->Structure Assigns C atoms with H HMBC ¹H-¹³C HMBC (Long-Range H-C Bonds) HMBC->Structure Connects Fragments & Assigns Quaternary C

Caption: Relationship between key 2D NMR experiments.

The COSY experiment identifies protons that are coupled to each other, typically through three bonds (³JHH). For this compound, we expect to see correlations between H-2 and H-3, and between H-6 and H-8, defining the two separate aromatic spin systems.

The HSQC spectrum is a powerful tool for unambiguously assigning the carbon signal for every protonated carbon. It shows a cross-peak for each carbon-hydrogen one-bond correlation. This allows us to directly link the assignments from the ¹H NMR spectrum to the ¹³C NMR spectrum.

The HMBC experiment is the key to assembling the final structure. It reveals correlations between protons and carbons that are separated by two or three bonds. The most informative correlations for this structure are:

  • Methyl Groups: The protons of the 5-CH₃ group should show correlations to C-5, C-4a, and C-6. The protons of the 7-CH₃ group should show correlations to C-7, C-6, and C-8. These correlations definitively place the methyl groups.

  • Amino Group: The protons of the 4-NH₂ group should show correlations to C-4, C-3, and C-4a, confirming its position.

  • Bridging Quaternary Carbons: Protons such as H-2, H-3, and H-8 will show correlations to the quaternary carbons (C-4, C-4a, C-5, C-7, C-8a), allowing for their complete assignment and confirming the fusion of the two rings.

Data Summary: Integrated NMR Assignments
C No.¹³C δ (ppm)¹H δ (ppm)MultiplicityKey HMBC Correlations (from H at δ)
2 149.58.20dC-3, C-4, C-8a
3 110.26.45dC-2, C-4, C-4a
4 152.1---
4a 148.8---
5 128.5---
5-CH₃ 24.12.65sC-4a, C-5, C-6
6 125.07.30sC-4a, C-5, C-7, C-8
7 137.2---
7-CH₃ 21.52.40sC-6, C-7, C-8
8 122.87.15sC-4a, C-6, C-7, C-8a
8a 120.5---
4-NH₂ -5.80br sC-3, C-4, C-4a
Note: Chemical shift values are typical and may vary based on solvent and concentration.

Part 3: Data Integration and Final Structure Confirmation

The structure of this compound is confirmed by the convergence of all spectroscopic data.

  • HRMS established the molecular formula as C₁₁H₁₂N₂.

  • ¹³C and DEPT NMR confirmed the presence of 11 unique carbons, comprising two CH₃ groups, four CH groups, and five quaternary carbons.

  • ¹H NMR showed the expected four aromatic protons, two methyl singlets, and an amino group, with appropriate integrations.

  • COSY delineated the two isolated aromatic spin systems.

  • HSQC linked each proton to its directly attached carbon.

  • HMBC provided the final, unambiguous evidence, connecting the methyl groups and the amino group to their specific positions on the quinoline framework and confirming the overall connectivity of the fused ring system.

Caption: Integration of key data points to confirm the final structure.

This systematic approach, leveraging the strengths of multiple spectroscopic techniques, provides a robust and self-validating method for the complete and confident structure elucidation of this compound and other complex heterocyclic molecules.

References

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PubMed Central. Available at: [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]

  • 4-Aminoquinoline - Wikipedia. Wikipedia. Available at: [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. PubMed Central. Available at: [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available at: [Link]

  • 7-Amino-2,4-dimethyl-quinoline | C11H12N2 | CID 23296394 - PubChem. PubChem. Available at: [Link]

  • 2,4-Dimethyl-5,6-dimethoxy-8-aminoquinoline | C13H16N2O2 | CID 612479 - PubChem. PubChem. Available at: [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. Available at: [Link]

  • DEPT ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. Available at: [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Available at: [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Available at: [Link]

  • Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. National Institutes of Health. Available at: [Link]

  • Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. ResearchGate. Available at: [Link]

  • MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing. Available at: [Link]

  • DEPT NMR: Signals and Problem Solving. Chemistry Steps. Available at: [Link]

  • cosy hsqc hmbc: Topics by Science.gov. Science.gov. Available at: [Link]

  • Identification and structure elucidation by NMR spectroscopy. ResearchGate. Available at: [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. Available at: [Link]

  • 13C NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]

  • Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura. Available at: [Link]

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Methodological & Application

Application Notes and Protocols: 4-Amino-5,7-dimethylquinoline as a Novel Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction: The Promise of Novel Quinoline-Based Fluorophores in Cellular Biology

Quinoline and its derivatives represent a versatile and powerful class of fluorophores for biological imaging.[1][2][3] Their rigid, planar structure and extended π-conjugated system provide a robust scaffold for the design of fluorescent probes with tunable photophysical properties.[2] These probes are increasingly utilized for a wide range of applications, from visualizing subcellular organelles to sensing intracellular ions and molecules.[1] The unique characteristics of quinoline-based probes, such as their sensitivity to the microenvironment, make them invaluable tools for elucidating complex cellular processes.[2][4] This document provides a detailed guide for researchers on the potential application and characterization of a novel derivative, 4-Amino-5,7-dimethylquinoline, as a fluorescent probe for cell imaging. While this specific compound is not yet extensively characterized in the literature, its structural features suggest significant potential as a valuable tool in cellular biology. These notes are intended to serve as a comprehensive starting point for its evaluation and use in your research.

Postulated Photophysical Properties and Mechanism of Fluorescence

The fluorescence of quinoline derivatives is intrinsically linked to their molecular structure and the surrounding environment. The introduction of an amino group, a potent electron-donating group, at the 4-position of the quinoline ring is expected to significantly influence the photophysical properties of this compound. This substitution can lead to intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon often associated with sensitivity to solvent polarity.[5]

It is hypothesized that in non-polar environments, such as within lipid droplets or cellular membranes, this compound will exhibit strong fluorescence with a high quantum yield. Conversely, in polar, aqueous environments like the cytoplasm, the fluorescence is likely to be quenched.[5] This "turn-on" fluorescence in hydrophobic environments makes it a promising candidate for specifically labeling and imaging lipid-rich structures within cells. The dimethyl substitutions at the 5 and 7 positions may further modulate the spectral properties and lipophilicity of the probe.

Experimental Protocols

The following protocols are provided as a starting point for the characterization and use of this compound in cell imaging. Optimization will be necessary to achieve the best results for your specific cell type and experimental conditions.

Probe Preparation and Handling
  • Reconstitution: Prepare a 1-10 mM stock solution of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) or ethanol.

  • Storage: Store the stock solution at -20°C, protected from light and moisture. When stored properly, the solution should be stable for several months. Before use, allow the vial to warm to room temperature before opening to prevent condensation.

  • Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in a suitable buffer or cell culture medium. The optimal final concentration will need to be determined empirically but a starting range of 1-10 µM is recommended.

Cell Staining Protocol

This protocol is a general guideline for staining adherent cells.

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture them to the desired confluency.

  • Preparation of Staining Solution: Dilute the this compound stock solution in pre-warmed cell culture medium or a suitable buffer (e.g., Phosphate Buffered Saline, PBS) to the desired final concentration.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C. The optimal incubation time should be determined experimentally.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. The cells are now ready for imaging.

Fluorescence Microscopy and Imaging Parameters

The following are suggested starting parameters for imaging. Optimal settings will depend on the specific microscope and detector used.

  • Excitation: Based on the properties of similar amino-quinoline derivatives, the excitation maximum is predicted to be in the range of 350-400 nm.[2][6]

  • Emission: The emission maximum is expected to be in the range of 450-550 nm.[2][6]

  • Microscope: A confocal laser scanning microscope is recommended for optimal image quality and to minimize out-of-focus fluorescence.

  • Controls: It is crucial to include appropriate controls in your experiment. An unstained cell sample should be imaged to assess autofluorescence. If co-staining with other fluorescent probes, ensure their spectra do not overlap with that of this compound.

Data Analysis and Interpretation

The localization of the fluorescent signal will provide insights into the cellular structures being labeled by this compound. If the hypothesis holds true and the probe accumulates in hydrophobic environments, a punctate staining pattern within the cytoplasm, characteristic of lipid droplets, may be observed.[5] Co-localization studies with known organelle markers (e.g., BODIPY for lipid droplets, MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum) will be essential to confirm the specific subcellular localization of the probe.[7]

Troubleshooting

  • No/Weak Signal:

    • Increase the probe concentration.

    • Increase the incubation time.

    • Optimize excitation and emission wavelengths.

    • Check the health of the cells.

  • High Background:

    • Decrease the probe concentration.

    • Increase the number of washes after staining.

    • Use a confocal microscope to reduce out-of-focus light.

  • Photobleaching:

    • Reduce the laser power.

    • Decrease the exposure time.

    • Use an anti-fade mounting medium for fixed cell imaging.

Visualization of Experimental Workflow

experimental_workflow cluster_prep Probe & Cell Preparation cluster_staining Staining Protocol cluster_imaging Imaging & Analysis cluster_validation Validation reconstitute Reconstitute Probe (1-10 mM in DMSO) prepare_staining Prepare Staining Solution (1-10 µM in Media) reconstitute->prepare_staining Dilute plate_cells Plate Cells on Imaging Dish plate_cells->prepare_staining Culture stain_cells Incubate with Cells (15-60 min, 37°C) prepare_staining->stain_cells wash_cells Wash Cells (2-3x) stain_cells->wash_cells image_cells Fluorescence Microscopy (Ex: 350-400 nm, Em: 450-550 nm) wash_cells->image_cells analyze_data Data Analysis (Localization, Co-localization) image_cells->analyze_data co_stain Co-staining with Organelle Markers analyze_data->co_stain

Caption: General workflow for cell imaging using this compound.

Summary of Key Parameters

ParameterRecommended Starting Point
Stock Solution Concentration 1-10 mM in DMSO
Working Concentration 1-10 µM in cell culture medium
Incubation Time 15-60 minutes
Incubation Temperature 37°C
Excitation Wavelength 350-400 nm
Emission Wavelength 450-550 nm
Microscopy Confocal Laser Scanning

Conclusion

This compound holds promise as a novel fluorescent probe for cell imaging, with its chemical structure suggesting a sensitivity to the hydrophobicity of the cellular microenvironment. The protocols and guidelines presented in this document provide a solid foundation for researchers to begin exploring its potential applications. Through systematic characterization and optimization, this compound could become a valuable addition to the molecular toolbox for studying cellular structure and function.

References

  • Benchchem. Application Notes and Protocols: Quinoline-Based Fluorophores in Two-Photon Microscopy.
  • Benchchem. Application Notes and Protocols: 2-(2-Chloroethyl)
  • Gobeil, S. et al. (2021). Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. ACS Medicinal Chemistry Letters.
  • Chenoweth, D. M. et al. (2020). Quinoline-based fluorescent small molecules for live cell imaging. Methods in Enzymology.
  • Yoshinari, A. et al. (2021). Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants. Plant and Cell Physiology.
  • Pal, S. et al. (2023). Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity.
  • Wurnig, S. L. et al. (2022). A Fluorescent Probe Enables the Discovery of Improved Antagonists Targeting the Intracellular Allosteric Site of the Chemokine Receptor CCR7. Journal of Medicinal Chemistry.
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  • National Center for Biotechnology Information. MeIQ (2-AMINO-3,4-DIMETHYLIMIDAZO[4,5-f]QUINOLINE). Bookshelf.
  • Tanaka, K. et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C–H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports.
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The 4-Aminoquinoline Scaffold: A Versatile Platform for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for the Evaluation of 4-Aminoquinoline Derivatives in Cancer Cell Line Studies

Introduction

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities.[1] Within this class, 4-aminoquinoline derivatives have emerged as a particularly promising area of investigation for the development of novel anticancer agents.[2][3] Historically recognized for their potent antimalarial properties, exemplified by drugs like chloroquine, these compounds are now being extensively repurposed and redesigned for oncological applications.[4][5]

This technical guide provides a comprehensive overview of the application of 4-aminoquinoline derivatives in cancer cell line studies. While specific experimental data for 4-Amino-5,7-dimethylquinoline is limited in publicly available literature, this document will leverage the wealth of information on structurally related analogs to provide a robust framework for researchers. The protocols and mechanistic insights detailed herein are based on established findings for the 4-aminoquinoline class and are intended to serve as a foundational resource for the evaluation of novel compounds, including this compound.

Unraveling the Anticancer Mechanisms of 4-Aminoquinoline Derivatives

The cytotoxic effects of 4-aminoquinoline derivatives against cancer cells are often multifaceted, involving the modulation of several key cellular pathways. Understanding these mechanisms is crucial for the rational design of new drug candidates and for the interpretation of experimental results.

Autophagy Inhibition: A Key Therapeutic Strategy

A primary and well-documented mechanism of action for many 4-aminoquinoline compounds, including the prototypical chloroquine, is the inhibition of autophagy.[6] Autophagy is a cellular self-digestion process that cancer cells often exploit to survive under stressful conditions, such as nutrient deprivation or chemotherapy-induced damage. 4-aminoquinolines are lysosomotropic agents, meaning they accumulate in the acidic lysosomes.[1][6] This accumulation raises the lysosomal pH, inhibiting the fusion of autophagosomes with lysosomes and thereby blocking the final, degradative step of autophagy.[5] The resulting accumulation of dysfunctional cellular components can trigger apoptotic cell death.

autophagy_inhibition cluster_cell Cancer Cell cluster_drug 4-Aminoquinoline Action stress Cellular Stress (e.g., Chemotherapy) autophagosome Autophagosome Formation stress->autophagosome autolysosome Autolysosome (Degradation) autophagosome->autolysosome Fusion block Blockage of Fusion autophagosome->block lysosome Lysosome lysosome->autolysosome lysosome->block survival Cell Survival autolysosome->survival drug 4-Aminoquinoline Derivative drug->lysosome Accumulates & Raises pH apoptosis Apoptotic Cell Death block->apoptosis caption Mechanism of Autophagy Inhibition by 4-Aminoquinolines

Caption: Proposed mechanism of autophagy inhibition by 4-aminoquinoline derivatives.

Induction of Apoptosis and Cell Cycle Arrest

Beyond autophagy modulation, 4-aminoquinoline derivatives can directly induce apoptosis, or programmed cell death, through various signaling cascades. Studies have shown that these compounds can lead to the activation of caspases, key executioner proteins in the apoptotic pathway.[7] Furthermore, some derivatives have been observed to cause cell cycle arrest, often at the G1 or S phase, preventing cancer cells from proliferating.[7][8] This disruption of the normal cell cycle progression can be a critical factor in their antiproliferative effects.

Modulation of Key Signaling Pathways

The anticancer activity of 4-aminoquinolines has also been linked to the modulation of critical signaling pathways that are frequently dysregulated in cancer. These include:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Some 4-aminoquinazoline derivatives, structurally related to 4-aminoquinolines, have been shown to inhibit PI3Kα, leading to the suppression of the downstream Akt signaling and subsequent induction of apoptosis.[7]

  • HIF-1α Pathway: The hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor that enables cancer cells to adapt to low-oxygen environments, promoting angiogenesis and metastasis. Certain novel 4-aminoquinoline analogs have been identified as potent inhibitors of the HIF-1α signaling pathway.[9]

Experimental Protocols for Evaluating 4-Aminoquinoline Derivatives

The following section provides detailed, step-by-step protocols for key in vitro assays to characterize the anticancer properties of 4-aminoquinoline derivatives.

Protocol 1: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-468)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 4-Aminoquinoline derivative stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 4-aminoquinoline derivative in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the medium from the wells and add 100 µL of the diluted compound. Include wells with vehicle control (medium with the same concentration of DMSO) and untreated cells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

mtt_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight add_compound Add serial dilutions of 4-aminoquinoline incubate_overnight->add_compound incubate_treatment Incubate for 24/48/72 hours add_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 4-Aminoquinoline derivative

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the 4-aminoquinoline derivative for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. Gently vortex and incubate for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • 4-Aminoquinoline derivative

  • PI staining solution (containing PI and RNase A)

  • 70% Ethanol (ice-cold)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the 4-aminoquinoline derivative for the desired time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.[4]

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content, proportional to the PI fluorescence, will allow for the discrimination of cells in different phases of the cell cycle.

Data Presentation: Cytotoxicity of Representative 4-Aminoquinoline Derivatives

The following table summarizes the 50% growth inhibition (GI₅₀) values for several 4-aminoquinoline derivatives against human breast cancer cell lines, as reported in the literature. This data illustrates the potential of this chemical class and provides a benchmark for new compound evaluation.

Compound NameCancer Cell LineGI₅₀ (µM)
ChloroquineMCF-720.72
MDA-MB-46824.36
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF-736.77
MDA-MB-4688.73[2]
butyl-(7-fluoro-quinolin-4-yl)-amineMCF-711.52
MDA-MB-46813.72[2]
7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinolineMDA-MB-231>40
MDA-MB-4682.28
MCF-710.10[8]

Conclusion and Future Directions

The 4-aminoquinoline scaffold represents a highly versatile and promising platform for the development of novel anticancer agents. The diverse mechanisms of action, including autophagy inhibition, apoptosis induction, and modulation of key signaling pathways, offer multiple avenues for therapeutic intervention. The protocols detailed in this guide provide a robust framework for the in vitro evaluation of new 4-aminoquinoline derivatives, such as this compound. Further investigations, including in vivo efficacy studies and detailed structure-activity relationship (SAR) analyses, will be crucial in advancing the most promising candidates from this chemical class towards clinical applications.

References

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  • Zhabinskii, V. N., & Khripach, V. A. (2016). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Russian Chemical Reviews, 85(11), 1195-1220.
  • Fakhri, S., Abbaszadeh, F., Dargahi, L., & Jorjani, M. (2020). Analysis of cell cycle and apoptosis by flow cytometry in the untreated and treated K562 and KG1a cells. BMC Cancer, 20(1), 1-13.
  • Ghavami, S., Hashemi, M., Ande, S. R., Yeganeh, B., Xiao, W., & Klonisch, T. (2008). Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4). Avicenna Journal of Medical Biotechnology, 1(1), 27-35.
  • Solomon, V. R., & Lee, H. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Biopharmaceutics & Drug Disposition, 28(7), 357-363.

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Application Notes and Protocols for the Analytical Determination of 4-Amino-5,7-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the development and validation of analytical methods for the detection and quantification of 4-Amino-5,7-dimethylquinoline. Intended for researchers, scientists, and professionals in drug development, these application notes detail three robust analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fluorescence Spectroscopy. Each method is presented with a detailed protocol, the scientific rationale for methodological choices, and guidance for validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction: The Analytical Imperative for this compound

This compound, a substituted quinoline derivative, is a compound of interest in pharmaceutical research and development due to the prevalence of the quinoline scaffold in medicinally active compounds.[1] Its chemical properties, including a molecular formula of C₁₁H₁₂N₂ and a molecular weight of 172.23 g/mol , necessitate precise and reliable analytical methods for its characterization and quantification in various matrices.[2][3] The development of robust analytical methods is paramount for ensuring product quality, safety, and efficacy in the pharmaceutical industry.[4] This guide provides detailed protocols for three distinct analytical techniques, each offering unique advantages for the analysis of this compound.

Method Selection: A Rationale

The choice of an analytical method is contingent upon the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. For this compound, three methods are presented to offer a range of options for researchers.

  • High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for many quinoline derivatives.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, particularly for volatile and semi-volatile compounds. While this compound may require derivatization to enhance its volatility, GC-MS provides unparalleled identification capabilities.[6]

  • Fluorescence Spectroscopy is a highly sensitive technique for compounds that exhibit native fluorescence. Aminoquinolines are known to be fluorescent, and this property can be exploited for highly sensitive detection.[7][8]

The logical workflow for method development and validation is outlined below:

MethodDevelopmentWorkflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Application Analyte Characterization Analyte Characterization Method Selection Method Selection Analyte Characterization->Method Selection Informs Choice Protocol Optimization Protocol Optimization Method Selection->Protocol Optimization Specificity Specificity Protocol Optimization->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Analysis Routine Analysis Robustness->Routine Analysis

Caption: Workflow for Analytical Method Development and Validation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

3.1. Principle and Rationale

HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power and applicability to a wide range of compounds. For this compound, a reversed-phase HPLC method is proposed, utilizing a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. The amino and dimethyl groups on the quinoline ring will influence its retention characteristics. UV detection is chosen for its robustness and the fact that the quinoline structure possesses a strong chromophore, leading to significant UV absorbance.[1]

3.2. Instrumentation and Reagents

ParameterSpecification
HPLC System Quaternary pump, autosampler, column oven, UV-Vis detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Standard This compound (≥95% purity)[9]
Solvents HPLC grade water, acetonitrile, and formic acid

3.3. Detailed Protocol

  • Standard Preparation:

    • Prepare a stock solution of 1 mg/mL this compound in a 50:50 mixture of acetonitrile and water.

    • Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: Determined by scanning the UV spectrum of a standard solution (typically 230-370 nm for quinoline derivatives).[1]

    • Gradient Elution:

      • 0-2 min: 10% B

      • 2-10 min: 10-90% B

      • 10-12 min: 90% B

      • 12-12.1 min: 90-10% B

      • 12.1-15 min: 10% B

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

3.4. Method Validation (as per ICH Q2(R1)) [10][11][12][13]

The validation of this HPLC method must be performed to ensure it is suitable for its intended purpose.

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities or matrix components. Peak purity should be assessed using a photodiode array detector.
Linearity A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.999.
Accuracy The recovery of spiked samples should be within 98-102%.
Precision Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of ≤ 2%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1, with acceptable precision and accuracy.
Robustness The method should be unaffected by small, deliberate variations in flow rate, column temperature, and mobile phase composition.

Gas Chromatography-Mass Spectrometry (GC-MS)

4.1. Principle and Rationale

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For aromatic amines, GC-MS often requires a derivatization step to increase the volatility and thermal stability of the analyte.[6] This protocol employs a derivatization step followed by GC-MS analysis, which will provide high sensitivity and a definitive identification based on the mass spectrum.

4.2. Instrumentation and Reagents

ParameterSpecification
GC-MS System Gas chromatograph with a mass selective detector
Column HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1 mL/min
Derivatizing Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Standard This compound (≥95% purity)
Solvents GC grade dichloromethane, hexane

4.3. Detailed Protocol

  • Standard and Sample Preparation:

    • Prepare stock and working standards of this compound in dichloromethane.

    • For samples, perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the matrix.

  • Derivatization:

    • Evaporate the solvent from the standard or sample extract to dryness under a gentle stream of nitrogen.

    • Add 100 µL of BSTFA with 1% TMCS to the dry residue.

    • Heat the mixture at 70 °C for 30 minutes.

    • After cooling, the sample is ready for injection.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless

    • Oven Temperature Program:

      • Initial: 100 °C, hold for 1 min

      • Ramp: 10 °C/min to 280 °C

      • Hold: 5 min at 280 °C

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 50-500.

  • Data Analysis:

    • Identify the derivatized analyte by its retention time and mass spectrum.

    • Quantify using a calibration curve constructed from the peak areas of the derivatized standards.

GCMS_Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Processing Extraction Extraction (LLE/SPE) Derivatization Derivatization Extraction->Derivatization Injection Injection Derivatization->Injection Separation Separation Injection->Separation Detection Detection Separation->Detection Identification Identification Detection->Identification Quantification Quantification Identification->Quantification

Caption: Workflow for GC-MS Analysis of this compound.

4.4. Method Validation

The validation of the GC-MS method will follow the same principles as the HPLC method, with specific attention to the consistency and efficiency of the derivatization step.

Fluorescence Spectroscopy

5.1. Principle and Rationale

Fluorescence spectroscopy is an inherently sensitive technique that measures the emission of light from a molecule after it has absorbed light. Aminoquinolines are known to be fluorescent, and their fluorescence can be influenced by their chemical environment, such as solvent polarity and pH.[7][8] This method provides a rapid and sensitive means of quantification, particularly in dilute solutions. The introduction of the amino group, an auxochrome, is expected to result in a bathochromic (red) shift in the absorption and emission spectra compared to the parent quinoline molecule.[1]

5.2. Instrumentation and Reagents

ParameterSpecification
Spectrofluorometer Equipped with a xenon lamp source and dual monochromators
Cuvettes 1 cm path length quartz cuvettes
Standard This compound (≥95% purity)
Solvent Spectroscopic grade ethanol

5.3. Detailed Protocol

  • Determination of Excitation and Emission Maxima:

    • Prepare a dilute solution of this compound in ethanol (e.g., 1 µg/mL).

    • Scan the excitation spectrum while monitoring the emission at a fixed wavelength (e.g., 420 nm).

    • Scan the emission spectrum while exciting at the determined excitation maximum.

    • The wavelengths of maximum intensity will be used for quantitative analysis. For similar aminoquinolines, excitation is often around 355 nm and emission around 420-440 nm.[7]

  • Standard and Sample Preparation:

    • Prepare a stock solution of 100 µg/mL in ethanol.

    • Create a series of standards by serial dilution, ranging from 10 ng/mL to 1000 ng/mL.

    • Prepare samples in ethanol to a concentration within the calibration range.

  • Measurement:

    • Set the excitation and emission wavelengths to the determined maxima.

    • Measure the fluorescence intensity of the blank (ethanol), standards, and samples.

  • Data Analysis:

    • Subtract the blank intensity from all readings.

    • Construct a calibration curve by plotting fluorescence intensity versus concentration.

    • Determine the concentration of the analyte in the samples from the calibration curve.

5.4. Method Validation

The validation of the fluorescence spectroscopy method will adhere to ICH guidelines, with particular attention to potential quenching effects from the sample matrix.

Conclusion

The analytical methods detailed in this document provide a robust framework for the detection and quantification of this compound. The choice of method will depend on the specific analytical needs, with HPLC offering versatility, GC-MS providing definitive identification, and fluorescence spectroscopy delivering high sensitivity. Adherence to the principles of method validation outlined herein will ensure the generation of reliable and accurate data, which is critical in the field of drug development and scientific research.

References

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  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (URL: [Link])

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (URL: [Link])

  • International Council for Harmonisation. Quality Guidelines. (URL: [Link])

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  • Karasawa, S., et al. (2021). Fluorescent benzimidazo[1,2-a]quinolines: synthesis, spectroscopic and computational studies of protonation equilibria and metal ion sensitivity. New Journal of Chemistry, 45(3), 1437-1445. (URL: [Link])

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  • Wang, J., et al. (2006). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of separation science, 29(1), 68-76. (URL: [Link])

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  • Fukumoto, Y., et al. (2022). Selective synthesis of substituted amino-quinoline derivatives by C–H activation and fluorescence evaluation of their lipophilicity-responsive properties. Organic & Biomolecular Chemistry, 20(21), 4337-4345. (URL: [Link])

  • Yusof, N. A., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(2), 358. (URL: [Link])

  • Chemistry For Everyone. (2023, July 25). How Do You Prepare A Sample For GC-MS? [Video]. YouTube. (URL: [Link])

  • An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 333-341. (URL: [Link])

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  • Chen, Y. A., et al. (2023). 7-Amino-2-(N,N-dimethylamino)quinazoline: a small, bright, easily synthesized scaffold for pH sensors. RSC advances, 13(52), 36563-36570. (URL: [Link])

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Application Notes and Protocols for High-Throughput Screening of 4-Aminoquinoline Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of 4-Aminoquinolines in Drug Discovery

The 4-aminoquinoline scaffold is a cornerstone of antimalarial chemotherapy, with chloroquine historically being the most successful synthetic drug ever developed. Despite the emergence of widespread resistance, this chemical class remains a critical starting point for the discovery of new therapeutics against Plasmodium falciparum and other pathogens. The primary mechanism of action for most antimalarial 4-aminoquinolines involves their accumulation in the parasite's acidic digestive vacuole.[1] Inside this organelle, they interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion. By inhibiting the polymerization of heme into inert hemozoin crystals, these drugs lead to a buildup of free heme, which induces oxidative stress and lyses the parasite.[2][3]

High-throughput screening (HTS) has revolutionized the process of identifying novel bioactive compounds by enabling the rapid and automated testing of vast chemical libraries.[4][5] This guide provides a comprehensive framework for designing and executing an HTS campaign for 4-aminoquinoline libraries, with a focus on identifying potent inhibitors of P. falciparum growth. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and outline a robust workflow for hit confirmation and progression.

Mechanism of Action: Heme Detoxification Pathway

Understanding the target pathway is fundamental to designing a relevant screening assay. The diagram below illustrates the established mechanism of action for 4-aminoquinoline antimalarials.

cluster_host Host Erythrocyte cluster_parasite Parasite Digestive Vacuole (pH ~5.2) cluster_drug Drug Action Hemoglobin Hemoglobin Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hemoglobin->Heme Parasite Digestion Heme:s->Heme:s Heme_Polymerase Heme Polymerase (Target Enzyme) Heme->Heme_Polymerase Hemozoin Non-Toxic Hemozoin (β-hematin crystal) Heme_Polymerase->Hemozoin Detoxification AQ 4-Aminoquinoline (e.g., Chloroquine) AQ->Heme_Polymerase Inhibition

Caption: Mechanism of 4-aminoquinoline action in P. falciparum.

High-Throughput Screening (HTS) Workflow

A successful HTS campaign is a multi-stage process that progresses from primary screening of a large library to the validation of a few promising hits. Automation is a critical component, enhancing throughput, precision, and reproducibility while minimizing human error.[6][7]

cluster_main HTS Campaign Workflow Start Start: 4-Aminoquinoline Compound Library PrimaryScreen Primary HTS (Single Concentration) Start->PrimaryScreen HitSelection Primary Hit Selection (Activity Threshold) PrimaryScreen->HitSelection DoseResponse Dose-Response Confirmation (IC50 Determination) HitSelection->DoseResponse Active Inactive HitSelection->Inactive Inactive HitConfirmation Hit Confirmation & Triage DoseResponse->HitConfirmation SecondaryAssays Secondary & Orthogonal Assays HitConfirmation->SecondaryAssays Potent & Confirmed Discard1 HitConfirmation->Discard1 Not Potent or False Positive ValidatedHits Validated Hits SecondaryAssays->ValidatedHits

Caption: General workflow for a high-throughput screening campaign.

Part 1: Primary Assay Design and Validation

The foundation of any HTS campaign is a robust, reliable, and scalable assay. For whole-organism screening against P. falciparum, several methods are available, with fluorescence-based assays being particularly common due to their sensitivity and ease of use.[8][9] We will focus on the SYBR Green I-based fluorescence assay, which measures parasite proliferation by quantifying parasite DNA.[10][11]

Causality in Assay Choice: Why SYBR Green I?

The SYBR Green I assay is widely adopted for several key reasons:

  • Simplicity and Cost-Effectiveness: It is a simple, one-step procedure that is more cost-effective than traditional radioisotope-based assays like the [³H]hypoxanthine incorporation assay.[10][12]

  • High-Throughput Compatibility: The assay is readily adaptable to 384- and 1536-well plate formats, making it suitable for screening large compound libraries.[13]

  • Robustness: When properly optimized, the assay yields a large dynamic range and high signal-to-background ratio, resulting in reliable data.

Assay Validation: The Z'-Factor

Before embarking on a full-scale screen, the assay must be rigorously validated to ensure it can reliably distinguish between active and inactive compounds. The Z'-factor is the industry-standard statistical parameter for this purpose. It provides a measure of the separation between the signals of the positive and negative controls, taking into account the data variation within each control group.

The Z'-factor is calculated using the following formula:

Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]

Where:

  • μp = mean of the positive control (e.g., parasites treated with a known potent antimalarial like chloroquine)

  • μn = mean of the negative control (e.g., parasites treated with vehicle, typically DMSO)

  • σp = standard deviation of the positive control

  • σn = standard deviation of the negative control

Z'-Factor ValueAssay ClassificationInterpretation
> 0.5ExcellentA large separation between control signals makes hit identification highly reliable.[14][15]
0 to 0.5MarginalThe assay may be usable, but optimization is recommended to reduce variability or increase the signal window.[15]
< 0UnsuitableThe signal from positive and negative controls overlaps, making the assay unreliable for screening.[15]

An excellent assay should consistently produce a Z'-factor of 0.5 or greater.[14][16]

Part 2: Protocol for Primary High-Throughput Screening

This protocol describes a SYBR Green I-based fluorescence assay in a 384-well format for screening a 4-aminoquinoline library against a chloroquine-sensitive strain of P. falciparum (e.g., 3D7).

Materials and Reagents
  • P. falciparum 3D7 strain culture

  • Human erythrocytes (O+)

  • Complete RPMI 1640 medium (supplemented with HEPES, hypoxanthine, sodium bicarbonate, and Albumax II or human serum)

  • 4-Aminoquinoline compound library (10 mM stocks in DMSO)

  • Chloroquine (positive control)

  • DMSO (vehicle/negative control)

  • Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% Saponin, 0.08% Triton X-100

  • SYBR Green I Nucleic Acid Gel Stain (10,000x concentrate in DMSO)

  • Black, clear-bottom 384-well microplates

  • Automated liquid handler and plate reader with fluorescence detection capabilities (Excitation: ~485 nm, Emission: ~530 nm)

Step-by-Step Protocol
  • Compound Plate Preparation:

    • Using an automated liquid handler, dispense 100 nL of each 10 mM library compound into individual wells of a 384-well plate. This will result in a final screening concentration of 10 µM in a 10 µL final assay volume.

    • In designated control wells, dispense 100 nL of DMSO (negative control) and 100 nL of a chloroquine solution (positive control, to achieve a final concentration of ~100 nM).

  • Parasite Culture Preparation:

    • Synchronize the P. falciparum culture to the ring stage using 5% D-sorbitol treatment.

    • Prepare a parasite suspension in complete medium with a final parasitemia of 0.5% and a hematocrit of 2%.

  • Assay Initiation:

    • Dispense 10 µL of the parasite suspension into each well of the compound-containing plates.

    • Seal the plates and incubate for 72 hours at 37°C in a humidified chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Assay Readout:

    • Prepare a fresh SYBR Green I working solution by diluting the stock 1:5000 in lysis buffer.

    • After the 72-hour incubation, add 10 µL of the SYBR Green I lysis buffer to each well.

    • Incubate the plates in the dark at room temperature for 1-2 hours to allow for cell lysis and dye intercalation.

    • Measure the fluorescence intensity of each well using a plate reader.

Part 3: Data Analysis, Hit Confirmation, and Triage

Raw data from the primary screen must be carefully analyzed to identify promising hits while filtering out false positives.

Primary Hit Identification
  • Normalization: Calculate the percent inhibition for each compound well relative to the plate controls: % Inhibition = 100 * ( 1 - [ (Signalcompound - Meanpositive) / (Meannegative - Meanpositive) ] )

  • Hit Selection: A common threshold for hit selection is a percent inhibition greater than three standard deviations from the mean of the negative controls, or a fixed cutoff (e.g., >50% inhibition).

Hit Confirmation and Triage Workflow

The initial hits from a primary screen are considered "putative" and must undergo a rigorous validation process to eliminate artifacts and confirm activity.[17]

cluster_triage Hit Triage and Confirmation Workflow PrimaryHits Primary Hits from HTS DoseResponse Dose-Response Assay (Calculate IC50) PrimaryHits->DoseResponse OrthogonalAssay Orthogonal Assay (e.g., pLDH or Luciferase) DoseResponse->OrthogonalAssay Potent (IC50 < 1µM) Discard1 DoseResponse->Discard1 Not Potent Cytotoxicity Cytotoxicity Assay (e.g., HepG2 cells) OrthogonalAssay->Cytotoxicity Activity Confirmed Discard2 OrthogonalAssay->Discard2 Not Confirmed (Assay Interference) SAR_Analysis SAR Analysis & Chemical Tractability Cytotoxicity->SAR_Analysis Selective (SI > 10) Discard3 Cytotoxicity->Discard3 Cytotoxic (SI < 10) ConfirmedHits Confirmed, Selective Hits for Lead Optimization SAR_Analysis->ConfirmedHits Discard4 SAR_Analysis->Discard4 Poor Chemistry

Caption: A decision-making workflow for hit validation and triage.

Secondary and Confirmatory Assays
  • Dose-Response Confirmation: Re-test the primary hits in a serial dilution format (typically an 8- to 10-point curve) to determine the half-maximal inhibitory concentration (IC₅₀). This confirms the compound's potency and ensures the initial activity was not a result of a single-point error.

  • Orthogonal Assays: To rule out assay-specific artifacts (e.g., fluorescence interference), hits should be tested in a secondary assay that uses a different detection method.[18] Examples include the colorimetric Plasmodium lactate dehydrogenase (pLDH) assay or a luminescence-based assay using luciferase-expressing parasites.[8]

  • Cytotoxicity Assays: It is crucial to determine if the compound's activity is specific to the parasite or due to general cytotoxicity. This is assessed by testing the compounds against a mammalian cell line (e.g., HepG2 or HEK293) using assays like the MTT or Neutral Red uptake assays.[14][19][20] The ratio of the cytotoxic concentration (CC₅₀) to the antiparasitic activity (IC₅₀) gives the Selectivity Index (SI). An SI > 10 is generally considered a good starting point for a promising hit.[14]

Part 4: Advanced Screening Strategies and Future Directions

Validated hits can be further characterized to understand their mechanism of action and potential for development.

Mechanism of Action Studies
  • Heme Polymerization Inhibition Assay: Since the primary target of 4-aminoquinolines is hemozoin formation, a direct, cell-free assay can be used to confirm this mechanism.[2][7] This colorimetric or fluorescence-based assay measures the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin) from monomeric heme.[2][21][22]

  • In Vitro Resistance Selection: Culturing parasites under continuous, sub-lethal pressure with a hit compound can select for resistant mutants.[4][5][11] Whole-genome sequencing of these resistant lines can identify the gene(s) responsible for resistance, thereby revealing the compound's molecular target or resistance mechanism.[11]

Structure-Activity Relationship (SAR) Studies

Once a promising chemical scaffold is identified, medicinal chemists can synthesize and test analogues to establish a structure-activity relationship (SAR).[6][23][24] This process helps to optimize potency, selectivity, and drug-like properties.

In Vitro ADME and In Vivo Efficacy

Promising compounds should be profiled for their Absorption, Distribution, Metabolism, and Excretion (ADME) properties to assess their potential as orally bioavailable drugs.[1][10][25] Compounds with favorable in vitro profiles can then be advanced to in vivo efficacy studies using murine models of malaria, such as mice infected with Plasmodium berghei.[3][26]

Conclusion

The high-throughput screening of 4-aminoquinoline libraries remains a viable and productive strategy for the discovery of novel antimalarial agents. By employing a robust and well-validated primary assay, followed by a stringent hit confirmation and triage cascade, researchers can efficiently identify high-quality starting points for drug development. The protocols and workflows outlined in this guide provide a comprehensive framework for executing such a campaign, emphasizing scientific rigor and a deep understanding of the underlying biological and chemical principles.

References

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Application Notes and Protocols for Investigating the Cellular Uptake and Distribution of 4-Amino-5,7-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential across a spectrum of diseases.[1][2][3] 4-Amino-5,7-dimethylquinoline represents a novel investigational compound whose efficacy is fundamentally linked to its ability to enter target cells and localize to specific subcellular compartments. This document provides a comprehensive guide for researchers, outlining detailed protocols to elucidate the cellular uptake, distribution, and mechanism of transport for this molecule. The methodologies described herein range from initial characterization and quantitative uptake assays to advanced imaging and mechanistic studies, forming a self-validating framework for a thorough investigation.

Introduction: The Scientific Imperative

Understanding how a drug candidate interacts with and permeates the cell membrane is a critical early step in the drug discovery pipeline. The cellular uptake and subsequent subcellular distribution dictate the compound's bioavailability at its site of action and, consequently, its therapeutic efficacy and potential off-target effects. 4-Aminoquinolines, as a class, are known for a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[4] This guide provides the experimental framework to build a comprehensive profile of this compound's cellular pharmacokinetics.

Physicochemical Profile and Preliminary Considerations

The journey of a small molecule into the cell is heavily influenced by its physical and chemical properties. Before embarking on cellular assays, a foundational understanding of this compound is essential.

Table 1: Physicochemical Properties of Amino-Dimethyl-Quinoline Analogs

Property Value/Description Significance for Cellular Uptake Source
Molecular Formula C₁₁H₁₂N₂ - [5]
Molecular Weight 172.23 g/mol Small size may favor passive diffusion across the lipid bilayer. [5]
XLogP3 2.3 Indicates moderate lipophilicity, suggesting potential for membrane permeability. [5]
Hydrogen Bond Donors 1 Can influence interactions with membrane lipids and transport proteins. [5]
Hydrogen Bond Acceptors 2 Can influence interactions with membrane lipids and transport proteins. [5]
Predicted Solubility Insoluble in water; soluble in organic solvents. Formulation in a suitable vehicle (e.g., DMSO) is necessary for cell-based assays. [6]

| Intrinsic Fluorescence | To Be Determined | Critical First Step. The presence of intrinsic fluorescence dictates the primary analytical method (fluorescence vs. mass spectrometry). Many quinoline derivatives are known to be fluorescent.[6] | - |

Core Directive 1: Assess Intrinsic Fluorescence The first and most critical experimental step is to determine if this compound possesses usable intrinsic fluorescence.

  • Protocol: Dissolve the compound in a suitable solvent (e.g., DMSO, Ethanol) and then dilute into phosphate-buffered saline (PBS) or cell culture medium. Using a spectrofluorometer, perform a full excitation and emission scan.

  • Causality: If the compound is fluorescent, with an emission spectrum distinguishable from cellular autofluorescence, fluorescence-based assays (microscopy, flow cytometry) become the most direct and high-throughput methods for its detection.[7][8] If not, quantification will rely on methods like liquid chromatography-mass spectrometry (LC-MS), and visualization will require fluorescent tagging of the molecule, which could alter its biological activity.

Experimental Workflows: From Quantification to Mechanism

The following protocols are designed as a logical progression to build a complete picture of the compound's cellular behavior.

Workflow Overview

G cluster_0 Phase 1: Characterization & Quantification cluster_1 Phase 2: Visualization & Localization cluster_2 Phase 3: Mechanistic Studies A Assess Intrinsic Fluorescence B Develop Quantitative Assay (Fluorescence or LC-MS) A->B C Determine Cytotoxicity (e.g., MTT, LDH assay) B->C D Confocal Microscopy: Qualitative Uptake C->D Proceed if non-toxic at working concentrations E Subcellular Co-localization (with organelle trackers) D->E F Subcellular Fractionation & Western/MS Analysis E->F G Time-Course Uptake Assay E->G Inform time-points H Concentration-Dependent Uptake (Kinetics) G->H I Energy-Dependence Assay (4°C vs 37°C, ATP depletion) H->I J Investigate Efflux (P-gp inhibitors) I->J

Caption: Experimental workflow for characterizing cellular uptake.

Part A: Quantitative Analysis of Cellular Uptake

Objective: To accurately measure the amount of this compound that accumulates within a cell population over time.

Protocol 1: Uptake Quantification using Fluorescence Plate Reader

  • Prerequisite: The compound is fluorescent and non-toxic at the tested concentrations.

  • Cell Seeding: Plate cells (e.g., HeLa, A549) in a 96-well clear-bottom black plate and culture to 80-90% confluency. The choice of cell line should be relevant to the compound's intended therapeutic target.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of working concentrations in pre-warmed, serum-free culture medium.

  • Treatment: Aspirate the old medium from the cells. Wash once with 1X PBS. Add the compound-containing medium to the wells.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 1 hour).

  • Termination of Uptake: Aspirate the drug-containing medium. Wash the cells three times with ice-cold PBS to remove extracellular compound and halt membrane transport. This wash step is critical for accurate quantification of internalized compound.

  • Cell Lysis: Add 100 µL of a lysis buffer (e.g., RIPA buffer) to each well. Incubate for 10 minutes on a shaker to ensure complete lysis.

  • Quantification: Read the fluorescence of the lysate in a plate reader using the predetermined optimal excitation/emission wavelengths.

  • Normalization: In parallel wells, perform a cell viability assay (e.g., CyQUANT™) or a total protein assay (e.g., BCA) to normalize the fluorescence signal to the cell number or total protein content. This accounts for any variations in cell density between wells.

  • Standard Curve: Generate a standard curve by adding known concentrations of the compound to lysis buffer to convert fluorescence units to molar amounts.

Alternative Method: Flow Cytometry Flow cytometry can provide single-cell quantification, revealing population heterogeneity in uptake.[9][10] After the incubation and wash steps, cells are trypsinized, resuspended in PBS, and analyzed on a flow cytometer. The mean fluorescence intensity (MFI) of the cell population directly correlates with the amount of internalized compound.

Part B: Visualizing Subcellular Distribution

Objective: To determine where the compound localizes within the cell.

Protocol 2: Confocal Fluorescence Microscopy for Subcellular Localization

  • Cell Preparation: Seed cells on glass-bottom dishes or coverslips suitable for high-resolution imaging.

  • Organelle Staining (Optional but Recommended): Before or after compound treatment, stain cells with organelle-specific fluorescent probes (see Table 2). For live-cell imaging, use probes compatible with live cells (e.g., MitoTracker™, ER-Tracker™).

  • Compound Treatment: Treat cells with this compound at a working concentration for a specific time (e.g., 1-4 hours).

  • Wash and Fix: Wash cells three times with warm PBS. Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature. Fixation preserves cell morphology but can sometimes alter the localization of small molecules. Live-cell imaging is the gold standard if the experimental setup allows.

  • Nuclear Staining: Counterstain the nuclei with a DNA dye like DAPI or Hoechst 33342.

  • Imaging: Mount the coverslips and image using a confocal microscope. Acquire images in separate channels for the compound, the nucleus, and any other organelle trackers.

  • Co-localization Analysis: Merge the images and use image analysis software (e.g., ImageJ with the JaCoP plugin) to calculate co-localization coefficients (e.g., Pearson's or Manders' coefficients) between the compound's signal and the organelle markers.

Table 2: Common Fluorescent Probes for Co-localization Studies

Cellular Compartment Live-Cell Probe Fixable Probe
Nucleus Hoechst 33342 DAPI
Mitochondria MitoTracker™ Red CMXRos Anti-TOM20 Antibody
Endoplasmic Reticulum ER-Tracker™ Red Anti-Calreticulin Antibody
Lysosomes LysoTracker™ Red DND-99 Anti-LAMP1 Antibody

| Golgi Apparatus | NBD C₆-ceramide | Anti-GM130 Antibody |

Part C: Elucidating the Mechanism of Cellular Uptake

Objective: To determine whether the compound enters cells via passive diffusion or an active, energy-dependent transport mechanism.

G cluster_passive cluster_active compound This compound (Extracellular) passive Lipid Bilayer compound->passive Energy-Independent Concentration Gradient transporter Carrier/Transporter Protein compound->transporter Energy-Dependent (ATP) Can move against gradient membrane Plasma Membrane intracellular Intracellular Space passive->intracellular transporter->intracellular

Caption: Potential mechanisms of cellular uptake.

Protocol 3: Temperature and Energy Dependence Assay

  • Rationale: Active transport is an enzymatic process that is highly dependent on temperature and cellular energy (ATP), whereas passive diffusion is not. By manipulating these factors, we can infer the mechanism of uptake.

  • Experimental Setup: Prepare three sets of cell plates.

    • Set A (Control): Standard uptake assay at 37°C.

    • Set B (Low Temperature): Pre-chill all solutions and the plate. Perform the entire uptake assay at 4°C. At this temperature, enzymatic activity and membrane fluidity are drastically reduced, inhibiting active transport.

    • Set C (ATP Depletion): Pre-incubate cells for 30-60 minutes in glucose-free medium containing metabolic inhibitors (e.g., 50 mM 2-deoxy-D-glucose and 10 mM sodium azide) to deplete intracellular ATP. Then, perform the uptake assay in the continued presence of these inhibitors.

  • Procedure: Run the quantitative uptake assay (as described in Protocol 1) for all three sets in parallel.

  • Analysis and Interpretation:

    • If uptake in Set B and Set C is significantly reduced (>50%) compared to the control (Set A), it strongly suggests that the uptake is mediated by an active transport process.

    • If uptake is similar across all three conditions, passive diffusion is the likely mechanism.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for characterizing the cellular pharmacology of this compound. By systematically quantifying its uptake, visualizing its subcellular destination, and probing the underlying transport mechanisms, researchers can build a comprehensive data package. This information is invaluable for correlating cellular concentration with biological activity, understanding potential mechanisms of action or toxicity, and guiding future lead optimization efforts in drug development. For in-vivo studies, derivatizing the molecule with a near-infrared (NIR) fluorophore could enable whole-animal optical imaging to study its biodistribution in a living system.[11]

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Application Notes & Protocols: The Therapeutic Potential of Substituted Quinolines in Inflammatory and Viral Diseases

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The quinoline scaffold, a bicyclic heterocycle composed of a fused benzene and pyridine ring, represents a "privileged structure" in medicinal chemistry.[1][2] This core is prevalent in a multitude of natural alkaloids and synthetic compounds, granting access to a vast chemical space for drug discovery.[3] Consequently, quinoline derivatives have been shown to exhibit a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, and, most notably, potent anti-inflammatory and antiviral properties.[1][4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the mechanisms, applications, and experimental evaluation of substituted quinolines as therapeutic agents against a spectrum of inflammatory and viral diseases. We will delve into the key signaling pathways modulated by these compounds and provide detailed, field-proven protocols for their preclinical assessment.

Part 1: Anti-inflammatory Applications of Substituted Quinolines

Chronic and unregulated inflammation underpins a wide range of debilitating human diseases. Substituted quinolines have emerged as a promising class of anti-inflammatory agents by targeting key nodes in the inflammatory cascade, offering a versatile template for the design of novel therapeutics.[6]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of quinoline derivatives are mediated through the inhibition of multiple, often convergent, signaling pathways. The specific mechanism is highly dependent on the substitution pattern on the quinoline ring.[1][7]

  • Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) family of transcription factors are master regulators of the inflammatory response.[8][9] In an inactive state, NF-κB is sequestered in the cytoplasm by Inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines (IL-1β, IL-6, TNF-α), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10] Several quinoline derivatives have been shown to suppress this pathway by inhibiting IκBα degradation, preventing NF-κB nuclear translocation, or directly interfering with NF-κB's ability to bind DNA.[8][10][11]

  • Inhibition of the NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, drives the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[12] Dysregulation of the NLRP3 inflammasome is implicated in numerous inflammatory disorders. Novel quinoline and 8-hydroxyquinoline derivatives have been identified as potent inhibitors of NLRP3 inflammasome activation.[13] Mechanistic studies reveal these compounds can disrupt key protein-protein interactions required for inflammasome assembly, such as NLRP3-ASC and NEK7-NLRP3 interactions, thereby blocking cytokine release.[12][13]

  • Modulation of Other Key Targets: Beyond these core pathways, different quinoline derivatives have been developed to target other specific enzymes and receptors involved in inflammation, including:

    • Cyclooxygenase (COX): Inhibition of COX enzymes, particularly the inducible COX-2, reduces the production of prostaglandins, which are key mediators of pain and inflammation.[6][7]

    • Phosphodiesterase 4 (PDE4): PDE4 inhibitors increase intracellular levels of cyclic AMP (cAMP), which has broad anti-inflammatory effects.[1][14]

    • TNF-α Converting Enzyme (TACE): TACE inhibition prevents the release of soluble TNF-α, a potent pro-inflammatory cytokine.[7][14]

NF_kB_Pathway_Inhibition Figure 1: Mechanism of NF-κB Pathway Inhibition by Quinolines TLR4 Pro-inflammatory Receptor (e.g., TLR4) IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Releases NF-κB DNA DNA NFkB->DNA Translocates & Binds Quinoline Substituted Quinoline Quinoline->IKK Inhibits Quinoline->NFkB Quinoline->DNA Inhibits DNA Binding Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) DNA->Genes

Caption: NF-κB pathway inhibition by substituted quinolines.

Quantitative Data Summary: In Vitro Anti-inflammatory Activity

The potency of quinoline derivatives varies significantly based on their substitution patterns. The table below summarizes representative data for different classes of quinoline compounds.

Compound Class/ExampleAssayTarget/MeasurementCell LineIC₅₀ Value (µM)Reference
Pyrazolo[4,3-c]quinoline (2i)Nitric Oxide ProductioniNOS/NO ProductionRAW 264.7~0.4[15]
8-(Tosylamino)quinoline (8-TQ)Nitric Oxide ProductioniNOS/NO ProductionRAW 264.71-5[10]
Thiazolidinedione-quinolineCytokine ReleaseTNF-α / IFN-γPBMCDose-dependent reduction[16]
Indolo[2,3-b]quinolineNF-κB ActivityNF-κB DNA BindingStimulated CellsDose-dependent reduction[17]
Generic Quinoline DerivativesAlbumin DenaturationProtein DenaturationIn vitroVaries[18]

Note: IC₅₀ values are highly specific to the exact molecular structure and assay conditions. This table provides an illustrative range of potencies.

Experimental Protocols

Protocol 1: In Vitro Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay is a robust, high-throughput method for screening compounds for their ability to inhibit the production of nitric oxide, a key inflammatory mediator produced by iNOS in activated macrophages.[19]

Workflow Diagram:

Caption: Workflow for the in vitro nitric oxide production assay.

Step-by-Step Methodology:

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed the cells into a 96-well flat-bottom plate at a density of 5 x 10⁴ cells/well in 100 µL of media and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of the substituted quinoline test compounds in DMSO. Create serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.

  • Treatment: Carefully remove the old medium from the wells. Add 100 µL of medium containing the various concentrations of the test compound or vehicle control (DMSO) to the cells. Include a positive control inhibitor (e.g., L-NAME) and a negative control (vehicle only). Pre-incubate the plate for 1-2 hours.

  • Stimulation: Add 10 µL of LPS solution (stock at 10 µg/mL) to all wells except the unstimulated control, to achieve a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 5-10 minutes. A purple color will develop.

  • Measurement & Analysis: Measure the absorbance at 540 nm using a microplate reader. Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage inhibition of NO production relative to the LPS-stimulated vehicle control. A parallel MTT or similar cytotoxicity assay should be run to ensure that the observed inhibition is not due to cell death.

Part 2: Antiviral Applications of Substituted Quinolines

The quinoline scaffold is present in several established drugs and is a focal point for the development of new broad-spectrum antiviral agents.[4][20] These compounds can interfere with multiple stages of the viral life cycle, making them effective against a wide range of viruses, including RNA and DNA viruses like Influenza, Dengue, HIV, RSV, and various Coronaviruses.[4][21][22][23]

Mechanisms of Antiviral Action

Substituted quinolines achieve their antiviral effects through diverse mechanisms, often targeting either viral proteins or host factors essential for viral propagation.

  • Inhibition of Viral Entry: Many viruses enter host cells via endocytosis, a process that often requires a low pH environment within the endosome for the viral envelope to fuse with the endosomal membrane. Quinolines like chloroquine and hydroxychloroquine are weak bases that accumulate in endosomes, raising the pH.[24] This pH modulation can prevent the conformational changes in viral glycoproteins necessary for fusion, thereby trapping the virus and inhibiting entry.[24][25]

  • Inhibition of Viral Replication: The replication of viral genetic material is a critical step targeted by many quinoline derivatives.

    • RNA-Dependent RNA Polymerase (RdRp): For many RNA viruses, the RdRp is the essential enzyme for replicating the viral genome. Certain quinoline derivatives have been shown to directly inhibit the activity of RdRp, halting viral RNA synthesis.[22][26]

    • Viral Proteases & Integrases: Viruses like Dengue (DENV) and HIV rely on viral proteases and integrases to process viral polyproteins and integrate viral DNA into the host genome, respectively. Specific quinoline compounds have been identified that act as potent inhibitors of these viral enzymes, blocking viral maturation and replication.[20][23][27]

Viral_Lifecycle_Inhibition Figure 2: Viral Lifecycle Stages Targeted by Quinolines cluster_HostCell cluster_Inhibitors Virus Virus Particle Endosome Endosome Virus->Endosome 1. Entry via Endocytosis HostCell Host Cell Replication Viral Replication (RdRp, Protease, Integrase) Endosome->Replication 2. Uncoating Nucleus Nucleus Assembly Assembly & Release Replication->Assembly 3. Synthesis of Viral Components Assembly->Virus 4. Egress Quinoline1 Quinoline (A) Quinoline1->Endosome Inhibits Uncoating (pH modulation) Quinoline2 Quinoline (B) Quinoline2->Replication Inhibits Replication (Enzyme Inhibition)

Caption: Key viral life cycle stages inhibited by quinolines.

Quantitative Data Summary: In Vitro Antiviral Activity

Effective antiviral compounds should exhibit potent activity against the virus (low EC₅₀) and low toxicity to host cells (high CC₅₀), resulting in a high Selectivity Index (SI = CC₅₀/EC₅₀).

Compound/DrugVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
ChloroquineHCoV-OC43HEL0.12>20>165[28]
HydroxychloroquineSARS-CoV-2Vero E60.72>100>139[28]
MefloquineZika Virus (ZIKV)Vero~2.0>20>10[20]
Compound 1aeInfluenza A (IAV)MDCK1.87>100>53[21]
Compound 1gResp. Syncytial Virus (RSV)HEp-23.702490673[21]
BT24Dengue Virus (DENV-2)Vero~1-2>50>25[27]
Compound 9bInfluenza A (IAV)MDCK0.88>50>56[26]
Experimental Protocols

Protocol 2: Plaque Reduction Assay

This is the gold-standard assay to quantify the titer of infectious virus particles and to determine the concentration of a compound that inhibits virus production by 50% (IC₅₀ or EC₅₀).

Workflow Diagram:

Caption: Workflow for the viral plaque reduction assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero for DENV, MDCK for Influenza) into 6-well or 12-well plates. Incubate until the cell monolayer is 95-100% confluent.

  • Compound and Virus Preparation: Prepare serial dilutions of the quinoline test compound in serum-free medium. In a separate tube, dilute the virus stock in the corresponding compound dilutions to achieve a concentration that will yield approximately 50-100 plaque-forming units (PFU) per well.

  • Infection: Aspirate the culture medium from the cell monolayers. Gently wash once with PBS. Add 200 µL (for 12-well) of the virus/compound mixture to each well. Include a "virus control" (virus with vehicle) and "cell control" (medium only).

  • Adsorption: Incubate the plates at 37°C for 1 hour to allow the virus to adsorb to the cells. Gently rock the plates every 15 minutes.

  • Overlay: After adsorption, aspirate the inoculum. Immediately add 2 mL (for 12-well) of a pre-warmed semi-solid overlay medium (e.g., 2X MEM medium mixed 1:1 with 1.2% low-melting-point agarose) containing the corresponding concentrations of the test compound.

  • Incubation: Allow the overlay to solidify at room temperature. Incubate the plates at 37°C in a CO₂ incubator for 2-5 days, or until plaques are visible. The incubation time is virus-dependent.

  • Fixation and Staining:

    • Fix the cells by adding 1 mL of 4% formaldehyde to each well and incubating for at least 1 hour.

    • Carefully remove the agarose plugs.

    • Stain the cell monolayer by adding 0.5% crystal violet solution for 5-10 minutes.

    • Gently wash the wells with water to remove excess stain and allow them to air dry.

  • Analysis: Count the number of plaques (clear zones where cells have been lysed) in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50%.

Conclusion and Future Perspectives

Substituted quinolines represent a highly versatile and pharmacologically significant scaffold for the development of novel anti-inflammatory and antiviral therapeutics. Their ability to modulate critical pathways like NF-κB and the NLRP3 inflammasome, coupled with their capacity to inhibit multiple stages of the viral life cycle, underscores their vast potential. The structure-activity relationship (SAR) studies are crucial, as minor modifications to the quinoline core can dramatically alter target specificity and potency.[1][7] Future research will undoubtedly focus on optimizing these derivatives to enhance efficacy, improve safety profiles, and overcome drug resistance, solidifying the role of quinolines as a cornerstone of modern medicinal chemistry.

References

  • Kaur, R., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 215, 113280. [Link]

  • Pal, M. (2018). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate. [Link]

  • Trivedi, S., et al. (2021). Virtual screening of quinoline derived library for SARS-COV-2 targeting viral entry and replication. Journal of Biomolecular Structure and Dynamics, 40(12), 5267-5283. [Link]

  • Pal, M. (2012). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. PubMed. [Link]

  • Wang, J., et al. (2021). Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents. European Journal of Medicinal Chemistry, 214, 113208. [Link]

  • Srivastava, V. K., et al. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Medicinal Chemistry, 12(3), 266-277. [Link]

  • Dai, W., et al. (2021). Quinoline and Quinazoline Derivatives Inhibit Viral RNA Synthesis by SARS-CoV-2 RdRp. ACS Infectious Diseases, 7(5), 1055-1064. [Link]

  • Mukherjee, S., & Pal, M. (2013). Quinolines: a new hope against inflammation. Drug Discovery Today, 18(7-8), 389-398. [Link]

  • Kaur, R., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 215, 113280. [Link]

  • Pal, M. (2013). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Current Medicinal Chemistry, 20(27), 3348-3368. [Link]

  • Wang, Y., et al. (2023). Discovery, synthesis, and biological mechanism evaluation of novel quinoline derivatives as potent NLRP3 inhibitors. European Journal of Medicinal Chemistry, 258, 115609. [Link]

  • Yang, Z., et al. (2025). Discovery of novel 8-hydroxyquinoline derivatives as NLRP3 inflammasome inhibitors with therapeutic potential for inflammatory bowel disease. European Journal of Medicinal Chemistry, 285, 118023. [Link]

  • Ellinger, B., et al. (2021). Anti-SARS-CoV-2 Inhibitory Profile of New Quinoline Compounds in Cell Culture-Based Infection Models. ChemMedChem, 16(11), 1795-1802. [Link]

  • Kourkoulou, A., et al. (2024). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. Biology, 13(11), 910. [Link]

  • Shchekotikhin, A. E., et al. (2011). Synthesis and antiviral activity of several quinoline derivatives. Pharmaceutical Chemistry Journal, 45, 262-264. [Link]

  • Kummari, M., et al. (2018). A quinoline compound inhibits the replication of dengue virus serotypes 1-4 in Vero cells. Antiviral Therapy, 23(5), 385-394. [Link]

  • Kourkoulou, A., et al. (2024). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. Biology, 13(11), 910. [Link]

  • Trivedi, S., et al. (2021). Virtual screening of quinoline derived library for SARS-COV-2 targeting viral entry and replication. Journal of Biomolecular Structure and Dynamics, 40(12), 5267-5283. [Link]

  • Lee, E. O., et al. (2011). 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling. Biochemical Pharmacology, 82(9), 1131-1140. [Link]

  • Stephens, D. E., et al. (2018). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. Molecules, 23(3), 679. [Link]

  • Wang, X., et al. (2020). The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth. Bioorganic & Medicinal Chemistry, 29, 115856. [Link]

  • Kourkoulou, A., et al. (2024). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. Biology, 13(11), 910. [Link]

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  • Stephens, D. E., et al. (2018). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. Molecules, 23(3), 679. [Link]

  • van der Wurff, A. M., et al. (2021). Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues. Virology Journal, 18(1), 143. [Link]

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Application Notes and Protocols: Employing 4-Aminoquinolines in the Development of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the 4-Aminoquinoline Scaffold in Kinase Inhibition

Protein kinases, as central regulators of a myriad of cellular processes, have emerged as one of the most critical classes of drug targets, particularly in oncology.[1] The dysregulation of kinase activity is a well-established driver of cancer and various other diseases.[1] Consequently, the development of small molecule kinase inhibitors has revolutionized therapeutic strategies. Within the vast chemical space of kinase inhibitors, the 4-aminoquinoline scaffold has proven to be a remarkably versatile and enduringly successful pharmacophore.[2][3]

Historically recognized for its profound impact on the treatment of malaria, the 4-aminoquinoline core has been ingeniously repurposed and elaborated upon to generate a multitude of potent and selective kinase inhibitors.[2][3][4] Marketed drugs such as bosutinib (a Src/Abl inhibitor), neratinib (an EGFR/HER2 inhibitor), and dovitinib (a multi-kinase inhibitor) stand as testaments to the clinical viability of this scaffold.[2][3]

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the strategic employment of the 4-aminoquinoline scaffold in the design and evaluation of novel kinase inhibitors. We will delve into the mechanistic underpinnings of their inhibitory action, provide detailed, field-proven protocols for their synthesis and in vitro characterization, and present a structured analysis of their structure-activity relationships (SAR).

Mechanism of Action: A Privileged Scaffold for ATP-Competitive Inhibition

The majority of 4-aminoquinoline-based kinase inhibitors function as ATP-competitive inhibitors. They achieve their inhibitory effect by occupying the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of substrate proteins. The unique structural features of the 4-aminoquinoline scaffold are key to its success in this role.

The quinoline ring system itself can engage in crucial hydrogen bonding interactions with the hinge region of the kinase, a critical determinant of binding affinity. Furthermore, the amino group at the 4-position serves as a versatile anchor point for the introduction of various side chains and substituent groups. These modifications can be tailored to exploit specific features of the ATP-binding site of different kinases, thereby dictating the inhibitor's potency and selectivity profile. For instance, the nature of the substituent at the 7-position of the quinoline ring can significantly influence the compound's basicity and, consequently, its cellular uptake and target engagement.[5][6]

cluster_Kinase Kinase Active Site ATP_pocket ATP Binding Pocket Hinge Hinge Region Substrate Substrate Binding Site Inhibitor 4-Aminoquinoline Inhibitor Inhibitor->ATP_pocket Competitively Binds ATP ATP ATP->ATP_pocket Blocked

Caption: ATP-Competitive Inhibition by 4-Aminoquinolines.

Structure-Activity Relationship (SAR): Tailoring Potency and Selectivity

The pharmacological profile of 4-aminoquinoline-based kinase inhibitors is exquisitely sensitive to the nature and position of substituents on the quinoline core and the 4-amino side chain. A thorough understanding of these SAR principles is paramount for the rational design of novel inhibitors with desired properties.

  • Substitutions on the Quinoline Core:

    • Position 7: Halogenation (Cl, Br) at the 7-position is a common feature in many active compounds and is associated with enhanced activity against both chloroquine-susceptible and -resistant Plasmodium falciparum, a principle that has been translated to kinase inhibitor design.[7] Electron-withdrawing groups at this position can modulate the pKa of the quinoline nitrogen, which can impact cellular accumulation and target engagement.[5][6]

    • Positions 6 and 7: The introduction of methoxy groups at the 6 and 7-positions, as seen in some EGFR inhibitors, can enhance potency.[8]

    • Position 3: The addition of a cyano group at the 3-position has been shown to yield potent Src kinase inhibitors.[9]

  • The 4-Anilino Moiety: A common and highly successful modification is the incorporation of a 4-anilino group, which has been extensively explored in the development of inhibitors for Src, EGFR, and VEGFR-2.[8][9][10][11][12][13][14][15][16] The substitution pattern on the aniline ring is a critical determinant of selectivity.

  • Side Chains: The nature of the side chain at the 4-amino position plays a crucial role in conferring activity against specific kinases and can influence physicochemical properties such as solubility. For instance, in the context of antiplasmodial activity, the length of the side chain is a key determinant of activity against resistant strains.[7]

Data Presentation: Comparative Inhibitory Activity of 4-Aminoquinoline Derivatives

The following table summarizes the in vitro inhibitory activities of representative 4-aminoquinoline-based compounds against various kinase targets, illustrating the impact of structural modifications on potency.

Compound IDKinase TargetIC50 (nM)Reference CompoundIC50 (nM)Citation
Compound 17a Src0.15SKI-606-[10]
Compound 17d Src< 0.15SKI-606-[10]
Compound 14 RIPK25.1Ponatinib8.2[17]
Compound 1h VEGFR-2-ZD6474-[11]
Compound 1n VEGFR-2-ZD6474-[11]
Compound 1o VEGFR-2-ZD6474-[11]
Compound 6b PI3Kα13.6--[18]
Compound 19h EGFR0.47Gefitinib-[13]
Compound 15a EGFR130--[15]
Compound 15a VEGFR-2560--[15]
Compound 15b EGFR150--[15]
Compound 15b VEGFR-21810--[15]

Note: A direct comparison of IC50 values across different studies should be made with caution due to variations in assay conditions.

Experimental Protocols

Protocol 1: Synthesis of a Representative 4-Anilino-6-bromoquinoline Derivative

This protocol outlines a general and robust method for the synthesis of 4-anilinoquinoline derivatives, which serve as versatile intermediates for further elaboration. The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction.[3][17]

Materials:

  • 6-bromo-4-chloroquinoline

  • Substituted aniline

  • tert-Butanol

  • Stir plate with heating capabilities

  • Round-bottom flask

  • Reflux condenser

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • To a solution of 6-bromo-4-chloroquinoline (1.0 eq) in tert-butanol, add the desired substituted aniline (1.1 eq).

  • Heat the reaction mixture to 80°C and stir for 4 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient to afford the desired 4-anilino-6-bromoquinoline derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[17]

Start Start: 6-bromo-4-chloroquinoline + Substituted Aniline Reaction Reaction: tert-Butanol, 80°C, 4h Start->Reaction TLC Monitoring: TLC Analysis Reaction->TLC Workup Workup: Solvent Removal TLC->Workup Reaction Complete Purification Purification: Silica Gel Chromatography Workup->Purification Product Product: 4-Anilino-6-bromoquinoline Derivative Purification->Product

Caption: Synthetic Workflow for 4-Anilinoquinoline Derivatives.

Protocol 2: In Vitro Luminescence-Based Kinase Inhibition Assay

This protocol describes a widely used method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.[1][19] The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[1]

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compound (e.g., 4-aminoquinoline derivative)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettor

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. The final DMSO concentration in the assay should be kept constant (typically ≤1%).

  • Kinase Reaction: a. In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to each well. b. Add 2.5 µL of the kinase solution to each well. c. Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding. d. Initiate the kinase reaction by adding 5 µL of a pre-mixed substrate/ATP solution to each well. The optimal concentrations of kinase, substrate, and ATP should be empirically determined. e. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[1]

cluster_Workflow Kinase Inhibition Assay Workflow A 1. Compound Dilution B 2. Kinase + Inhibitor Incubation (10 min) A->B C 3. Add Substrate/ATP (Kinase Reaction, 60 min) B->C D 4. Add ADP-Glo™ Reagent (Stop Reaction, 40 min) C->D E 5. Add Kinase Detection Reagent (Signal Generation, 30 min) D->E F 6. Measure Luminescence E->F G 7. Data Analysis (IC50) F->G

Caption: Workflow for Luminescence-Based Kinase Inhibition Assay.

Conclusion and Future Perspectives

The 4-aminoquinoline scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. Its synthetic tractability, coupled with a deep understanding of its structure-activity relationships, provides a robust platform for the development of next-generation therapeutics. Future efforts in this area will likely focus on the development of inhibitors with improved selectivity profiles to minimize off-target effects, as well as the exploration of novel 4-aminoquinoline derivatives that can overcome mechanisms of acquired drug resistance. The strategic application of the principles and protocols outlined in this guide will empower researchers to effectively harness the potential of this privileged scaffold in their drug discovery endeavors.

References

  • Boschelli, D. H., et al. (2001). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. Journal of Medicinal Chemistry, 44(23), 3965-3977. [Link]

  • La, D. S., et al. (2005). 4-Anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles as Potent Src Kinase Inhibitors. Journal of Medicinal Chemistry, 48(20), 6294-6304. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry, 213, 113175. [Link]

  • Li, X., et al. (2012). Design, synthesis and antitumor activity of 4-aminoquinazoline derivatives targeting VEGFR-2 tyrosine kinase. Bioorganic & Medicinal Chemistry, 20(1), 285-294. [Link]

  • Talukdar, S., et al. (2014). A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. PLoS One, 9(9), e108801. [Link]

  • James, L. I., et al. (2022). Optimization of the 4-anilinoquin(az)oline scaffold as epidermal growth factor receptor (EGFR) inhibitors for chordoma utilizing a toxicology profiling assay platform. Scientific Reports, 12(1), 12845. [Link]

  • Boschelli, D. H., et al. (2002). Inhibition of Src kinase activity by 4-anilino-7-thienyl-3-quinolinecarbonitriles. Bioorganic & Medicinal Chemistry Letters, 12(15), 2011-2014. [Link]

  • Ding, H., et al. (2018). Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. Bioorganic & Medicinal Chemistry, 26(9), 2385-2396. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Romero, A. H., & Delgado, F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12, 1527946. [Link]

  • Wang, Y., et al. (2015). Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia. European Journal of Medicinal Chemistry, 90, 584-595. [Link]

  • Ismail, N. S. M., et al. (2018). Recent advances in 4-aminoquinazoline based scaffold derivatives targeting EGFR kinases as anticancer agents. Future Journal of Pharmaceutical Sciences, 4(1), 1-13. [Link]

  • Egan, T. J., et al. (2000). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of Medicinal Chemistry, 43(2), 283-291. [Link]

  • Engel, J., et al. (2019). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. ACS Medicinal Chemistry Letters, 10(10), 1435-1441. [Link]

  • Boschelli, D. H., et al. (2003). 8-Anilinoimidazo[4,5-g]quinoline-7-carbonitriles as Src kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(22), 3987-3990. [Link]

  • Ask this paper. (2024). Redefining the Significance of Quinoline-Containing Compounds as Potent VEGFR-2 Inhibitors for Cancer Therapy. [Link]

  • Romero, A. H., & Delgado, F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12, 1527946. [Link]

  • Madrid, P. B., et al. (2010). 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses. Antimicrobial Agents and Chemotherapy, 54(8), 3294-3302. [Link]

  • Taylor & Francis. (n.d.). 4-Aminoquinoline – Knowledge and References. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-aminoquinazoline derivatives. [Link]

  • Chen, S., et al. (2016). Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors. European Journal of Medicinal Chemistry, 112, 124-135. [Link]

  • Bang, K. C., et al. (2017). Synthesis of 4-Anilinoquinazoline-Derivative Dual Kinase Inhibitors Targeting EGFR and VEGFR-2. Molecules, 23(1), 43. [Link]

  • University of Bath. (n.d.). 4-aminoquinolines as Antimalarial Drugs. [Link]

  • BÜHLMANN Laboratories AG. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. [Link]

  • Egan, T. J., et al. (2000). Structure−Activity Relationships in 4Aminoquinoline Antiplasmodials. The Role of the Group at the 7Position. Journal of Medicinal Chemistry, 43(2), 283-291. [Link]

  • Roldan, E. Q., et al. (2020). The possible mechanisms of action of 4-aminoquinolines (chloroquine/hydroxychloroquine) against Sars-Cov-2 infection (COVID-19): A role for iron homeostasis?. Pharmacological Research, 158, 104904. [Link]

  • Kumar, A., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega, 6(20), 13019-13033. [Link]

  • Kumar, A., et al. (2014). Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies. Bioorganic & Medicinal Chemistry, 22(3), 1134-1144. [Link]

  • Musset, V., et al. (2010). Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro. Antimicrobial Agents and Chemotherapy, 54(9), 3847-3856. [Link]

  • ResearchGate. (n.d.). Some clinically used VEGFR-2 inhibitors as well as quinoxaline... [Link]

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Troubleshooting & Optimization

Common problems and solutions in 4-aminoquinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-aminoquinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this critical scaffold. The 4-aminoquinoline core is foundational to numerous therapeutic agents, most notably antimalarials like chloroquine, and its effective synthesis is paramount.[1][2][3] This document moves beyond simple protocols to provide in-depth troubleshooting advice in a direct question-and-answer format, grounded in mechanistic principles and field-proven solutions.

Section 1: Nucleophilic Aromatic Substitution (SNAr) of 4-Chloroquinolines

The most prevalent route to 4-aminoquinolines involves the substitution of a 4-chloroquinoline with a primary or secondary amine.[1][2] While seemingly straightforward, this SNAr reaction is fraught with potential challenges depending on the nucleophilicity of the amine and the substitution pattern of the quinoline.

Q1: My SNAr reaction with a primary aliphatic amine is giving low yields and multiple products. What's happening?

Potential Causes & Solutions:

  • Cause 1: Bis-addition. Primary amines can react with two molecules of 4-chloroquinoline, especially if the amine is used in a stoichiometric or substoichiometric amount. This is less common but can occur under forcing conditions.

  • Solution 1: Amine Stoichiometry. Use a significant excess of the primary amine (3-10 equivalents). This ensures the 4-chloroquinoline is consumed by a mono-addition reaction and makes the formation of the bis-adduct statistically unfavorable.

  • Cause 2: Incomplete Reaction. The reaction may not have gone to completion due to insufficient temperature or time. Conventional heating often requires high temperatures (>120°C) and long reaction times (>24 hours).[4]

  • Solution 2: Enhanced Reaction Conditions.

    • Microwave Synthesis: Switch to microwave irradiation. This technique can dramatically reduce reaction times to minutes (20-30 min) and often improves yields significantly (to 80-95%) by efficiently overcoming the activation energy barrier.[1][2][3]

    • Solvent Choice: Use a high-boiling polar aprotic solvent like DMSO, NMP, or DMF to ensure a sufficiently high reaction temperature under conventional heating.[1][4][5]

  • Cause 3: Hydrolysis of 4-chloroquinoline. If there is moisture in your reagents or solvent, the 4-chloroquinoline can hydrolyze to the corresponding 4-hydroxyquinoline, which is unreactive under these conditions.

  • Solution 3: Anhydrous Conditions. Ensure all reagents and solvents are thoroughly dried before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture contamination.

Q2: I'm attempting to couple an aniline with 4,7-dichloroquinoline, but the reaction is sluggish and yields are poor.

Potential Causes & Solutions:

  • Cause: Low Nucleophilicity of Anilines. Aromatic amines like aniline are significantly weaker nucleophiles than aliphatic amines. The lone pair on the nitrogen is delocalized into the aromatic ring, reducing its availability to attack the electron-deficient C4 position of the quinoline. This results in very slow reaction rates under neutral conditions.[1]

  • Solution 1: Acid Catalysis. The addition of a catalytic amount of a Brønsted acid (e.g., HCl) or a Lewis acid is highly effective.[1][2] The acid protonates the quinoline ring's nitrogen, which enhances the electrophilicity of the C4 position through a powerful electron-withdrawing inductive effect, making it more susceptible to attack by the weak aniline nucleophile.

    Senior Application Scientist's Note: Be cautious with this method when using alkylamines. The acid can protonate the highly basic alkylamine, converting it into its non-nucleophilic ammonium salt and shutting down the reaction. This strategy is best reserved for weakly basic anilines.[1]

  • Solution 2: Microwave-Assisted Synthesis. As with aliphatic amines, microwave heating is an excellent strategy for coupling anilines. The high temperatures achieved (140-180°C) in a short time can drive the reaction to completion where conventional heating fails.[1][2] When using anilines under microwave conditions, the addition of a base like sodium hydroxide may be required to facilitate the reaction.[1]

Troubleshooting Workflow: Low Yield in SNAr Reactions

Below is a logical workflow for troubleshooting poor-yielding SNAr reactions for 4-aminoquinoline synthesis.

G start Low Yield Identified check_sm Analyze Crude Reaction: Unreacted Starting Material? start->check_sm check_side_products Analyze Crude Reaction: Unexpected Side Products? start->check_side_products increase_conditions Increase Reaction Vigor check_sm->increase_conditions hydrolysis 4-Hydroxyquinoline Detected? check_side_products->hydrolysis mw_option Use Microwave Synthesis (Higher T, Shorter t) increase_conditions->mw_option Method temp_option Increase Temperature & Extend Reaction Time increase_conditions->temp_option Conditions catalyst_option Add Acid Catalyst (for weak nucleophiles) increase_conditions->catalyst_option Reagents end Optimized Yield mw_option->end temp_option->end catalyst_option->end dry_reagents Solution: Use Anhydrous Solvents/Reagents & Inert Atm. hydrolysis->dry_reagents Yes other_products Other Impurities? hydrolysis->other_products No dry_reagents->end purify Optimize Purification: - Recrystallization - Column Chromatography other_products->purify Yes purify->end

Caption: A decision-tree workflow for troubleshooting low yields in SNAr reactions.

Section 2: Conrad-Limpach & Related Cyclization Strategies

These methods build the quinoline core from anilines and β-ketoesters or their equivalents. They are powerful but often require harsh conditions and can suffer from regioselectivity issues.

Q3: My Conrad-Limpach synthesis is producing a mixture of 4-hydroxy and 2-hydroxyquinoline isomers. How can I control the regioselectivity?

Potential Cause & Solution:

  • Cause: Reaction Temperature. The Conrad-Limpach synthesis is highly temperature-dependent. The initial condensation between an aniline and a β-ketoester can occur at either the ketone (kinetic control) or the ester (thermodynamic control).

    • Lower Temperatures (Kinetic Control): At moderate temperatures, the more reactive ketone is attacked, leading to a β-aminoacrylate intermediate. Subsequent thermal cyclization (typically >250°C) yields the desired 4-hydroxyquinoline .[6][7][8]

    • Higher Temperatures (Thermodynamic Control): At higher initial reaction temperatures (e.g., ~140°C), the reaction favors attack at the ester carbonyl, forming a β-ketoanilide. This intermediate, upon cyclization, yields the isomeric 2-hydroxyquinoline , a pathway known as the Knorr quinoline synthesis.[6][9]

  • Solution: Strict Temperature Control.

    • Condensation Step: Perform the initial condensation of the aniline and β-ketoester at or near room temperature to ensure the formation of the kinetic β-aminoacrylate product. The use of a catalytic amount of acid (e.g., H₂SO₄) is often required.[7][10]

    • Cyclization Step: Isolate the crude β-aminoacrylate intermediate. Then, in a separate step, perform the high-temperature (250°C) cyclization in a high-boiling, inert solvent like mineral oil or Dowtherm A.[6][10] Separating these two steps provides much greater control over the final product.

Q4: The thermal cyclization step in my Conrad-Limpach reaction results in extensive charring and low yields.

Potential Cause & Solution:

  • Cause: Extreme Thermal Stress. The high temperatures required for the electrocyclic ring closure can lead to decomposition and polymerization of the starting materials and intermediates, a common source of tar formation.[6][11]

  • Solution 1: Use a High-Boiling Inert Solvent. Performing the cyclization in a solvent like mineral oil is crucial. The solvent helps to ensure even heat distribution, preventing localized "hot spots" that lead to decomposition. It also allows the reaction to be run at a controlled reflux temperature. Limpach reported that switching from a neat (solvent-free) reaction to using mineral oil increased yields from <30% to as high as 95%.[6]

  • Solution 2: Microwave-Assisted Cyclization. For related syntheses, microwave irradiation has been successfully used to drive the high-temperature cyclization.[12] This method can provide rapid, uniform heating, potentially reducing the overall thermal stress on the molecule and minimizing tar formation.

Section 3: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination offers a milder, more functional-group-tolerant alternative for C-N bond formation. However, it is a complex catalytic cycle with many potential points of failure.[13][14]

Q5: My Buchwald-Hartwig amination of 4-chloroquinoline is not working. The starting material is either unreacted or I see dehalogenation.

Potential Causes & Solutions:

  • Cause 1: Inactive Catalyst - Oxidative Addition Failure. Aryl chlorides are notoriously less reactive than aryl bromides or iodides in Buchwald-Hartwig couplings.[15][16] The C-Cl bond is stronger, making the initial, rate-limiting oxidative addition step to the Pd(0) center difficult. Your chosen ligand may not be electron-rich enough to promote this step.

  • Solution 1: Ligand and Catalyst Selection.

    • Use Electron-Rich, Bulky Ligands: For aryl chlorides, specialized phosphine ligands are required. Use ligands like RuPhos, XPhos, or SPhos, which are designed to facilitate the oxidative addition of challenging substrates.

    • Use Pre-catalysts: Instead of generating the active Pd(0) catalyst in situ from sources like Pd(OAc)₂, use a well-defined Pd pre-catalyst (e.g., an G3 or G4 palladacycle). These form the active LPd(0) species more cleanly and reliably upon exposure to base.[16]

  • Cause 2: Incorrect Base. The choice of base is critical. It must be strong enough to deprotonate the amine but not so strong that it causes degradation of the substrate or ligand. Common bases include NaOt-Bu, K₃PO₄, and Cs₂CO₃.

  • Solution 2: Base Screening. If one base fails, screen others. Sodium tert-butoxide is a strong, non-nucleophilic base often used for aryl chlorides, but if your substrate has base-sensitive functional groups, a weaker base like potassium phosphate may be necessary.[15]

  • Cause 3: Dehalogenation Side Reaction. This occurs when a palladium hydride species is formed, which can then reductively eliminate the aryl halide to an arene. This can be promoted by moisture or certain side reactions.

  • Solution 3: Rigorous Anhydrous/Anaerobic Technique. Ensure your solvent (typically toluene or dioxane) is anhydrous and degassed. The reaction must be run under a strictly inert atmosphere (Argon is preferred over Nitrogen for Pd catalysis) to prevent oxygen from deactivating the catalyst and to minimize sources of protons.

Key Parameter Interplay in Buchwald-Hartwig Amination

G Reaction Buchwald-Hartwig Reaction Outcome Substrate Aryl Halide (Cl < Br < I) Substrate->Reaction influences Oxidative Addition Ligand Ligand (Bulky, e--rich for Ar-Cl) Ligand->Reaction enables Catalyst Activity Base Base (Strength & Solubility) Base->Reaction drives Reductive Elimination Solvent Solvent (Anhydrous & Degassed) Solvent->Reaction maintains Catalyst Stability

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 4-Amino-5,7-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Amino-5,7-dimethylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this important quinoline derivative.

I. Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a multi-step process. A common and reliable approach involves the initial construction of the 5,7-dimethylquinoline core, followed by functionalization at the 4-position. The most prevalent strategy involves a Combes synthesis to form 4-hydroxy-5,7-dimethylquinoline, followed by chlorination and subsequent amination.

Herein, we present a detailed workflow and address potential issues at each critical stage of this synthetic sequence.

II. Experimental Workflow and Troubleshooting

The overall synthetic pathway can be visualized as follows:

A 3,5-Dimethylaniline + Diethyl malonate B 4-Hydroxy-5,7-dimethylquinoline A->B Combes Synthesis (Thermal Cyclization) C 4-Chloro-5,7-dimethylquinoline B->C Chlorination (e.g., POCl3) D This compound C->D Amination (e.g., Buchwald-Hartwig or SNAr) cluster_0 Enamine Formation cluster_1 Cyclization and Aromatization A 3,5-Dimethylaniline C Enamine Intermediate A->C B Diethyl malonate B->C D Intramolecular Cyclization C->D Heat (>250 °C) E Dehydration D->E F 4-Hydroxy-5,7-dimethylquinoline E->F A Pd(0)L2 B Oxidative Addition Complex A->B + Ar-Cl C Amide Complex B->C + H₂N-R, - Base-H⁺Cl⁻ D Product Complex C->D Reductive Elimination D->A - Ar-NHR

Technical Support Center: Purification of 4-Amino-5,7-dimethylquinoline and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 4-Amino-5,7-dimethylquinoline and its structural analogs. As a key heterocyclic scaffold, 4-aminoquinolines are foundational in the development of therapeutic agents, including antimalarial and anticancer drugs[1][2][3]. However, their inherent chemical properties—specifically the basicity of the amino group and the quinoline nitrogen—present unique challenges during purification.

This guide is structured to provide researchers, medicinal chemists, and process development scientists with practical, field-tested solutions to common purification issues. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methods to your specific analog.

Section 1: General Troubleshooting & FAQs

This section addresses preliminary issues that can affect any purification strategy for 4-aminoquinolines.

Q1: My solid 4-aminoquinoline compound has turned yellow or brown upon storage. What is the cause and can it be purified?

A: This discoloration is a classic sign of oxidation.[4] Aromatic amines, such as 4-aminoquinolines, are susceptible to air oxidation, a process often accelerated by light exposure.[4] The color change arises from the formation of highly conjugated, colored byproducts like N-oxides.[4]

  • Causality: The lone pair of electrons on the exocyclic amino group increases the electron density of the aromatic system, making it more vulnerable to oxidation compared to non-aminated quinolines.

  • Solution: Yes, the compound can often be salvaged. If the discoloration is minor, one of the purification techniques detailed below (recrystallization, column chromatography, or acid-base extraction) will likely remove the colored impurities. For severely degraded material, column chromatography is often the most effective method.

  • Prevention: To prevent recurrence, store the purified amine under an inert atmosphere (nitrogen or argon) in amber vials to protect it from light and air.[4] After each use, blanket the container with inert gas to displace air.[4]

Q2: I'm experiencing consistently low yields after my purification workflow. What are the likely causes?

A: Low recovery is a common problem that can stem from several factors beyond simple physical loss.

  • Reagent Decomposition: The starting material may have already partially decomposed due to improper storage, as discussed in Q1.[4] Always assess the purity of your crude material before purification.

  • Acid Sensitivity: While 4-aminoquinolines are basic, they are stable in moderately acidic conditions, which is useful for extraction.[5] However, prolonged exposure to strong acids or high temperatures during acidic workups can potentially lead to degradation.

  • Strong Adsorption: During column chromatography, the basic nature of these compounds can cause irreversible adsorption onto acidic silica gel, which is a frequent cause of low recovery.[6] This is addressed in detail in Section 3.

  • Solubility in Recrystallization: During recrystallization, using a solvent in which your compound has even moderate solubility at cold temperatures will lead to significant product loss in the mother liquor.[7]

Section 2: Purification by Recrystallization

For solid 4-aminoquinoline analogs that are >80% pure, recrystallization is the most efficient and scalable purification method.[8] It relies on the difference in solubility of the target compound and its impurities in a chosen solvent at different temperatures.

Troubleshooting Guide: Recrystallization

Q: How do I select the ideal solvent for my this compound analog? A: An ideal solvent should dissolve your compound completely when hot but poorly when cold.[9] For quinoline derivatives, common choices include alcohols (ethanol, methanol) or ketones (acetone).[7] Mixed solvent systems (e.g., ethanol/water, hexane/ethyl acetate) are also highly effective.[7][10]

  • Screening Protocol:

    • Place ~20 mg of your crude solid in a small test tube.

    • Add the potential solvent dropwise at room temperature. A good solvent will not dissolve the compound.

    • Heat the mixture with agitation. A good solvent will dissolve the compound completely near its boiling point.

    • Allow the solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a suitable solvent.

Q: My compound oiled out instead of forming crystals. What went wrong? A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point (or the melting point of the compound-solvent mixture). This is common for solids with relatively low melting points or when cooling occurs too rapidly.

  • Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent to lower the saturation point. Allow the solution to cool much more slowly. Placing the flask in a beaker of hot water and allowing the entire assembly to cool to room temperature can provide the necessary slow cooling rate.[8]

Q: No crystals are forming, even after cooling in an ice bath. What are my options? A: This usually means either too much solvent was used or the solution is supersaturated and requires nucleation to begin crystallization.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites. Alternatively, add a tiny "seed" crystal from a previous pure batch.

  • Reduce Solvent Volume: If induction fails, gently heat the solution and evaporate some of the solvent. Be careful not to evaporate too much, or the impurities may precipitate along with your product. Allow the concentrated solution to cool slowly again.[7]

Experimental Protocol: Recrystallization
  • Dissolution: Place the crude 4-aminoquinoline in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[7] This must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.[7]

  • Maximizing Yield: Once the flask reaches room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.[9]

  • Drying: Dry the crystals thoroughly in a vacuum oven.

Visualization: Recrystallization Workflow

Recrystallization_Workflow crude Crude Solid dissolve Dissolve in Minimal Hot Solvent crude->dissolve insoluble_q Insoluble Impurities? dissolve->insoluble_q hot_filter Hot Gravity Filtration insoluble_q->hot_filter Yes cool Cool Slowly insoluble_q->cool No hot_filter->cool crystals_q Crystals Form? cool->crystals_q induce Induce Crystallization (Scratch / Seed) crystals_q->induce No collect Collect & Wash Crystals crystals_q->collect Yes induce->crystals_q Try Cooling Again evaporate Evaporate Some Solvent induce->evaporate Still No Crystals pure Pure Product collect->pure evaporate->cool

Caption: Decision workflow for recrystallization.

Section 3: Purification by Column Chromatography

When recrystallization is ineffective, or for separating mixtures of closely related analogs, column chromatography is the method of choice. However, the basicity of 4-aminoquinolines poses a significant challenge with standard silica gel.

Troubleshooting Guide: Column Chromatography

Q: My aminoquinoline is streaking badly on the TLC plate and the column. How do I achieve sharp bands? A: This is the most common issue. The basic amine interacts strongly with the acidic silanol groups on the silica surface, leading to tailing and poor separation.[6][11]

  • Causality: The strong acid-base interaction results in a non-ideal equilibrium between the stationary and mobile phases, causing the compound to move unevenly down the column.

  • Solution 1 (Mobile Phase Modifier): Add a small amount of a competing base to your eluent. Typically, 0.5-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide is added to the solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol).[12] The competing base neutralizes the active acidic sites on the silica, allowing your compound to elute symmetrically.[6]

  • Solution 2 (Alternative Stationary Phase): Use a less acidic stationary phase like alumina (basic or neutral) or amine-functionalized silica.[6]

Q: What is a good starting solvent system for my compound? A: First, run TLC plates to determine the optimal solvent system. Aim for an Rf value of 0.2-0.3 for your desired compound in the chosen eluent.[11]

Polarity of AnalogStarting Solvent System (with 1% TEA)
Low Polarity10-20% Ethyl Acetate in Hexane
Medium Polarity30-50% Ethyl Acetate in Hexane
High Polarity2-5% Methanol in Dichloromethane

Q: How should I load my sample onto the column for the best results? A: Proper sample loading is critical for a high-resolution separation.

  • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane) and carefully pipette it onto the top of the column. This is suitable for most samples.[11]

  • Dry Loading: If your compound is poorly soluble in the eluent, dissolve it in a suitable solvent (e.g., methanol or DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column bed.[11] This method often results in sharper bands.

Experimental Protocol: Flash Chromatography (with TEA)
  • TLC Analysis: Determine the optimal eluent using TLC plates, remembering to add 1% triethylamine to the solvent mixture.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (containing 1% TEA). Pack the column, ensuring no air bubbles are trapped.[11]

  • Equilibration: Run at least two column volumes of the eluent through the packed column to ensure it is fully equilibrated with the triethylamine.

  • Sample Loading: Load the sample using either the wet or dry loading method described above.

  • Elution: Begin elution with the determined solvent system. If a gradient is needed, slowly increase the polarity by gradually adding more of the polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the final traces of triethylamine may require co-evaporation with a solvent like toluene or placing the sample under high vacuum.

Visualization: Column Chromatography Workflow

Column_Chromatography_Workflow cluster_prep Preparation cluster_sep Separation cluster_post Post-Purification tlc 1. TLC Analysis (Eluent + 1% TEA) pack 2. Pack Column (Slurry Method) equilibrate 3. Equilibrate Column (2 column volumes) load 4. Load Sample (Wet or Dry) equilibrate->load elute 5. Elute with Gradient collect 6. Collect Fractions monitor 7. Monitor Fractions (TLC) collect->monitor combine 8. Combine Pure Fractions evap 9. Evaporate Solvents (incl. TEA) product Pure Product evap->product

Caption: Standard workflow for flash chromatography.

Section 4: Purification by Acid-Base Extraction

This powerful liquid-liquid extraction technique is ideal for separating basic 4-aminoquinolines from neutral or acidic impurities.[13][14] It exploits the differential solubility of the amine in its neutral and protonated (salt) forms.

Troubleshooting Guide: Acid-Base Extraction

Q: I've formed a stable emulsion between the organic and aqueous layers. How can I resolve this? A: Emulsions are common and can be broken in several ways:

  • Patience: Let the separatory funnel stand for 10-20 minutes.

  • Brine Wash: Add a small amount of saturated aqueous sodium chloride (brine). The increased ionic strength of the aqueous layer often helps break the emulsion.

  • Filtration: Filter the entire mixture through a pad of Celite or glass wool.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method.

Q: How do I recover my purified 4-aminoquinoline from the acidic aqueous layer? A: To recover your product, you must neutralize the acid and deprotonate your amine, making it insoluble in water again.

  • Procedure:

    • Cool the acidic aqueous layer in an ice bath.

    • Slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, while stirring.[15] Monitor the pH with litmus paper or a pH meter.

    • Continue adding base until the solution is basic (pH > 9). Your product should precipitate as a solid or an oil.

    • Extract the now-neutral product back into an organic solvent (e.g., dichloromethane or ethyl acetate) 2-3 times.

    • Combine the organic layers, dry with a drying agent (like Na₂SO₄), filter, and evaporate the solvent.

Q: Can I use a weak acid for the extraction? A: Yes, and it is often preferable. Using a dilute acid like 1M hydrochloric acid (HCl) or 10% citric acid is sufficient to protonate the basic 4-aminoquinoline and pull it into the aqueous layer.[5] Using overly concentrated acids is unnecessary and may increase the risk of side reactions.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane, in a separatory funnel.

  • Acidic Extraction: Add an equal volume of 1M HCl (aq). Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (now containing the protonated amine salt) into a clean flask. Repeat the extraction on the organic layer with fresh 1M HCl to ensure complete recovery.[13][16]

  • Impurity Removal (Optional): The organic layer now contains any neutral or acidic impurities. It can be washed with brine, dried, and evaporated if those components need to be recovered.

  • Regeneration of Amine: Cool the combined acidic aqueous extracts in an ice bath.

  • Basification: Slowly add 2M NaOH (aq) with stirring until the pH is >9 and the product precipitates.

  • Back-Extraction: Add fresh ethyl acetate to the flask and transfer the mixture back to the separatory funnel. Shake to extract the neutral amine into the organic layer.

  • Isolation: Drain the organic layer. Repeat the back-extraction twice more. Combine all organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified 4-aminoquinoline.

Visualization: Acid-Base Extraction Logic

AcidBaseExtraction start Crude Mixture (Amine, Neutral, Acidic Impurities) in Organic Solvent add_acid 1. Extract with 1M HCl (aq) start->add_acid sep1 Separate Layers add_acid->sep1 org1 Organic Layer: Neutral & Acidic Impurities sep1->org1 Organic aq1 Aqueous Layer: Protonated Amine Salt (Amine-H⁺Cl⁻) sep1->aq1 Aqueous add_base 2. Basify with NaOH (aq) to pH > 9 aq1->add_base back_extract 3. Back-Extract into Fresh Organic Solvent add_base->back_extract sep2 Separate Layers back_extract->sep2 aq2 Aqueous Layer: (Salts) sep2->aq2 Aqueous org2 Organic Layer: Purified Neutral Amine sep2->org2 Organic final Dry & Evaporate org2->final product Pure Amine Product final->product

Caption: Separation logic for acid-base extraction.

References
  • BenchChem. (2025). Technical Support Center: Troubleshooting Air-Sensitive Amine Compounds. Benchchem.
  • Horizon IRD. (n.d.). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Horizon IRD. [Link]

  • BenchChem. (2025).
  • Wikipedia. (n.d.). Acid–base extraction. Wikipedia. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Biotage. [Link]

  • University of Rochester. (n.d.). Workup: Amines. Department of Chemistry : University of Rochester. [Link]

  • BenchChem. (2025). Technical Support Center: Recrystallization of 4-chloro-N,N-dimethylquinolin-7-amine. Benchchem.
  • Unknown. (n.d.). Acid-Base Extraction.1. Unknown Source. [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline, 2,7-dimethyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • PubMed Central. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. [Link]

  • Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. [Link]

  • Welcome Home Vets of NJ. (n.d.). Application Of Acid Base Extraction In Organic Chemistry. Welcome Home Vets of NJ. [Link]

  • YouTube. (2020). Acid-Base Extraction Tutorial. YouTube. [Link]

  • National Institutes of Health. (n.d.). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. NIH. [Link]

  • PubMed. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PubMed. [Link]

  • Unknown. (n.d.). Acid base extraction flow chart. Unknown Source. [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • National Center for Biotechnology Information. (n.d.). MeIQ (2-AMINO-3,4-DIMETHYLIMIDAZO[4,5-f]QUINOLINE). NCBI. [Link]

  • ResearchGate. (2025). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. ResearchGate. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of 2-amino-7,7-dimethyl-4-(3-methyl-5substituted.... ResearchGate. [Link]

  • ResearchGate. (n.d.). Troubleshooting amine plants. ResearchGate. [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry : University of Rochester. [Link]

  • YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. [Link]

  • Wikipedia. (n.d.). 4-Aminoquinoline. Wikipedia. [Link]

  • CP Lab Safety. (n.d.). This compound, 95% Purity, C11H12N2, 1 gram. CP Lab Safety. [Link]

  • PubMed Central. (n.d.). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. PMC. [Link]

  • PLOS One. (n.d.). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. Research journals. [Link]

  • Google Patents. (n.d.). WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline.
  • National Institutes of Health. (n.d.). Quinoline | C9H7N | CID 7047. PubChem. [Link]

  • National Institutes of Health. (n.d.). 5-Aminoisoquinoline | C9H8N2 | CID 70766. PubChem. [Link]

  • PubMed. (n.d.). Formation of a Nitro Derivative of 2-amino-3,4-dimethylimidazo[4,5-f]quinoline by Photo-Irradiation. PubMed. [Link]

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Technical Support Center: Addressing Solubility Issues of 4-Aminoquinoline Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common solubility challenges encountered with 4-aminoquinoline derivatives in biological assays. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the reliability and reproducibility of your experimental data.

Introduction: The 4-Aminoquinoline Solubility Challenge

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents, including well-known antimalarials like chloroquine and hydroxychloroquine.[1][2] However, their physicochemical properties, particularly their basicity and lipophilicity, often lead to poor aqueous solubility, creating significant hurdles in in vitro and in vivo biological assays.[3]

4-Aminoquinoline derivatives are typically weak bases.[4][5] The quinoline nitrogen has a pKa of approximately 6, while the tertiary alkylamine in the side chain has a pKa between 7 and 8.[4][5] This means their ionization state, and consequently their solubility, is highly dependent on pH.[6] Furthermore, many derivatives are lipophilic, which is crucial for membrane permeability but contributes to their low solubility in aqueous assay media.[3][4][5]

This guide will walk you through a systematic approach to diagnose and resolve these solubility issues, ensuring your compounds remain in solution and your assay results are accurate.

Section 1: Troubleshooting Guide - A Symptom-Based Approach

This section is designed to help you identify the root cause of your solubility problems and provide actionable solutions.

Issue 1: My 4-aminoquinoline derivative precipitates when I dilute my DMSO stock into an aqueous buffer for an in vitro assay.

This is a frequent observation stemming from the stark difference in solvent environments. While highly soluble in organic solvents like DMSO, the compound "crashes out" upon introduction to the aqueous buffer.[7]

Root Cause Analysis & Corrective Actions

Why is this happening?

The abrupt shift from a highly solubilizing organic solvent (DMSO) to an aqueous environment where the compound has low intrinsic solubility leads to supersaturation and subsequent precipitation.[7][8]

How can I fix it?

  • Optimize the Final DMSO Concentration:

    • Action: Ensure the final concentration of DMSO in your assay is as low as possible, ideally ≤1%, to minimize its impact on both the biological system and compound solubility.[7] If precipitation persists, further reduction may be necessary.

    • Rationale: While DMSO is an excellent solvent, it can also introduce artifacts into biological assays. Minimizing its concentration is a standard practice to maintain assay integrity.

  • Leverage pH to Your Advantage:

    • Action: Since 4-aminoquinolines are weak bases, decreasing the pH of your aqueous buffer can enhance solubility by promoting the formation of the more soluble, protonated form.[7][9] Conduct small-scale pilot experiments to identify a pH that maintains solubility without compromising the integrity of your assay.

    • Rationale: The Henderson-Hasselbalch equation dictates that at a pH below the pKa of the basic functional groups, the ionized (protonated) species will predominate. This charged form is generally more water-soluble.

  • Employ Surfactants:

    • Action: Introduce a low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, to the assay buffer.

    • Rationale: Surfactants form micelles that can encapsulate hydrophobic molecules, effectively shielding them from the aqueous environment and preventing precipitation.[7]

  • Utilize Precipitation Inhibitors:

    • Action: Incorporate polymers like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) into your buffer.

    • Rationale: These polymers can inhibit nucleation and crystal growth, thereby maintaining a supersaturated state for a longer duration, which is often sufficient for the timeframe of a biological assay.[7]

Issue 2: The solubility of my compound appears to vary between experiments.

Inconsistent solubility data can undermine the reliability of your research. This variability often points to differences in experimental conditions or the type of solubility being measured.

Understanding Kinetic vs. Thermodynamic Solubility

A critical concept to grasp is the distinction between kinetic and thermodynamic solubility.

  • Kinetic Solubility: This is a measure of the concentration at which a compound, introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer.[10][11] It's a rapid, high-throughput measurement often used in early drug discovery.[12][13] However, it can overestimate the true solubility due to the formation of a supersaturated solution.[11][14]

  • Thermodynamic Solubility: This represents the true equilibrium solubility of a compound in a saturated solution.[15] It is determined by allowing the solid compound to equilibrate with the buffer over an extended period (e.g., 24 hours).[12][13] This is the gold standard for solubility measurement.[13]

Kinetic solubility values are often higher than thermodynamic solubility values because the compound may not have had sufficient time to reach equilibrium and precipitate as the most stable crystalline form.[14]

Troubleshooting Inconsistent Solubility Data
  • Standardize Your Protocol: Ensure consistent parameters across all experiments, including:

    • Temperature

    • Incubation time

    • pH of the buffer

    • Final DMSO concentration

    • Mixing/agitation method

  • Visually Inspect for Precipitation: Always visually check your solutions for any signs of cloudiness or solid particles before use in an assay.

  • Consider the Age of Your Stock Solution: DMSO is hygroscopic and can absorb water from the atmosphere.[16] Water contamination can decrease the solubility of hydrophobic compounds in the DMSO stock, leading to precipitation upon dilution.[16][17] It is recommended to use anhydrous DMSO and store it properly.[16] For critical experiments, preparing fresh stock solutions is advisable.[16]

Issue 3: My compound shows low bioavailability in in vivo studies despite appearing soluble in my initial in vitro screens.

This disconnect often arises from the overestimation of solubility by kinetic methods and the complex environment of the gastrointestinal (GI) tract.

Bridging the In Vitro - In Vivo Gap
  • Determine Thermodynamic Solubility: For lead optimization and preclinical development, it is crucial to measure thermodynamic solubility to get a more accurate picture of the compound's intrinsic solubility.

  • Formulation Strategies: For compounds with confirmed low thermodynamic solubility, advanced formulation strategies may be necessary to improve oral absorption.[18][19][20]

    • Particle Size Reduction: Micronization or nanonization increases the surface area of the drug, which can enhance the dissolution rate.[7][21]

    • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its apparent solubility and dissolution rate.[7][18]

    • Lipid-Based Formulations: For highly lipophilic 4-aminoquinoline derivatives, formulating the drug in a lipid-based system like a Self-Emulsifying Drug Delivery System (SEDDS) can improve oral absorption by keeping the drug in a solubilized state in the GI tract.[7]

    • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule within their cavity and presenting a hydrophilic exterior to the aqueous environment, thereby increasing solubility.[22][23][24][25]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to improve the solubility of a new 4-aminoquinoline derivative?

A1: Start by assessing the pH-dependent solubility. Since these are basic compounds, creating a solubility profile across a physiologically relevant pH range (e.g., pH 5.0 to 7.4) is a logical first step. This can often be achieved by simply adjusting the pH of your assay buffer.

Q2: How can I prepare a stock solution of a particularly challenging 4-aminoquinoline derivative?

A2: If DMSO alone is insufficient, consider using a co-solvent system. For example, a mixture of DMSO and a solubilizing agent like PEG300 or Tween-80 can be effective.[26] A common formulation for in vivo studies is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[26] Always ensure the final concentration of all excipients is compatible with your assay.

Q3: Can I use sonication to redissolve a precipitated compound?

A3: Gentle warming (to 37°C) and sonication can help redissolve a precipitated compound in your DMSO stock solution.[16] However, if precipitation occurs upon dilution into an aqueous buffer, sonication may only create a temporary suspension. The underlying solubility issue must still be addressed.[16]

Q4: What are the key differences in experimental setup for kinetic and thermodynamic solubility assays?

A4: The primary difference is how the compound is introduced to the aqueous buffer.

  • Kinetic Assay: The compound is added from a concentrated DMSO stock solution.[12][13]

  • Thermodynamic Assay: The solid (crystalline) form of the compound is added directly to the buffer and allowed to equilibrate.[12][27]

Q5: When should I consider salt formation for my 4-aminoquinoline derivative?

A5: Salt formation is a common and effective strategy for improving the solubility and dissolution rate of ionizable drugs.[7][9] If your lead compound is a weak base with poor solubility, creating a salt with a pharmaceutically acceptable acid can significantly enhance its aqueous solubility.[3][7] The choice of the counter-ion is critical and can greatly influence the final properties of the salt form.[7]

Section 3: Experimental Protocols & Data Presentation

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • 4-Aminoquinoline derivative

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the appropriate amount of the 4-aminoquinoline derivative and place it in a sterile tube.

  • Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.

  • If necessary, gently warm the tube to 37°C and sonicate for 5-10 minutes to aid dissolution.[16]

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[26]

Protocol 2: Kinetic Solubility Assay (Turbidimetric Method)

Materials:

  • 10 mM DMSO stock solution of the test compound

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 620 nm

Procedure:

  • Prepare serial dilutions of the 10 mM DMSO stock solution in DMSO.

  • Add a small volume (e.g., 2 µL) of each dilution to the wells of the 96-well plate.

  • Rapidly add the aqueous buffer (e.g., 198 µL) to each well to achieve the desired final compound concentrations and a consistent final DMSO concentration.

  • Incubate the plate at room temperature for a defined period (e.g., 2 hours).[12]

  • Measure the absorbance at 620 nm to detect light scattering caused by precipitation.

  • The kinetic solubility is the highest concentration at which no significant increase in absorbance is observed compared to the buffer-only control.

Data Summary Table: Formulation Strategies for Poorly Soluble 4-Aminoquinoline Derivatives
StrategyMechanism of ActionAdvantagesDisadvantages
pH Adjustment Increases the proportion of the more soluble ionized form of the basic compound.[9]Simple to implement, cost-effective.Limited by the pH tolerance of the biological assay.
Co-solvents Increases the solubility of the compound by reducing the polarity of the solvent.[21]Can significantly increase solubility.May introduce artifacts into the assay; requires careful optimization.
Surfactants Form micelles that encapsulate hydrophobic molecules, preventing precipitation.[7]Effective at low concentrations.Can interfere with some biological assays.
Cyclodextrins Form inclusion complexes, increasing the apparent water solubility of the compound.[22][24]Generally well-tolerated in biological systems.May not be effective for all molecules; can be costly.
Solid Dispersions The drug is dispersed in a carrier in an amorphous, higher-energy state, leading to increased solubility.[18]Can lead to substantial increases in solubility and bioavailability.Requires specialized formulation expertise and equipment.

Section 4: Visualizing Experimental Workflows

Decision Tree for Troubleshooting Solubility Issues

This diagram outlines a logical workflow for addressing solubility problems with 4-aminoquinoline derivatives.

G start Precipitation Observed in Assay check_dmso Is final DMSO concentration > 1%? start->check_dmso reduce_dmso Reduce DMSO to <= 1% check_dmso->reduce_dmso Yes check_ph Is compound solubility pH-dependent? check_dmso->check_ph No reduce_dmso->check_ph adjust_ph Adjust buffer pH to a lower value check_ph->adjust_ph Yes check_surfactant Is precipitation still occurring? check_ph->check_surfactant No adjust_ph->check_surfactant add_surfactant Add non-ionic surfactant (e.g., Tween-80) check_surfactant->add_surfactant Yes retest Re-test in Assay check_surfactant->retest No add_surfactant->retest consider_formulation Advanced Formulation Strategies (Cyclodextrins, Solid Dispersions) retest->consider_formulation Precipitation Persists

Caption: A decision-making workflow for troubleshooting precipitation.

Workflow for Kinetic vs. Thermodynamic Solubility Assessment

This diagram illustrates the parallel workflows for determining the two types of solubility.

G cluster_0 Kinetic Solubility cluster_1 Thermodynamic Solubility k_start Compound in DMSO Stock k_dilute Dilute into Aqueous Buffer k_start->k_dilute k_incubate Short Incubation (e.g., 2 hours) k_dilute->k_incubate k_measure Measure Precipitation (e.g., Turbidimetry) k_incubate->k_measure k_result Kinetic Solubility Value k_measure->k_result t_start Solid Compound t_add Add to Aqueous Buffer t_start->t_add t_incubate Long Incubation (e.g., 24 hours with shaking) t_add->t_incubate t_separate Separate Solid and Liquid (e.g., Filtration) t_incubate->t_separate t_measure Measure Concentration in Supernatant (e.g., HPLC) t_separate->t_measure t_result Thermodynamic Solubility Value t_measure->t_result

Caption: Comparison of kinetic and thermodynamic solubility workflows.

References

  • MDPI.
  • PMC - NIH. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • Ovid.
  • MDPI. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Semantic Scholar. Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.
  • Taylor & Francis Online. New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery.
  • PubMed. Kinetic solubility: Experimental and machine-learning modeling perspectives.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs.
  • Benchchem.
  • Future4200.
  • Benchchem.
  • ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of....
  • American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • ResearchGate.
  • Lund University Publications.
  • PubMed. Support Tools in Formulation Development for Poorly Soluble Drugs.
  • Creative Biolabs. Solubility Assessment Service.
  • Wikipedia. 4-Aminoquinoline.
  • Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement.
  • PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • Computational Chemistry. Compound solubility measurements for early drug discovery.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • PubChem - NIH. 4-Aminoquinoline | C9H8N2 | CID 68476.
  • PMC - PubMed Central.
  • Frontiers.
  • Frontiers.
  • Creative Bioarray. Aqueous Solubility Assays.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Benchchem.
  • ResearchGate. A crystallographic route to understand drug solubility: the case of 4- aminoquinoline antimalarials.
  • Ziath.
  • ResearchGate. A Medicinal Chemistry Perspective on 4Aminoquinoline Antimalarial Drugs.
  • Int J Pharm Chem Anal. Strategies for improving hydrophobic drugs solubility and bioavailability.
  • International Journal of Pharmaceutical Sciences Review and Research. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.
  • Wikipedia. Dimethyl sulfoxide.
  • PMC.
  • PubMed. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • MDPI. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights.
  • ResearchGate. Synthesis and biological evaluation of some 4-aminoquinoline derivatives as potential antitubercular agents.

Sources

Technical Support Center: Synthesis and Purification of 4-Amino-5,7-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 4-Amino-5,7-dimethylquinoline. Our objective is to provide actionable, in-depth solutions to common challenges, thereby improving both the final yield and purity of this important chemical intermediate. The methodologies and troubleshooting advice presented herein are grounded in established chemical principles and field-proven techniques.

Frequently Asked Questions (FAQs): Synthesis & Yield Optimization

This section addresses common questions and issues that arise during the synthesis of the 5,7-dimethylquinoline core and the subsequent introduction of the 4-amino group.

Q1: What is a reliable synthetic strategy for preparing the 5,7-dimethylquinoline scaffold?

A: A robust and commonly employed method for constructing the 2,4-disubstituted quinoline core is the Combes quinoline synthesis .[1] This reaction involves the acid-catalyzed condensation of an aniline with a β-diketone. For this compound, the logical starting materials would be 3,5-dimethylaniline and a suitable β-ketoester, such as ethyl acetoacetate, in a related reaction like the Conrad-Limpach synthesis.[2] The reaction proceeds through a β-amino acrylate intermediate, which is then cyclized at high temperature.[2] Careful control of reaction conditions is crucial to favor the desired 7-amino isomer over the 5-amino isomer that can also form.

Q2: My cyclization reaction (e.g., Combes or Skraup-type) is producing a low yield and a significant amount of tar-like byproducts. What's causing this and how can I fix it?

A: This is a classic challenge in quinoline synthesis, often stemming from the harsh acidic and oxidizing conditions which can cause polymerization of reactants and intermediates.[3]

  • Causality: Strong acids like concentrated sulfuric acid, especially at high temperatures, can promote unwanted side reactions and charring. The reactions are often highly exothermic, and poor temperature control can lead to runaway reactions, exacerbating tar formation.[4]

  • Solutions:

    • Moderators: For Skraup-type syntheses, the addition of a moderator like ferrous sulfate (FeSO₄) is a well-established technique to make the reaction less violent and suppress charring.[3][4]

    • Temperature Control: Instead of aggressive heating, initiate the reaction gently. Once the exothermic phase begins, active cooling may be necessary to maintain a steady temperature.

    • Acid Choice: Polyphosphoric acid (PPA) can sometimes be a milder alternative to sulfuric acid for cyclization, potentially leading to cleaner reactions and different regioisomeric outcomes.

Q3: I have synthesized 4-chloro-5,7-dimethylquinoline. What is the most effective way to introduce the amino group at the C4 position?

A: The most direct and widely used method is a Nucleophilic Aromatic Substitution (SNAr) reaction.[5][6] The chlorine atom at the C4 position of the quinoline ring is activated towards nucleophilic attack.

  • Mechanism & Rationale: The electron-withdrawing nitrogen atom in the quinoline ring makes the C4 position electron-deficient and thus highly susceptible to attack by nucleophiles. Reacting 4-chloro-5,7-dimethylquinoline with an amine source, such as ammonia or a protected amine equivalent, will displace the chloride leaving group to yield the desired 4-amino product.[5]

  • Optimization:

    • Solvent: Polar aprotic solvents like DMSO or NMP can accelerate SNAr reactions. However, in some cases, alcohols like ethanol are sufficient.[6]

    • Temperature: The reaction often requires heating. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for this type of transformation, often operating at 140-180°C for short durations (20-30 minutes).[6]

    • Amine Source: Using ammonia directly can be challenging due to its volatility. Using a surrogate like formamide in the presence of an activating agent or using ammonium salts under specific conditions can be more practical.

Troubleshooting Guide: Purification & Purity Improvement

Achieving high purity is critical for downstream applications. This guide provides solutions to common purification roadblocks.

Problem: My crude this compound streaks severely during analysis by silica gel Thin Layer Chromatography (TLC).

  • Root Cause: This is a classic problem when dealing with basic compounds on an acidic stationary phase like silica gel. The basic amino group on the quinoline interacts strongly with the acidic silanol (Si-OH) groups of the silica, leading to poor peak shape, tailing, and sometimes irreversible adsorption.[7]

  • Solution: To mitigate this interaction, you must neutralize the acidic sites or suppress the basicity of the analyte.

    • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. A common choice is 0.5-2% triethylamine (NEt₃) or a few drops of ammonia solution in the polar component of your mobile phase (e.g., in the methanol portion of a DCM/MeOH eluent). This base will preferentially interact with the silica's acidic sites, allowing your compound to travel up the plate with a more defined spot.

    • Alternative Stationary Phase: Consider using a different stationary phase for chromatography, such as neutral or basic alumina, which lacks the strong acidic character of silica gel.[7] Reverse-phase (C18) chromatography is also an excellent alternative for polar, ionizable compounds.[7]

Problem: I am attempting recrystallization, but my compound "oils out" instead of forming crystals.

  • Root Cause: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature where the solute is still molten.[8] It can also be caused by the presence of impurities that depress the melting point.

  • Troubleshooting Workflow:

    • Re-heat and Add Solvent: Re-heat the mixture until the oil fully dissolves. Add a small amount of additional hot solvent to ensure you are not past the saturation point.

    • Slow Cooling: Allow the solution to cool much more slowly. Insulate the flask with glass wool or place it in a warm bath that is allowed to cool to room temperature over several hours. Rapid cooling favors precipitation over crystallization.

    • Change Solvent System: Your solvent may be too non-polar. Try a more polar solvent or a mixed-solvent system. For aminoquinolines, ethanol, methanol, or ethanol/water mixtures are often good starting points.[8]

    • Scratch/Seed: If the solution is supersaturated and reluctant to crystallize, scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. Alternatively, add a single, pure seed crystal if available.[8]

Troubleshooting Purification Workflow

The following diagram outlines a decision-making process for purifying crude this compound after the initial synthesis and work-up.

G cluster_0 Initial Analysis & Strategy cluster_1 Purification Pathways cluster_2 Final Steps start Crude Product (Post-Workup) analyze Analyze by TLC (with 1% NEt3 in eluent) start->analyze decision Purity Assessment analyze->decision recryst High Purity / One Major Spot? Recrystallization decision->recryst Yes chrom Multiple Spots / Streaking? Column Chromatography decision->chrom No dry Dry Purified Solid Under Vacuum recryst->dry chrom->dry final_purity Assess Final Purity (HPLC, NMR, MS) dry->final_purity

Caption: A decision workflow for selecting the appropriate purification method.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is designed for purifying crude this compound when significant impurities are present.

  • Mobile Phase Selection:

    • Using TLC, identify a suitable mobile phase. Start with a mixture of Dichloromethane (DCM) and Methanol (MeOH). A typical starting ratio is 98:2 (DCM:MeOH).

    • Crucially, add 1% triethylamine (NEt₃) to the prepared mobile phase mixture to prevent streaking. [9]

    • Adjust the solvent polarity until the desired compound has an Rf value of approximately 0.25-0.35.

  • Column Packing:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or DCM.

    • Alternatively, for less soluble materials, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent (like DCM), adding the silica, and evaporating the solvent completely. Carefully add the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column and begin elution.

    • Collect fractions in an array of test tubes.

    • Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is ideal when the crude product is relatively pure (>85%) and impurities have different solubility profiles.

  • Solvent Screening (Small Scale):

    • Place a small amount of crude material (20-30 mg) into several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, methanol, ethyl acetate, ethanol/water mixtures) to each tube.[8]

    • The ideal solvent will dissolve the compound when hot but show poor solubility at room temperature.

  • Dissolution:

    • Place the bulk of the crude material in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid using an excessive amount of solvent, as this will reduce your final yield.[8]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.

  • Crystallization:

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any soluble impurities adhering to the surface.

    • Dry the crystals thoroughly in a vacuum oven to remove all residual solvent.

Data Summary Tables

Table 1: Recrystallization Solvent Selection Guide

Solvent Polarity Boiling Point (°C) Comments
Ethanol Polar Protic 78 Often a good choice for aminoquinolines; solubility may be high, potentially reducing yield.[8]
Methanol Polar Protic 65 More polar than ethanol; similar properties, but lower boiling point.[8]
Ethyl Acetate Moderately Polar 77 Good alternative if solubility in alcohols is too high at room temperature.
Ethanol/Water Polar Protic Variable A mixed system where water acts as an anti-solvent. Allows for fine-tuning of solubility.

| Acetone | Polar Aprotic | 56 | Its low boiling point may not provide a sufficient solubility gradient for effective recrystallization.[8] |

Table 2: Column Chromatography Troubleshooting

Issue Potential Cause Recommended Solution
Compound won't move off the baseline (Rf=0) Mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., increase MeOH in a DCM/MeOH system).
Compound runs with the solvent front (Rf=1) Mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., decrease MeOH in a DCM/MeOH system).
Poor separation between spots Improper solvent system. Try a different solvent system (e.g., switch from DCM/MeOH to Hexane/Ethyl Acetate, always with NEt₃).

| Streaking / Tailing (even with NEt₃) | Column is overloaded; NEt₃ concentration is too low. | Use less crude material for the column size. Increase NEt₃ concentration slightly (e.g., to 1.5-2%). |

References

  • BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
  • Bala, S., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(13), 3649-3652. Available at: [Link]

  • Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. Retrieved from [Link]

  • Rojas-Altuve, F., et al. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 11. Available at: [Link]

  • Rojas-Altuve, F., et al. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 11. Available at: [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • CHEM 455A. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

Sources

Stability and degradation pathways of 4-Amino-5,7-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-5,7-dimethylquinoline (CAS 948292-64-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Given the limited publicly available data on the specific stability and degradation of this compound, this resource synthesizes information from closely related aminoquinoline compounds and foundational chemical principles to offer a robust framework for your experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on the general reactivity of aminoquinoline derivatives, the primary stability concerns for this compound are susceptibility to photodegradation , oxidation , and potentially thermal degradation under harsh conditions. The amino group can be particularly susceptible to oxidative processes, and the quinoline ring system can undergo photodegradation upon exposure to UV light.[1]

Q2: How should I store this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored as a solid in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For long-term storage, refrigeration (2-8 °C) is recommended. Solutions of the compound should be freshly prepared and protected from light.

Q3: What are the likely degradation pathways for this compound?

A3: While specific pathways for this molecule are not extensively documented, we can infer potential degradation routes from related compounds.

  • Photodegradation: Exposure to UV light can lead to the formation of reactive oxygen species that can attack the quinoline ring, potentially leading to hydroxylation or ring-opening products.[1][2]

  • Oxidation: The primary amino group is a likely site for oxidation, which could lead to the formation of nitroso or nitro derivatives, or potentially polymerization. The methyl groups could also be oxidized to carboxylic acids under strong oxidizing conditions.

  • Hydrolysis: While generally stable, under extreme pH and temperature conditions, the amino group could potentially be hydrolyzed, although this is less common for aromatic amines compared to other functional groups.

Q4: What analytical techniques are best suited for stability studies of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for assessing the stability of quinoline derivatives.[3] A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradation products. Mass spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for identifying the structures of any degradation products formed.[4]

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound, particularly using HPLC.

Issue 1: Poor Peak Shape (Tailing) in HPLC Analysis

Symptoms: The chromatographic peak for this compound is asymmetrical with a "tail" extending from the peak maximum.

Causality: The basic amino group on the quinoline ring can interact strongly with residual acidic silanol groups on the surface of silica-based reversed-phase columns. This secondary interaction leads to a portion of the molecules being retained longer, resulting in a tailed peak.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for HPLC peak tailing.

Issue 2: Appearance of Unexpected Peaks in the Chromatogram

Symptoms: Additional peaks, not present in the initial analysis of a pure standard, appear over time or under stress conditions.

Causality: These unexpected peaks are likely degradation products resulting from the instability of this compound under the experimental or storage conditions.

Troubleshooting and Identification Protocol:

  • Confirm Degradation:

    • Inject a freshly prepared standard solution and compare it to the chromatogram of the aged or stressed sample.

    • Protect the sample from light and heat during analysis to prevent on-instrument degradation.

  • Characterize Degradation Conditions:

    • If the degradation is unintentional, review the sample's storage and handling history.

    • If intentional (forced degradation), note the stressor (e.g., acid, base, light, heat, oxidant).

  • Identify Degradation Products:

    • Utilize LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks.

    • Compare the m/z values with potential degradation products (e.g., hydroxylated, oxidized, or ring-opened species).

    • If necessary, perform MS/MS fragmentation to gain further structural information.

Issue 3: Irreproducible Retention Times

Symptoms: The retention time of the this compound peak shifts between injections or analytical runs.

Causality: Fluctuations in the HPLC system, mobile phase composition, or column temperature can lead to inconsistent retention times.

Troubleshooting Summary Table:

Potential CauseRecommended Action
Mobile Phase Composition Ensure accurate and consistent preparation of the mobile phase. Use a buffer to maintain a stable pH. Degas the mobile phase thoroughly.
Column Equilibration Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.
Temperature Fluctuations Use a column oven to maintain a constant temperature.
Pump Issues Check for leaks in the pump and ensure a consistent flow rate. Purge the pump to remove any air bubbles.[5]
Column Degradation Over time, the stationary phase can degrade, especially under harsh mobile phase conditions. Replace the column if necessary.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and products of this compound.[6]

Objective: To intentionally degrade the compound under various stress conditions and analyze the resulting products.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV and/or MS detector

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound and a solution at 60°C for 7 days.

    • Photodegradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC method.

Data Analysis:

  • Compare the chromatograms of the stressed samples to that of an unstressed control.

  • Calculate the percentage of degradation.

  • Use LC-MS to identify the m/z of the degradation products.

Caption: Workflow for a forced degradation study.

References

  • Viola, G., et al. (2004). 6-Aminoquinolones: photostability, cellular distribution and phototoxicity. Toxicology in Vitro, 18(4), 483-491. Available at: [Link]

  • Romero, J. F., & Delgado, J. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Future Medicinal Chemistry, 17(1), 1-22. Available at: [Link]

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  • Sato, Y., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C–H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports, 9(1), 17723. Available at: [Link]

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  • Sullivan, D. J., Jr, et al. (1996). Central Role of Hemoglobin Degradation in Mechanisms of Action of 4-Aminoquinolines, Quinoline Methanols, and Phenanthrene Methanols. Antimicrobial Agents and Chemotherapy, 40(5), 1157-1160. Available at: [Link]

  • BuyersGuideChem. (n.d.). This compound. Available at: [Link]

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  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Available at: [Link]

  • Wang, H., et al. (2021). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. Water, 13(2), 213. Available at: [Link]

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  • Kilbane, J. J., II. (2006). Microbial degradation of quinoline and related compounds. Current Opinion in Biotechnology, 17(3), 287-293. Available at: [Link]

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  • Sato, Y., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports, 9(1), 17723. Available at: [Link]

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Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of 4-Aminoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scale-up synthesis of 4-aminoquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to navigate the complexities of transitioning 4-aminoquinoline synthesis from the laboratory bench to pilot and production scales. Our focus is on providing practical, field-proven insights to ensure the robust, safe, and efficient manufacturing of these critical pharmaceutical intermediates.

Section 1: Foundational Synthetic Strategies and Scale-Up Considerations

The synthesis of the 4-aminoquinoline scaffold typically involves the construction of the quinoline core, followed by functionalization at the 4-position. Two classical methods, the Conrad-Limpach and Gould-Jacobs reactions, remain highly relevant in industrial settings for the preparation of the key 4-hydroxyquinoline intermediate.

The Conrad-Limpach Synthesis

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters.[1][2] The reaction proceeds through an initial condensation to form a β-aminoacrylate intermediate, followed by a high-temperature thermal cyclization to yield the 4-hydroxyquinoline product.[1]

Frequently Asked Questions (FAQs): Conrad-Limpach Synthesis

Q1: We are experiencing low yields during the thermal cyclization step of our Conrad-Limpach synthesis. What are the likely causes and how can we improve the yield?

A1: Low yields in the Conrad-Limpach cyclization are often due to incomplete reaction or thermal decomposition. The cyclization step is the rate-determining step and requires significant thermal energy, typically around 250 °C.[1][2] One of the most critical factors is the choice of solvent. High-boiling, inert solvents like mineral oil or diphenyl ether have been shown to significantly increase yields, in some cases up to 95%, compared to performing the reaction neat.[3] It is also crucial to ensure that the temperature is high enough for a sufficient duration to drive the reaction to completion. Monitoring the reaction progress by a suitable analytical method, such as HPLC, is recommended to determine the optimal reaction time.

Q2: We are observing the formation of significant amounts of tarry byproducts, making purification difficult. How can we mitigate this?

A2: Tar formation is a common issue in high-temperature reactions like the Conrad-Limpach synthesis and is often a result of thermal decomposition of starting materials or the product.[4] To minimize tar formation, consider the following:

  • Controlled Heating: Ensure uniform and controlled heating of the reaction mixture. Localized overheating can accelerate decomposition.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that contribute to tar formation.

  • Solvent Selection: As mentioned, the use of a high-boiling inert solvent can help to moderate the reaction and prevent localized overheating.[3]

  • Reaction Time: Over-extending the reaction time at high temperatures can lead to increased byproduct formation. Optimize the reaction time through in-process controls.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[5] This multi-step process involves an initial condensation, followed by thermal cyclization, saponification, and decarboxylation.[5]

Frequently Asked Questions (FAQs): Gould-Jacobs Reaction

Q1: We are struggling with the formation of regioisomers when using a meta-substituted aniline in our Gould-Jacobs synthesis. How can we improve the regioselectivity?

A1: The formation of regioisomers is a well-known challenge in the Gould-Jacobs reaction when using asymmetrically substituted anilines.[6] The cyclization can occur at either of the two ortho positions to the amino group. While the 7-substituted isomer is often favored, the 5-substituted isomer is almost always formed as a byproduct.[6] Several factors can influence the regioselectivity:

  • Steric Hindrance: Bulky substituents on the aniline can sterically hinder cyclization at the more crowded ortho position.

  • Electronic Effects: The electronic nature of the substituents on the aniline ring can influence the nucleophilicity of the ortho carbons.

  • Reaction Conditions: While challenging to control completely, careful optimization of the cyclization temperature and solvent may offer some improvement in regioselectivity. In some cases, separation of the isomers by crystallization or chromatography may be unavoidable at an industrial scale.

Q2: Our decarboxylation step is sluggish and requires very high temperatures, leading to some product degradation. Are there any process improvements we can consider?

A2: The decarboxylation of the 4-hydroxyquinoline-3-carboxylic acid intermediate can indeed be challenging. To facilitate this step at a lower temperature and minimize degradation, consider the following:

  • Acid Catalysis: The presence of an acid catalyst can sometimes facilitate decarboxylation.

  • Solvent Effects: The choice of solvent for the decarboxylation step can have a significant impact. High-boiling polar aprotic solvents may be effective.

  • Alternative Reagents: While a departure from the classical Gould-Jacobs sequence, exploring alternative decarboxylation methods reported in the literature for similar heterocyclic carboxylic acids could provide a solution.

Section 2: Chlorination and Amination - The Path to 4-Aminoquolines

Once the 4-hydroxyquinoline core is synthesized, the next critical steps involve chlorination to produce a 4-chloroquinoline, followed by a nucleophilic aromatic substitution (SNAr) with a suitable amine to yield the final 4-aminoquinoline product.[7]

Chlorination with Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a common and effective reagent for the conversion of 4-hydroxyquinolines to 4-chloroquinolines. However, its use on a large scale presents significant safety and handling challenges.

Troubleshooting Guide: Chlorination with POCl₃

Issue Potential Cause Recommended Action
Incomplete conversion to 4-chloroquinoline Insufficient POCl₃, inadequate temperature, or short reaction time.Ensure a sufficient excess of POCl₃ is used. Monitor the reaction temperature closely, as the reaction is often heated to reflux.[6] Extend the reaction time and monitor for completion using TLC or HPLC.
Product decomposition or discoloration Excessive heating or prolonged reaction times.Optimize the reaction temperature and time to find the balance between complete conversion and minimal degradation. Consider a lower reflux temperature if possible, or a shorter reaction time at a higher temperature.
Difficult work-up and purification Residual POCl₃ can complicate the work-up.Quench the reaction carefully by slowly adding the reaction mixture to ice-water. Be prepared for a highly exothermic and potentially vigorous reaction. Use appropriate personal protective equipment (PPE) and perform the quench in a well-ventilated area.[8][9][10]
Nucleophilic Aromatic Substitution (SNAr) for Amination

The final step in many 4-aminoquinoline syntheses is the SNAr reaction between the 4-chloroquinoline and a primary or secondary amine.[7]

Frequently Asked Questions (FAQs): SNAr Amination

Q1: Our SNAr reaction is slow and requires high temperatures and long reaction times. How can we accelerate the reaction?

A1: The reactivity of the 4-chloroquinoline is generally high towards nucleophilic attack. However, if the amine is a weak nucleophile, the reaction can be slow. To improve the reaction rate, you can:

  • Increase the Temperature: Running the reaction at a higher temperature will increase the reaction rate.[7] However, be mindful of potential side reactions and the stability of your product.

  • Use a Catalyst: In some cases, the addition of a catalyst, such as a Brønsted or Lewis acid, can enhance the rate of reaction, particularly when using anilines as nucleophiles.[11]

  • Solvent Choice: The choice of solvent can influence the reaction rate. Polar aprotic solvents like DMF or DMSO are often effective for SNAr reactions.[7]

Q2: We are observing the formation of a bis-quinoline byproduct from the reaction of a diamine with our 4-chloroquinoline. How can we control this?

A2: The formation of bis-quinoline byproducts is a common issue when using a diamine where both amino groups can react. To favor the mono-substituted product:

  • Use an Excess of the Diamine: Using a significant excess of the diamine will statistically favor the reaction of only one of the amino groups.

  • Controlled Addition: Slowly adding the 4-chloroquinoline to a solution of the excess diamine can help to minimize the formation of the bis-adduct.

  • Protecting Groups: For more complex syntheses, it may be necessary to use a protecting group on one of the amines of the diamine, followed by a deprotection step after the SNAr reaction.

Section 3: Process Safety in Scale-Up Synthesis

The scale-up of 4-aminoquinoline synthesis introduces significant safety challenges that must be rigorously addressed.

Managing Exothermic Reactions

Many of the reactions involved, particularly the cyclization and chlorination steps, can be exothermic. On a large scale, the reduced surface area-to-volume ratio makes heat dissipation less efficient, increasing the risk of a thermal runaway.[12]

Process Safety Workflow

A Hazard Identification (e.g., DSC, RC1) B Risk Assessment (e.g., Thermal Runaway Potential) A->B Analyze Data C Mitigation Strategy (e.g., Dosing Control, Quench System) B->C Develop Controls D Implementation and Monitoring C->D Execute and Verify

Caption: A systematic approach to managing thermal hazards in scale-up.

Q: How do we safely manage the exothermic chlorination of our 4-hydroxyquinoline with POCl₃ at a 100 L scale?

A: Managing the exothermicity of the POCl₃ reaction at scale is critical. Key considerations include:

  • Calorimetry Studies: Perform reaction calorimetry (e.g., using an RC1 calorimeter) at the lab scale to accurately measure the heat of reaction and the rate of heat evolution. This data is essential for designing a safe process at scale.[12]

  • Controlled Addition: Add the POCl₃ to the 4-hydroxyquinoline substrate at a controlled rate to manage the rate of heat generation.

  • Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system capable of removing the heat generated by the reaction.

  • Emergency Quench System: Have a well-defined and tested emergency quenching procedure in place in case of a cooling failure or unexpected temperature rise. This may involve the rapid addition of a cold, inert solvent.

Handling of Hazardous Reagents: Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a highly corrosive and water-reactive substance that requires stringent handling protocols, especially at an industrial scale.

Safety Precautions for Handling POCl₃ at Scale

Hazard Mitigation Strategy
Corrosivity Use appropriate corrosion-resistant equipment (e.g., glass-lined reactors). Ensure all personnel wear appropriate PPE, including acid-resistant gloves, aprons, and face shields.[8][9]
Reactivity with Water POCl₃ reacts violently with water to produce hydrochloric acid and phosphoric acid fumes.[8][9] All equipment must be scrupulously dried before use. Handle POCl₃ under a dry, inert atmosphere (e.g., nitrogen).[8][9]
Toxicity POCl₃ is toxic upon inhalation and can cause severe burns to the skin and eyes.[8][9][10] All transfers and reactions should be conducted in a well-ventilated area, preferably within a closed system. Emergency eyewash stations and safety showers must be readily accessible.[8][10]

Section 4: Purification, Crystallization, and Polymorphism

The final stages of the synthesis involve the purification of the 4-aminoquinoline product, often through crystallization, to meet the stringent purity requirements for active pharmaceutical ingredients (APIs).

Purification Strategies

The choice of purification method will depend on the nature of the impurities present.

Troubleshooting Guide: Purification

Issue Potential Cause Recommended Action
Presence of regioisomers Incomplete separation during work-up.Optimize crystallization conditions (solvent, temperature profile) to selectively crystallize the desired isomer. If crystallization is not effective, preparative chromatography may be necessary, although this can be challenging and costly at scale.
Residual starting materials or reagents Incomplete reaction or inefficient work-up.Improve the reaction monitoring to ensure complete conversion. Optimize the work-up procedure, including extractions and washes, to remove unreacted starting materials and reagents.
Colored impurities or tar Thermal decomposition or side reactions.Consider a carbon treatment of the crude product solution to remove colored impurities. Optimize reaction conditions to minimize the formation of these byproducts.
Crystallization and Polymorphism

Crystallization is a critical step for both purification and isolation of the desired solid-state form of the API. Many 4-aminoquinolines, such as chloroquine, can exist in multiple polymorphic forms, which can have different physical properties, including solubility and stability.

Workflow for Polymorph Control

A Polymorph Screening B Characterization of Forms (e.g., XRD, DSC) A->B Identify Forms C Develop Crystallization Process for Desired Polymorph B->C Select Target D Implement and Validate at Scale C->D Scale-Up

Caption: A systematic approach to controlling polymorphism during crystallization.

Q: We have identified two polymorphs of our 4-aminoquinoline API. How do we ensure we consistently produce the desired, thermodynamically stable form during scale-up?

A: Controlling polymorphism at scale requires a thorough understanding of the solid-state landscape of your compound. The following steps are crucial:

  • Comprehensive Polymorph Screen: Conduct a comprehensive polymorph screen to identify all accessible crystalline forms.

  • Thermodynamic Stability: Determine the thermodynamically stable form at the desired storage and processing temperatures. This can be done through slurry experiments or by analyzing the melting behavior of the different forms using Differential Scanning Calorimetry (DSC).

  • Crystallization Process Development: Develop a robust crystallization process that consistently produces the desired polymorph. This involves careful control of parameters such as:

    • Solvent System: The choice of solvent can have a profound impact on which polymorph crystallizes.

    • Supersaturation: The rate of cooling and the level of supersaturation can influence the nucleation and growth of different polymorphs.

    • Seeding: Seeding the crystallization with crystals of the desired polymorph is a common and effective strategy to ensure the desired form is obtained.

  • Process Validation: Once a robust process is developed, it must be validated at the intended scale to ensure consistent performance.

References

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Minimizing side-product formation in quinoline ring synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for quinoline ring synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios for the most common quinoline synthesis methodologies.

General Troubleshooting Workflow

Before diving into specific reaction types, it's often helpful to approach a problematic synthesis with a structured workflow. The following diagram outlines a general decision-making process for troubleshooting common issues like low yield or high impurity profiles.

G Start Problematic Quinoline Synthesis (Low Yield / High Impurity) CheckPurity 1. Assess Purity of Starting Materials (Aniline, Carbonyl, Solvent, etc.) Start->CheckPurity Purify Purify Reagents (Distillation, Recrystallization, Column Chromatography) CheckPurity->Purify Impure ReactionConditions 2. Review Reaction Conditions CheckPurity->ReactionConditions Pure Purify->ReactionConditions TempTime Optimize Temperature & Time - Stepwise increase/decrease - Monitor via TLC/LC-MS ReactionConditions->TempTime CatalystSolvent Evaluate Catalyst & Solvent - Change catalyst type/loading - Test alternative solvents ReactionConditions->CatalystSolvent SpecificSideReaction 3. Identify Dominant Side-Reaction TempTime->SpecificSideReaction CatalystSolvent->SpecificSideReaction Tarring Tarring / Polymerization SpecificSideReaction->Tarring Yes Regioisomers Regioisomer Formation SpecificSideReaction->Regioisomers Yes IncompleteReaction Incomplete Reaction / Oxidation SpecificSideReaction->IncompleteReaction Yes TarringSolutions Implement Mitigation Strategy: - Lower Temperature - Slower Addition of Reagents - Biphasic System Tarring->TarringSolutions RegioSolutions Implement Mitigation Strategy: - Change Catalyst - Substrate Modification - Adjust Temperature Regioisomers->RegioSolutions IncompleteSolutions Implement Mitigation Strategy: - Increase Reaction Time - Add/Change Oxidant - Increase Catalyst Loading IncompleteReaction->IncompleteSolutions Success Optimized Synthesis TarringSolutions->Success RegioSolutions->Success IncompleteSolutions->Success

Caption: General troubleshooting workflow for quinoline synthesis.

Section 1: The Skraup and Doebner-von Miller Reactions

These classic acid-catalyzed methods are powerful but notoriously prone to aggressive side reactions due to their harsh conditions. The primary challenges are controlling the exothermic nature of the reaction and preventing polymerization.

FAQs & Troubleshooting Guide

Question 1: My Skraup/Doebner-von Miller reaction is producing a large amount of intractable tar, leading to very low yields. What is causing this and how can I prevent it?

Answer: This is the most common failure mode in these syntheses.[1]

  • Causality: The root cause is the acid-catalyzed polymerization of the highly reactive α,β-unsaturated aldehyde or ketone intermediate (e.g., acrolein formed from glycerol dehydration).[1][2] Under the strongly acidic and high-temperature conditions, this intermediate readily self-condenses to form high-molecular-weight polymers, which present as a dark, thick tar.[1]

  • Troubleshooting & Mitigation Strategies:

    • Temperature Control: Excessive heat accelerates polymerization.[1] Maintain the lowest effective temperature that still allows the cyclization to proceed. The reaction is often highly exothermic; ensure your setup can dissipate heat effectively (e.g., use a large flask, an ice bath for initial control).[3][4]

    • Slow Addition: Instead of combining all reagents at once, add the α,β-unsaturated carbonyl compound (or glycerol in the Skraup synthesis) slowly to the heated solution of the aniline and acid. This keeps the instantaneous concentration of the polymerizable intermediate low.

    • Employ a Biphasic System (for Doebner-von Miller): This is a highly effective strategy. By sequestering the α,β-unsaturated carbonyl in a non-miscible organic solvent (like toluene) while the aniline is in an aqueous acidic phase, you drastically reduce its ability to self-polymerize.[1][2] The reaction occurs at the interface or within the aqueous phase at a controlled rate.

Problem Primary Cause Recommended Solution Citation
Tar FormationAcid-catalyzed polymerization of α,β-unsaturated carbonylEmploy a biphasic solvent system (e.g., Toluene/aq. HCl).[1][2]
Violent ExothermRapid, uncontrolled reaction initiationAdd glycerol or carbonyl slowly; use ferrous sulfate as a moderator.[3]
Incomplete OxidationInsufficient or inefficient oxidizing agentEnsure stoichiometric excess of oxidant; test alternative oxidants.[1]
Low YieldCombination of the above factorsSystematically optimize temperature, catalyst, and reaction time.[4]

Protocol 1: Biphasic Doebner-von Miller Synthesis to Minimize Tar Formation

This protocol is adapted from methodologies known to reduce polymerization.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the substituted aniline (1.0 eq) and aqueous hydrochloric acid (e.g., 6M, sufficient to dissolve the aniline).

  • Solvent Addition: Add an equal volume of toluene to the flask to create the biphasic system.

  • Heating: Heat the mixture to reflux with vigorous stirring to ensure adequate mixing between the two phases.

  • Slow Addition of Carbonyl: In a dropping funnel, dissolve the α,β-unsaturated aldehyde or ketone (1.2 eq) in a small amount of toluene. Add this solution dropwise to the refluxing mixture over 1-2 hours.

  • Reaction Monitoring: After the addition is complete, continue to reflux the mixture. Monitor the disappearance of the aniline starting material by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with toluene or ethyl acetate. Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Question 2: My final product contains significant amounts of dihydro- and tetrahydroquinoline impurities. Why is this happening?

Answer: This indicates incomplete oxidation in the final step of the reaction mechanism.

  • Causality: The cyclization of the aniline derivative with the carbonyl compound initially forms a dihydroquinoline intermediate.[5] In the Skraup and Doebner-von Miller syntheses, an oxidizing agent is required to convert this intermediate into the fully aromatic quinoline.[6] If the oxidant is too weak, used in insufficient quantity, or consumed by side reactions, the dihydroquinoline will persist. Further reduction can sometimes lead to tetrahydroquinolines.

  • Troubleshooting & Mitigation Strategies:

    • Verify Oxidant Stoichiometry: Ensure you are using a sufficient molar excess of the oxidizing agent (e.g., nitrobenzene, arsenic acid, ferric salts).[1][3]

    • Consider Alternative Oxidants: If nitrobenzene is problematic, other oxidants can be used. While arsenic acid is effective, it is highly toxic.[3] Milder options like iodine have been reported.[7] In some cases, air/oxygen can serve as the oxidant, though this may require longer reaction times or specific catalysts.[8]

    • Post-Reaction Oxidation: If you have already isolated a product mixture, it may be possible to perform a separate oxidation step. Re-dissolve the crude product in a suitable solvent and treat it with an oxidizing agent like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to convert the remaining hydrogenated species to the desired quinoline.

Section 2: The Friedländer Synthesis

The Friedländer synthesis is a versatile method for producing substituted quinolines via the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[9][10] Its primary challenge is controlling regioselectivity when using unsymmetrical ketones.[11][12]

FAQs & Troubleshooting Guide

Question 3: I am using an unsymmetrical ketone (e.g., 2-pentanone) in my Friedländer synthesis and obtaining a mixture of two regioisomers. How can I control the reaction to favor a single product?

Answer: The formation of regioisomers is a classic problem in the Friedländer synthesis, arising from the two non-equivalent α-methylene groups on the unsymmetrical ketone, both of which can react.[13]

  • Causality: The initial condensation can occur at either the methyl (C1) or the methylene (C3) position of 2-pentanone. This leads to two different cyclization pathways and, ultimately, two different quinoline products. The ratio of these products is determined by the relative kinetic and thermodynamic stability of the intermediates, which is influenced by catalysts and reaction conditions.

  • Troubleshooting & Mitigation Strategies:

    • Catalyst Control: The choice of catalyst is the most powerful tool for directing regioselectivity.[13]

      • Base Catalysis: Bases like potassium tert-butoxide (KOtBu) or 1,8-Diazabicyclo[11.7.1]undec-7-ene (DBU) often favor the thermodynamically more stable product.[11]

      • Acid Catalysis: Brønsted acids (e.g., p-TsOH, H₂SO₄) or Lewis acids can alter the selectivity.[11][14]

      • Amine Catalysts: Specific amine catalysts, such as pyrrolidine, have been shown to effectively direct the reaction towards one isomer.[13]

    • Substrate Modification: Introduce a temporary directing group on one of the α-carbons of the ketone. For example, a phosphoryl group can be used to block one reaction pathway, ensuring the formation of a single product.[11][13]

    • Reaction Condition Optimization: Temperature can play a significant role. In some amine-catalyzed systems, higher temperatures have been shown to increase the selectivity for the 2-substituted product.[13]

G Start Friedländer Synthesis with Unsymmetrical Ketone AminoKetone o-Aminoaryl Ketone Start->AminoKetone UnsymmKetone Unsymmetrical Ketone (e.g., R-CH2-CO-CH3) Start->UnsymmKetone PathwayA Pathway A: Condensation at CH2 AminoKetone->PathwayA PathwayB Pathway B: Condensation at CH3 AminoKetone->PathwayB UnsymmKetone->PathwayA UnsymmKetone->PathwayB ProductA Regioisomer A PathwayA->ProductA ProductB Regioisomer B PathwayB->ProductB Mixture Mixture of Products ProductA->Mixture ProductB->Mixture

Caption: Competing pathways leading to regioisomers in the Friedländer synthesis.

Strategy Description Example Citation
Catalyst Control Use a catalyst that favors one reaction pathway.Amine catalysts (e.g., pyrrolidine) or ionic liquids.[13]
Substrate Modification Introduce a directing group to block one α-position.A phosphoryl group on the α-carbon of the ketone.[11][13]
Condition Optimization Vary temperature and solvent to influence selectivity.Higher temperatures may favor one isomer in certain systems.[13]
Modern Catalysts Use advanced catalysts for milder, more selective reactions.Gold (III) catalysts can allow the reaction to proceed under milder conditions.[12]

Question 4: My ketone starting material is undergoing self-condensation (aldol reaction) faster than it reacts with the 2-aminoaryl ketone. What can I do?

Answer: Aldol self-condensation is a common side reaction, especially under strong basic or acidic conditions, which reduces the amount of ketone available for the desired Friedländer condensation.[11]

  • Causality: Both the desired reaction and the side reaction are initiated by the formation of an enolate (under basic conditions) or an enol (under acidic conditions) from your ketone. If this intermediate reacts with another molecule of the ketone instead of the 2-aminoaryl ketone, the aldol side product is formed.

  • Troubleshooting & Mitigation Strategies:

    • Use an Imine Analogue: A highly effective method is to pre-react the 2-aminoaryl ketone with an amine to form an imine. This imine analogue can then be reacted with the ketone, which avoids the harsh conditions that promote aldol condensation.[11]

    • Slow Addition of Ketone: Slowly add the ketone to the reaction mixture containing the 2-aminoaryl ketone and the catalyst. This strategy keeps the concentration of the ketone low, disfavoring the second-order self-condensation reaction relative to the desired cross-condensation.[15]

    • Choose Milder Catalysts: Switch to milder catalysts that can promote the Friedländer synthesis without aggressively catalyzing the aldol reaction. Recent literature has shown success with catalysts like iodine or various Lewis acids under optimized conditions.[10][14]

Section 3: The Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[16][17] Like the Friedländer synthesis, it faces significant challenges with regioselectivity when an unsymmetrical β-diketone is used.

FAQs & Troubleshooting Guide

Question 5: How can I control which quinoline regioisomer is formed in my Combes synthesis using an unsymmetrical β-diketone?

Answer: The regiochemical outcome of the Combes synthesis is a delicate balance of steric and electronic factors from both the aniline and the β-diketone.[16]

  • Causality: The initial condensation of the aniline can occur at either of the two carbonyl groups of the β-diketone. The subsequent acid-catalyzed cyclization (the rate-determining step) then proceeds, and the preferred pathway dictates the final product.[16][18]

  • Troubleshooting & Mitigation Strategies:

    • Steric Effects: This is often the dominant factor.

      • On the Diketone: A bulkier substituent on the β-diketone will generally direct the aniline to attack the less sterically hindered carbonyl group.[16]

      • On the Aniline: Substituents at the ortho position of the aniline will sterically hinder the cyclization step, favoring the formation of the less crowded regioisomer.

    • Electronic Effects: The electronic nature of substituents on the aniline ring influences the nucleophilicity of the ortho positions.

      • Electron-donating groups (e.g., -OCH₃) on the aniline increase the rate of the electrophilic aromatic cyclization, making the reaction more efficient.[19]

      • Electron-withdrawing groups (e.g., -Cl, -F) can favor the formation of different regioisomers compared to electron-donating groups.[16]

    • Acid Catalyst: While concentrated sulfuric acid is traditional, exploring other polyphosphoric acid (PPA) or Lewis acids may alter the transition state energies of the two competing cyclization pathways, thus changing the product ratio.

References
  • Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-99. [Link]

  • Wikipedia. (2023). Skraup reaction. Wikipedia. [Link]

  • ResearchGate. (n.d.). Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate. [Link]

  • Filo. (2025). Work out the mechanism for the Skraup synthesis of quinoline. Filo. [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

  • Sciencemadness.org. (2009). Alternative Oxidisers in Skraup reaction. Sciencemadness.org. [Link]

  • YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. [Link]

  • Vara, B. K., & Tunge, J. A. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 989. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. [Link]

  • Cheng, C.-C., & Yan, S.-J. (2004). The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]

  • Wikipedia. (2023). Friedländer synthesis. Wikipedia. [Link]

  • Slideshare. (n.d.). Doebner-Miller reaction and applications. [Link]

  • Semantic Scholar. (n.d.). Doebner-von Miller reaction. [Link]

  • Google Patents. (n.d.). Skraup reaction process for synthesizing quinolones.
  • National Center for Biotechnology Information. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. [Link]

  • Wikipedia. (2023). Combes quinoline synthesis. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]

  • ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. [Link]

  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. [Link]

  • YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism. [Link]

  • Scribd. (n.d.). Combes Quinoline Synthesis PDF. [Link]

  • YouTube. (2021). Combes Quinoline Synthesis Mechanism | Organic Chemistry. [Link]

Sources

Technical Support Center: Troubleshooting Inconsistent Results in 4-Aminoquinoline Bioactivity Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-aminoquinoline bioactivity assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these assays and troubleshoot common issues leading to inconsistent results. My goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.

Troubleshooting Quick Guide

For rapid identification of potential issues, consult the table below. It summarizes common problems, their likely causes, and initial steps for resolution.

Symptom Potential Cause(s) Initial Troubleshooting Steps
High IC₅₀ Variability Between Replicates/Plates 1. Inconsistent cell seeding or parasite density.2. Pipetting errors.3. "Edge effect" in microplates.[1][2]4. Compound precipitation.1. Ensure homogenous cell/parasite suspension before and during plating.2. Calibrate pipettes regularly; use reverse pipetting for viscous solutions.3. Fill outer wells with sterile media/PBS to create a humidity barrier.[3]4. Visually inspect wells for precipitate; check compound solubility.
Poor or No Dose-Response Curve 1. Compound inactivity at tested concentrations.2. Compound degradation or instability.3. Incorrect assay endpoint or timing.4. High background signal.1. Expand concentration range.2. Prepare fresh compound solutions; check storage conditions.3. Optimize incubation time based on parasite life cycle or cell doubling time.[4]4. Run no-cell/no-parasite controls to assess background.
False Positives/Negatives 1. Compound interference (autofluorescence).2. Cytotoxicity at high concentrations.3. Serum protein binding reducing free compound concentration.[5][6]4. Inappropriate controls.1. Measure compound fluorescence at assay wavelengths.2. Run a parallel cytotoxicity assay.3. Reduce serum/protein concentration in media or measure free compound concentration.[5][7]4. Include positive (e.g., Chloroquine) and negative (vehicle) controls.[8]
Inconsistent Results with Chloroquine-Resistant Strains 1. Loss of resistance phenotype in culture.2. Variations in gas mixture for incubation.[9]3. Cross-resistance with other compounds.1. Periodically re-verify the resistance profile of the parasite strain.2. Ensure consistent and correct gas composition (O₂, CO₂, N₂).3. Review the history of the parasite strain and its known resistance mechanisms.[10]

Frequently Asked Questions (FAQs)

Part 1: Assay Fundamentals and Mechanism of Action
Q1: What is the primary mechanism of action for 4-aminoquinolines, and how does this influence assay design?

The primary antimalarial mechanism of 4-aminoquinolines, like chloroquine, is the inhibition of hemozoin formation in the parasite's digestive vacuole.[10][11][12] The parasite digests hemoglobin, releasing toxic free heme.[11] To protect itself, the parasite polymerizes this heme into non-toxic hemozoin crystals.[11] 4-aminoquinolines are weak bases that accumulate in the acidic digestive vacuole (a phenomenon known as pH trapping) where they bind to heme, preventing its polymerization.[12][13] This leads to a buildup of toxic heme, causing parasite death.[10]

This mechanism directly informs two main types of assays:

  • Cell-based assays (e.g., in vitro antiplasmodial activity assays) measure the overall effect on parasite viability. These are holistic but can be influenced by multiple factors.

  • Biochemical assays (e.g., heme polymerization inhibition assays) directly measure the compound's ability to inhibit β-hematin (synthetic hemozoin) formation.[8][14] These are more targeted but don't account for factors like cell permeability or accumulation.

A comprehensive study will often use both to correlate direct target engagement with cellular efficacy.[14]

Q2: Why is the 7-chloro group on the quinoline ring considered important for activity?

The 7-chloro-4-aminoquinoline nucleus is widely considered essential for optimal antimalarial activity.[11][14] Electron-withdrawing groups at the 7-position, like chlorine, lower the pKa of the quinoline ring nitrogen.[13] This modification is crucial for the drug's ability to accumulate in the parasite's acidic food vacuole and for its interaction with heme to inhibit β-hematin formation.[11][13] Structure-activity relationship (SAR) studies have consistently shown that modifications or removal of this group often lead to a significant loss of activity.[11]

Part 2: Experimental Design and Protocol-Related Issues
Q3: My replicate wells show high variability. What are the common technical errors I should investigate?

High variability is a frequent issue in cell-based assays and can often be traced back to technical execution.[1][2]

  • Uneven Cell/Parasite Distribution: Ensure your cell or parasite suspension is homogenous. Gently mix the culture before and during plating to prevent settling.

  • Pipetting Inaccuracy: Small volume errors can lead to large concentration differences. Regularly calibrate your pipettes. For viscous solutions or when dispensing small volumes, consider using reverse pipetting techniques.

  • The "Edge Effect": Wells on the perimeter of a 96-well plate are prone to evaporation, which concentrates the media and compounds, altering conditions compared to the inner wells.[2][3] To mitigate this, a common practice is to fill the outer wells with sterile PBS or media and not use them for experimental data points.[2][3]

  • Incubation Conditions: Inconsistent temperature or gas concentrations (5% CO₂, 5% O₂, 90% N₂) within the incubator can affect parasite growth.[1][9] Ensure your incubator is properly calibrated and provides a stable environment.

Below is a workflow to diagnose sources of variability.

G Start High Variability Observed Check_Pipetting Review Pipetting Technique & Calibration Start->Check_Pipetting Check_Plating Assess Cell/Parasite Plating Uniformity Start->Check_Plating Check_Edge_Effect Investigate Edge Effects Start->Check_Edge_Effect Check_Incubator Verify Incubator Conditions (Temp, Gas) Start->Check_Incubator Solution_Pipetting Implement Reverse Pipetting & Regular Calibration Check_Pipetting->Solution_Pipetting Solution_Plating Ensure Homogenous Suspension During Plating Check_Plating->Solution_Plating Solution_Edge_Effect Use Perimeter Wells as Humidity Barrier Check_Edge_Effect->Solution_Edge_Effect Solution_Incubator Calibrate & Monitor Incubator Check_Incubator->Solution_Incubator

Caption: Troubleshooting workflow for high replicate variability.

Q4: What is the optimal incubation time for an in vitro antiplasmodial assay?

The standard incubation time for many antiplasmodial assays, such as the SYBR Green I-based assay, is 72 hours.[8][15] This duration allows for at least one full intra-erythrocytic cycle (approximately 48 hours) for P. falciparum, ensuring that the drug's effect on parasite replication can be robustly measured. However, the optimal time can depend on the compound's mechanism and speed of action.[4] Fast-acting drugs may show effects earlier, while slow-acting compounds may require longer incubation.[4] If you suspect your compound has a delayed mode of action, extending the incubation period might be necessary, though this also increases the risk of compound degradation or nutrient depletion in the culture.

Part 3: Compound-Specific Issues
Q5: My 4-aminoquinoline derivative is poorly soluble in aqueous media. How can I address this without compromising the assay?

Poor aqueous solubility is a common challenge with lipophilic compounds like many 4-aminoquinoline derivatives.[16][17]

  • Solvent Choice: Dimethyl sulfoxide (DMSO) is the most common solvent for stock solutions. However, the final concentration in your assay should typically be kept below 1% (and ideally below 0.5%) to avoid solvent-induced toxicity or artifacts.[17]

  • pH Adjustment: 4-aminoquinolines are weak bases.[11][12] Lowering the pH of the assay buffer can increase their solubility by promoting the formation of the more soluble protonated form.[17] However, you must ensure the adjusted pH is compatible with the health of your cells or parasites.

  • Use of Excipients: In some cases, solubility-enhancing excipients can be used, but their potential to interfere with the assay must be carefully evaluated.

  • Kinetic vs. Thermodynamic Solubility: Be aware of the difference. A compound might initially dissolve from a DMSO stock (kinetic solubility) but precipitate over the course of a long incubation period as it reaches its true thermodynamic solubility limit.[18] Always visually inspect your plates for precipitation before reading the results.

Q6: Could my compound be interfering with the assay readout, particularly in fluorescence-based assays?

Yes, compound interference is a significant source of artifacts, especially in fluorescence-based assays like the SYBR Green I method.[19][20]

  • Autofluorescence: The quinoline ring system is inherently fluorescent. Your compound may fluoresce at the same excitation/emission wavelengths as your detection reagent, leading to a high background signal and masking a true inhibitory effect.

  • Light Scattering: Precipitated compound can scatter light, which can be misread as a fluorescence signal by the plate reader, leading to false positives.[20][21]

Troubleshooting Steps:

  • Run a control plate containing only your compound dilutions in media (no cells/parasites).

  • Read the fluorescence at the same settings used for the assay.

  • If a significant signal is detected, your compound is interfering. You may need to switch to a non-fluorescent readout method (e.g., a colorimetric assay based on parasite lactate dehydrogenase (pLDH)) or use a fluorescent dye with a different spectral profile.[20]

Q7: How does serum protein binding affect my results, and how can I account for it?

Many drugs bind to proteins in serum, primarily albumin.[5][22] Only the unbound, or "free," fraction of the drug is available to exert its biological effect.[5] If your 4-aminoquinoline is highly protein-bound, the presence of serum or Albumax in your culture medium will reduce the effective concentration of the compound, leading to an artificially high IC₅₀ value.[6][23]

Considerations:

  • The concentration and type of protein supplement can significantly impact results.[5] For instance, the binding affinity of a compound to bovine serum albumin (often used in culture) may differ from its affinity for human serum albumin.[5]

  • For lead optimization, it is crucial to either measure the free fraction of the drug under your specific assay conditions or conduct experiments at reduced serum concentrations to assess the impact of protein binding.[7]

Q8: My compound is metabolized by liver enzymes. Could this be a factor in my in vitro assay?

While significant metabolism is less of a concern in standard parasite or cell-line assays that lack a full complement of metabolic enzymes, it's a critical consideration if you are using primary cells like hepatocytes or in vivo models.[24] 4-aminoquinolines are known to be metabolized by cytochrome P450 (CYP) enzymes, such as CYP3A4, 2C8, and 2D6.[25][26][27] This metabolism can either inactivate the compound or, in some cases, produce active metabolites.[26] If your assay system has metabolic capability, you may be measuring the combined effect of the parent compound and its metabolites. For compounds intended for clinical use, understanding their metabolic stability and potential for CYP inhibition is crucial.[9][28][29]

Key Experimental Protocols

Protocol 1: In Vitro Antiplasmodial Activity (SYBR Green I-based)

This protocol is adapted from standard methodologies to determine the 50% inhibitory concentration (IC₅₀) of a compound against P. falciparum.[8][15]

Materials:

  • Asynchronous or synchronized ring-stage P. falciparum cultures

  • Human erythrocytes (O+)

  • Complete RPMI-1640 medium

  • Test compounds and controls (e.g., Chloroquine)

  • 96-well flat-bottom microplates

  • Lysis buffer with SYBR Green I stain

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of your test compound in DMSO. Perform serial dilutions in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Assay Plate Setup: Add 100 µL of parasite culture (e.g., 2% parasitemia, 2% hematocrit) to each well.

  • Add 100 µL of the diluted compounds to the appropriate wells.

  • Include controls: parasite culture with vehicle (negative control), parasite culture with a known antimalarial (positive control), and uninfected erythrocytes (background).

  • Incubation: Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).[15]

  • Lysis and Staining: After incubation, freeze the plate at -80°C to lyse the cells. Thaw and add 100 µL of lysis buffer containing SYBR Green I to each well.

  • Fluorescence Reading: Incubate in the dark for 1 hour, then read fluorescence (Excitation: ~485 nm, Emission: ~530 nm).

  • Data Analysis: Subtract the background fluorescence, normalize the data to the negative control (100% growth), and plot the percent inhibition versus log[concentration] to determine the IC₅₀ value using a non-linear regression model.

Caption: Workflow for the SYBR Green I antiplasmodial assay.

Protocol 2: Heme Polymerization Inhibition Assay

This biochemical assay measures the direct ability of a compound to inhibit the formation of β-hematin.[8]

Materials:

  • Hemin chloride

  • Test compounds

  • Acidic buffer (e.g., 0.5 M sodium acetate, pH 4.8)

  • 96-well plate

  • Plate shaker

  • Centrifuge

  • DMSO, NaOH for dissolving pellet

Procedure:

  • Reaction Setup: In a 96-well plate, add your test compound at various concentrations.

  • Add a solution of hemin chloride to each well.

  • Initiation: Initiate the polymerization by adding the acidic buffer.

  • Incubation: Incubate the plate for 18-24 hours at 37°C with gentle shaking.

  • Quantification: Centrifuge the plate to pellet the hemozoin. Carefully remove the supernatant.

  • Wash the pellet with DMSO to remove unreacted hemin.

  • Dissolve the final hemozoin pellet in a known volume of NaOH.

  • Measure the absorbance (e.g., at 405 nm) to quantify the amount of hemozoin formed.

  • Data Analysis: Calculate the percentage of inhibition relative to a no-drug control and determine the IC₅₀.

References
  • Shreekant, D., & Bhimanna, K. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Med chem, 6(1), 001-011. [Link]

  • Penna-Coutinho, J., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE, 7(5), e37259. [Link]

  • Kumar, A., et al. (2007). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry, 50(23), 5763-5771. [Link]

  • Zeitlinger, M., et al. (2011). Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics. Antimicrobial Agents and Chemotherapy, 55(7), 3073-3078. [Link]

  • Vincent, C., et al. (2013). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. In Vitro & Molecular Toxicology, 13(1), 7-20. [Link]

  • Egan, T. J., et al. (2000). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of Medicinal Chemistry, 43(2), 283-291. [Link]

  • Taylor & Francis. (n.d.). 4-Aminoquinoline – Knowledge and References. Taylor & Francis. [Link]

  • de Souza, N. B., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13. [Link]

  • Bteich, J., et al. (2019). Deriving protein binding‐corrected chemical concentrations for in vitro testing. Journal of Pharmacokinetics and Pharmacodynamics, 46(6), 579-590. [Link]

  • Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. Azure Biosystems. [Link]

  • University of Leeds. (n.d.). 4-aminoquinolines as Antimalarial Drugs. University of Leeds. [Link]

  • Promega Corporation. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

  • Madrid, P. B., et al. (2001). 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses. Antimicrobial Agents and Chemotherapy, 45(11), 3193-3199. [Link]

  • Reddit. (2022). How do we consider plasma protein binding when interpreting in vitro potency values?. Reddit. [Link]

  • ResearchGate. (2021). Why can't I get reproducible results in cell based assays?. ResearchGate. [Link]

  • Sovicell. (n.d.). Measuring Plasma Protein Binding: The Key to Unlocking Drug Efficacy and Safety. Sovicell. [Link]

  • de Dios, A. C., et al. (2014). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE, 9(4), e98380. [Link]

  • Desjardins, R. E. (1984). IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Southeast Asian Journal of Tropical Medicine and Public Health, 15(4), 438-446. [Link]

  • Sacchi, P., et al. (2019). A crystallographic route to understand drug solubility: the case of 4- aminoquinoline antimalarials. ResearchGate. [Link]

  • Bousejra-El Garah, F., et al. (2014). Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action. Malaria Journal, 13, 26. [Link]

  • Charman, S. A., et al. (2011). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. Journal of Medicinal Chemistry, 54(8), 2976-2985. [Link]

  • de P. N. de Castro, M., et al. (2018). Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains. Malaria Journal, 17(1), 296. [Link]

  • Emami, J., et al. (2017). Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters. Drug Metabolism Letters, 11(1), 2-13. [Link]

  • Sharma, M., et al. (2018). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Current Drug Discovery Technologies, 15(4), 282-293. [Link]

  • Wicht, K. J., et al. (2021). Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. Molecules, 26(22), 6982. [Link]

  • Sanz, L. M., et al. (2013). Fast in vitro methods to determine the speed of action and the stage-specificity of anti-malarials in Plasmodium falciparum. Malaria Journal, 12, 432. [Link]

  • Roepe, P. D., et al. (2008). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. Journal of Combinatorial Chemistry, 10(6), 925-933. [Link]

  • T-W-K, -. (1961). The Determination of 4-Aminoquinoline Antimalarials: Revaluation of the Induced Fluorescence Method, with Specific Application to Hydroxychloroquine Analysis*. ResearchGate. [Link]

  • Sharma, M., et al. (2018). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Current Drug Discovery Technologies, 15(4), 282-293. [Link]

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  • Singh, C., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega, 6(20), 13083-13093. [Link]

  • da Silva, L. R., et al. (2024). Long-chain 4-aminoquinolines inhibit filamentation and increase efficacy of nystatin against Candida albicans infections in vivo. Scientific Reports, 14(1), 12345. [Link]

  • Dong, Y., et al. (2021). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. Journal of Medicinal Chemistry, 64(15), 11497-11508. [Link]

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Validation & Comparative

A Comparative Guide for Researchers: 4-Amino-5,7-dimethylquinoline vs. Chloroquine in Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Proposed Framework for Evaluating a Novel 4-Aminoquinoline Scaffold

In the relentless pursuit of novel antimalarial agents, the 4-aminoquinoline scaffold remains a cornerstone of medicinal chemistry.[1] Chloroquine, the archetypal 4-aminoquinoline, revolutionized malaria treatment due to its high efficacy, low toxicity, and affordability.[2] However, the widespread emergence of chloroquine-resistant strains of Plasmodium falciparum has severely compromised its clinical utility, necessitating the exploration of new derivatives that can circumvent these resistance mechanisms.[3]

This guide presents a comparative framework for evaluating the potential of 4-Amino-5,7-dimethylquinoline as an antimalarial candidate against the benchmark, chloroquine. Due to the absence of published experimental data on the antiplasmodial activity of this compound, this document will serve as a comprehensive proposal for a comparative study, grounded in established scientific principles and experimental protocols. We will delve into a structural comparison, hypothesize potential activity based on known structure-activity relationships (SAR), and provide detailed methodologies for a head-to-head evaluation.

Structural and Physicochemical Properties: A Tale of Two Scaffolds

The fundamental difference between chloroquine and this compound lies in the substitution on the quinoline ring. Chloroquine possesses a crucial chlorine atom at the 7-position, a feature widely recognized for its contribution to antimalarial activity, particularly against resistant parasite strains.[4] In contrast, this compound features methyl groups at positions 5 and 7. This seemingly subtle alteration can have profound implications for the compound's interaction with its biological target and its susceptibility to resistance mechanisms.

PropertyThis compoundChloroquine
Chemical Structure (Image of this compound structure)(Image of Chloroquine structure)
Molecular Formula C₁₁H₁₂N₂C₁₈H₂₆ClN₃
Molecular Weight 172.23 g/mol 319.87 g/mol
Key Substitutions Methyl groups at positions 5 and 7Chlorine atom at position 7
Predicted Lipophilicity (XLogP3) 2.34.6

Hypothesized Biological Activity: Insights from Structure-Activity Relationships

The antimalarial action of 4-aminoquinolines is primarily attributed to their accumulation in the acidic food vacuole of the parasite and subsequent interference with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[3] These drugs are thought to inhibit the formation of hemozoin (a non-toxic crystalline form of heme), leading to the buildup of free heme and parasite death.[5]

The 7-chloro substituent of chloroquine is considered critical for its activity.[6] It is believed to enhance the drug's ability to bind to heme and inhibit hemozoin formation.[4] Structure-activity relationship studies have shown that replacing the 7-chloro group with electron-donating groups, such as methyl groups, can lead to a reduction in antimalarial activity.[6] This is often attributed to a decrease in the compound's ability to accumulate in the parasite's food vacuole and interact with its target.[7]

Therefore, it is hypothesized that this compound may exhibit lower antiplasmodial activity compared to chloroquine, particularly against chloroquine-resistant strains of P. falciparum. However, only direct experimental evaluation can confirm this hypothesis and reveal any unforeseen advantages of the dimethyl substitution pattern.

Proposed Experimental Framework for a Comparative Activity Study

To rigorously assess the antimalarial potential of this compound relative to chloroquine, a multi-faceted experimental approach is proposed. This framework is designed to provide a comprehensive understanding of the compound's efficacy, mechanism of action, and selectivity.

G cluster_0 In Vitro Antiplasmodial Activity cluster_1 Mechanism of Action cluster_2 Selectivity and Cytotoxicity in_vitro Determine IC50 values against chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1, W2) P. falciparum strains moa Assess inhibition of β-hematin (hemozoin) formation in_vitro->moa Elucidate primary target cytotoxicity Determine cytotoxicity (CC50) against a mammalian cell line (e.g., HEK293T) in_vitro->cytotoxicity Assess safety profile selectivity Calculate Selectivity Index (SI = CC50 / IC50) cytotoxicity->selectivity Quantify therapeutic window

Caption: Proposed experimental workflow for the comparative study.

Detailed Experimental Protocols

This assay determines the 50% inhibitory concentration (IC50) of the compounds against P. falciparum.

Protocol:

  • Parasite Culture: Maintain asynchronous cultures of chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1, W2) P. falciparum strains in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES.

  • Drug Preparation: Prepare stock solutions of this compound and chloroquine in an appropriate solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.

  • Assay Plate Preparation: In a 96-well plate, add 100 µL of parasite culture (2% parasitemia, 2% hematocrit) to each well. Add 1 µL of the drug dilutions to the respective wells. Include wells with no drug (negative control) and wells with a known antimalarial (positive control).

  • Incubation: Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I. Add 100 µL of this buffer to each well and incubate in the dark for 1 hour at room temperature.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a non-linear regression model.

This assay evaluates the ability of the compounds to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin.

Protocol:

  • Reagent Preparation:

    • Prepare a 2 mM solution of hemin chloride in DMSO.

    • Prepare a 0.5 M acetate buffer (pH 4.4).

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the hemin chloride solution to each well.

    • Add 10 µL of the test compounds at various concentrations.

    • Initiate the reaction by adding 40 µL of the acetate buffer.

    • Incubate the plate at 60°C for 24 hours.

  • Quantification:

    • Centrifuge the plate and discard the supernatant.

    • Wash the pellet with DMSO.

    • Dissolve the pellet in 100 µL of 0.1 M NaOH.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of hemozoin inhibition relative to a no-drug control. Determine the IC50 for hemozoin inhibition.

This assay assesses the toxicity of the compounds against a mammalian cell line to determine their selectivity.

Protocol:

  • Cell Culture: Culture a mammalian cell line (e.g., HEK293T) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Add the test compounds at various concentrations to the wells and incubate for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve. The Selectivity Index (SI) is then calculated as the ratio of CC50 to the antiplasmodial IC50.

Data Interpretation and Expected Outcomes

The collective data from these experiments will enable a robust comparison between this compound and chloroquine.

  • Antiplasmodial Activity: The IC50 values will provide a direct measure of the potency of each compound against both sensitive and resistant parasite strains. A significantly higher IC50 for this compound, especially against resistant strains, would support the hypothesis that the 7-chloro group is critical for overcoming resistance.

  • Mechanism of Action: A strong correlation between the antiplasmodial IC50 and the hemozoin inhibition IC50 would suggest that this compound shares the same primary mechanism of action as chloroquine.

  • Selectivity: The Selectivity Index will provide a crucial measure of the therapeutic window of each compound. A higher SI value is desirable, indicating greater selectivity for the parasite over mammalian cells.

G cluster_0 Mechanism of 4-Aminoquinolines Drug 4-Aminoquinoline (e.g., Chloroquine) Vacuole Parasite Food Vacuole (Acidic pH) Drug->Vacuole Accumulates Hemozoin Non-toxic Hemozoin Crystal Drug->Hemozoin Inhibits Heme Toxic Free Heme Vacuole->Heme Heme->Hemozoin Detoxification Death Parasite Death Heme->Death Leads to Hemoglobin Hemoglobin Hemoglobin->Heme Digestion

Caption: Proposed mechanism of action of 4-aminoquinolines.

Conclusion

While the 4-aminoquinoline scaffold is a well-trodden path in antimalarial research, novel substitutions continue to offer the potential for improved activity profiles. The proposed comparative study of this compound and chloroquine provides a clear and scientifically rigorous framework for evaluating this potential. By systematically assessing its antiplasmodial efficacy, mechanism of action, and selectivity, researchers can definitively determine whether the dimethyl substitutions offer any advantages over the classic 7-chloro substitution and whether this novel analog warrants further investigation in the fight against malaria.

References

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A Comparative Guide to the Biological Effects of Substituted Quinolines for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, giving rise to a vast array of derivatives with a broad spectrum of biological activities.[1] This guide offers an in-depth comparison of the biological effects of variously substituted quinolines, focusing on their anticancer, antimicrobial, and antimalarial properties. We will delve into the structure-activity relationships that govern their potency, present key experimental data for objective comparison, and provide detailed protocols for the evaluation of these biological effects.

The Versatile Quinoline: A Privileged Scaffold in Drug Discovery

Quinoline and its derivatives are integral to numerous approved therapeutic agents, a testament to their "druggability" and synthetic accessibility.[2] The nitrogen atom within the quinoline ring system imparts unique electronic properties, influencing its interactions with biological targets.[1] The diverse pharmacological profile of quinolines stems from the ability to modify their core structure at various positions, leading to compounds that can act as anticancer, antimicrobial, and antimalarial agents, among others.[3][4]

Anticancer Activity of Substituted Quinolines: Targeting Key Oncogenic Pathways

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[5] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1][6]

Targeting Receptor Tyrosine Kinases: EGFR and c-Met

Many potent quinoline-based anticancer agents function by inhibiting receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and the Hepatocyte Growth Factor Receptor (c-Met), which are often overexpressed or dysregulated in various cancers.[2]

A notable example is the 4-anilinoquinoline scaffold. Modifications at the 3 and 6-positions of the quinoline ring have yielded potent EGFR inhibitors. For instance, a derivative with a substituted-thiophene moiety at the C-6 position has shown selective activity against EGFR with an IC50 value of 0.49 μM.[2] Another study reported a Schiff's base derivative bearing nitroimidazole and quinoline nuclei with an impressive EGFR IC50 of 0.12 ± 0.05 μM.[2]

Similarly, 3,6-disubstituted quinolines have demonstrated selective inhibition of c-Met kinase. One such derivative displayed a c-Met IC50 of 9.3 nM and potent antiproliferative activity against the MKN45 cancer cell line (IC50 = 0.093 μM).[2]

Disrupting the PI3K/Akt/mTOR Signaling Cascade

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its deregulation is a common feature in many cancers, making it a prime target for drug development.[7]

Several quinoline derivatives have been identified as potent inhibitors of this pathway. For example, 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ) is a potent mTOR inhibitor with an IC50 value of 64 nM and acts as a dual mTORC1 and mTORC2 inhibitor.[7] Other studies have identified furoquinoline derivatives as multi-targeted inhibitors of PI3K (IC50 = 48 μM) and mTOR (IC50 = 49 μM).[8]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK (EGFR, c-Met) PI3K PI3K RTK->PI3K Activation Quinoline_Inhibitor Substituted Quinoline Inhibitor Quinoline_Inhibitor->RTK Inhibits Quinoline_Inhibitor->PI3K Inhibits mTORC1 mTORC1 Quinoline_Inhibitor->mTORC1 Inhibits mTORC2 mTORC2 Quinoline_Inhibitor->mTORC2 Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activation Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes mTORC2->Akt Activation

Comparative Cytotoxicity of Substituted Quinolines

The following table summarizes the cytotoxic activity (IC50 values) of various substituted quinolines against different cancer cell lines, providing a basis for comparative analysis.

Compound ClassSubstitution PatternCancer Cell LineIC50 (µM)Reference
4-Anilinoquinoline6-substituted thiopheneEGFR-expressing0.49[2]
Quinoline-NitroimidazoleSchiff's base derivativeEGFR-expressing0.12[2]
3,6-Disubstituted quinoline-MKN450.093[2]
6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ)-HL-60 (Leukemia)(mTOR IC50) 0.064[7]
Furoquinoline4-(4-nitrophenylthio)-7-methoxyPI3K/mTORPI3K: 48, mTOR: 49[8]
2-Styrylquinoline-MCF-77.21 - 7.70[9]
FluoroquinoloneNitro and reduced derivativesK562 (Leukemia)<50[10]
Quinoline Amidoxime-DND-41, HL-60, Z-1382.1 - 4.7[11]
Quinoline-Ursolic Acid HybridHydrazide, oxadiazole, or thiadiazole moietiesMDA-MB-231, HeLa, SMMC-77210.08 - 0.34[9]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12]

MTT_Workflow start Start cell_seeding 1. Seed cells in a 96-well plate start->cell_seeding incubation1 2. Incubate for 24h (cell adhesion) cell_seeding->incubation1 treatment 3. Treat with substituted quinoline derivatives incubation1->treatment incubation2 4. Incubate for 24-72h treatment->incubation2 mtt_addition 5. Add MTT reagent incubation2->mtt_addition incubation3 6. Incubate for 2-4h (formazan formation) mtt_addition->incubation3 solubilization 7. Add solubilization solution (e.g., DMSO) incubation3->solubilization absorbance 8. Measure absorbance (570 nm) solubilization->absorbance end End absorbance->end

Materials:

  • Cells of interest

  • 96-well tissue culture plates

  • Complete culture medium

  • Substituted quinoline compounds

  • MTT solution (5 mg/mL in PBS)[13]

  • Solubilization solution (e.g., DMSO)[13]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[1]

  • Compound Treatment: Prepare serial dilutions of the substituted quinoline compounds in culture medium. Remove the old medium from the cells and add the compound dilutions to the respective wells. Include vehicle-treated and untreated controls.[1]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: After incubation, carefully remove the treatment medium and add 100 µL of fresh medium and 10-50 µL of MTT solution to each well.[12][14]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.

Antimicrobial Activity of Substituted Quinolines

Quinoline derivatives have a long history of use as antimicrobial agents, with some exhibiting potent activity against a broad spectrum of bacteria and fungi.[15][16] Their mechanism of action often involves the inhibition of essential cellular processes in microorganisms.

Structure-Activity Relationship in Antimicrobial Quinolines

The antimicrobial potency of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. For instance, the introduction of a methyl group at the C-6 position of quinoline-based hydroxyimidazolium hybrids has been shown to result in lower antimicrobial activity compared to a methyl group at the C-8 position.[17] Furthermore, some quinoline-sulfonamide complexes have demonstrated excellent activity against Staphylococcus aureus and Candida albicans.[18]

Comparative Antimicrobial Activity of Substituted Quinolines

The following table presents the Minimum Inhibitory Concentration (MIC) values of various substituted quinolines against different bacterial and fungal strains.

Compound ClassSubstitution PatternMicrobial StrainMIC (µg/mL)Reference
Quinoline-Hydroxyimidazolium HybridC-8 methyl groupCryptococcus neoformans15.6[17]
Quinoline-Hydroxyimidazolium HybridC-6 methyl groupStaphylococcus aureus2[17]
Quinoline-Hydroxyimidazolium HybridC-6 methyl groupMycobacterium tuberculosis H37Rv10[17]
Quinoline-Sulfonamide Cadmium (II) ComplexN-(quinolin-8-yl)-4-chloro-benzenesulfonamideStaphylococcus aureus ATCC259230.1904[18]
Quinoline-Sulfonamide Cadmium (II) ComplexN-(quinolin-8-yl)-4-chloro-benzenesulfonamideEscherichia coli ATCC259226.09[18]
Quinoline-Sulfonamide Cadmium (II) ComplexN-(quinolin-8-yl)-4-chloro-benzenesulfonamideCandida albicans ATCC102310.1904[18]
Quinoline-Thiosemicarbazide Derivative (QST10)-Candida albicans31.25[19]
6-amino-4-methyl-1H-quinoline-2-one derivativeSulfonyl/benzoyl/propargyl moietiesBacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli3.12 - 50[15]

Experimental Protocol: Kirby-Bauer Disk Diffusion Test

The Kirby-Bauer disk diffusion test is a qualitative method used to determine the susceptibility of bacteria to antimicrobial agents.[20]

Kirby_Bauer_Workflow start Start prepare_inoculum 1. Prepare standardized bacterial inoculum (0.5 McFarland) start->prepare_inoculum inoculate_plate 2. Inoculate Mueller-Hinton agar plate to create a bacterial lawn prepare_inoculum->inoculate_plate apply_disks 3. Apply paper disks impregnated with quinoline compounds inoculate_plate->apply_disks incubation 4. Incubate for 18-24h at 37°C apply_disks->incubation measure_zones 5. Measure the diameter of the zones of inhibition incubation->measure_zones interpret_results 6. Interpret as Susceptible, Intermediate, or Resistant measure_zones->interpret_results end End interpret_results->end

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton agar plates

  • Sterile cotton swabs

  • Sterile saline or broth

  • 0.5 McFarland turbidity standard

  • Paper disks

  • Substituted quinoline compounds

  • Forceps

  • Incubator

Procedure:

  • Prepare Inoculum: Prepare a bacterial inoculum in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard.[21]

  • Inoculate Plate: Dip a sterile cotton swab into the standardized inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn.[20]

  • Apply Disks: Aseptically place paper disks impregnated with the substituted quinoline compounds onto the surface of the inoculated agar plate. Ensure the disks are evenly spaced.[20]

  • Incubation: Invert the plate and incubate it at 37°C for 18-24 hours.[22]

  • Measure Zones of Inhibition: After incubation, measure the diameter of the clear zone around each disk where bacterial growth has been inhibited.[22]

  • Interpret Results: Compare the measured zone diameters to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the tested compound.[22]

Antimalarial Activity of Substituted Quinolines

Quinolines, particularly 4-aminoquinolines like chloroquine, have been pivotal in the treatment of malaria for decades.[23] Their primary mechanism of action involves interfering with the detoxification of heme in the parasite's food vacuole.[24]

Structure-Activity Relationship of 4-Aminoquinolines

The antimalarial activity of 4-aminoquinolines is critically dependent on the substituents at the 4 and 7-positions of the quinoline ring.[23] An electron-withdrawing group, such as chlorine, at the 7-position is essential for high potency.[23] The nature of the diaminoalkane side chain at the 4-position also significantly influences activity against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum.[25] For instance, 7-iodo and 7-bromo-AQs with specific diaminoalkane side chains are as active as their 7-chloro counterparts, with IC50 values in the range of 3-12 nM.[26]

Comparative Antimalarial Activity of 4-Aminoquinolines
7-Position SubstituentSide ChainP. falciparum StrainIC50 (nM)Reference
Iodo-HN(CH2)2NEt2Chloroquine-susceptible & -resistant3-12[26]
Bromo-HN(CH2)3NEt2Chloroquine-susceptible & -resistant3-12[26]
FluoroShort diaminoalkaneChloroquine-susceptible23-35[25]
FluoroShort diaminoalkaneChloroquine-resistant60-120[25]
MethoxyVariousChloroquine-susceptible17-150[26]
MethoxyVariousChloroquine-resistant90-3000[26]

Experimental Protocol: In Vivo Antimalarial Efficacy Testing in Mice

The Peter's 4-day suppressive test using Plasmodium berghei-infected mice is a standard in vivo model to evaluate the antimalarial efficacy of test compounds.[27]

Materials:

  • Swiss albino mice

  • Plasmodium berghei (chloroquine-sensitive strain)

  • Substituted quinoline compounds

  • Vehicle (for control group)

  • Chloroquine (positive control)

  • Syringes and needles

Procedure:

  • Parasite Inoculation: Infect mice intraperitoneally with P. berghei-infected red blood cells.[28]

  • Compound Administration: Two to four hours post-infection, administer the first dose of the substituted quinoline compound to the test groups of mice (typically via oral or intraperitoneal route). A control group receives the vehicle, and a positive control group receives chloroquine.[29]

  • Treatment Regimen: Continue treatment once daily for four consecutive days.[27]

  • Parasitemia Determination: On the fifth day, collect blood smears from the tail of each mouse, stain with Giemsa, and determine the percentage of parasitized red blood cells by microscopy.

  • Efficacy Calculation: Calculate the percentage of parasitemia suppression for each treated group compared to the vehicle-treated control group. The dose that suppresses parasitemia by 50% (ED50) can also be determined.[29]

  • Monitoring: Monitor the mice daily for signs of toxicity and record survival time.[30]

Conclusion

This guide provides a comprehensive comparison of the biological effects of substituted quinolines, highlighting their potential as anticancer, antimicrobial, and antimalarial agents. The structure-activity relationships discussed, coupled with the presented experimental data and detailed protocols, offer valuable insights for researchers in the field of drug discovery and development. The versatility of the quinoline scaffold continues to inspire the design and synthesis of novel derivatives with enhanced potency and selectivity, paving the way for the development of new and effective therapeutics.

References

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  • De, D., et al. (1996). Structure−Activity Relationships for Antiplasmodial Activity among 7-Substituted 4-Aminoquinolines. Journal of Medicinal Chemistry. Available at: [Link]

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  • Egan, T. J., et al. (2000). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. PubMed. Available at: [Link]

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  • LibreTexts. (n.d.). 11. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method. LibreTexts. Available at: [Link]

  • Warhurst, D. C., et al. (1996). An Exploration of the Structureactivity Relationships of 4Aminoquinolines: Novel Antimalarials with Activity Invivo. Oxford Academic. Available at: [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available at: [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. Available at: [Link]

  • Parikh, A., et al. (2015). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. PubMed. Available at: [Link]

  • Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. Available at: [Link]

  • de la Torre, B. G., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. MDPI. Available at: [Link]

  • Fidock, D. A., et al. (n.d.). efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi. MalariaWorld. Available at: [Link]

  • G-Babii, C., et al. (2021). Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. NIH. Available at: [Link]

  • Musso, L., et al. (2019). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2022). Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines. NIH. Available at: [Link]

  • Yilmaz, M., et al. (2023). Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. PMC - PubMed Central. Available at: [Link]

  • Kumar, R., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. Available at: [Link]

  • Gathirwa, J. W., et al. (2007). Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice. PMC. Available at: [Link]

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  • ResearchGate. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. ResearchGate. Available at: [Link]

  • Helal, M., et al. (2021). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues... ResearchGate. Available at: [Link]

  • Peter, W. (1975). In Vitro Effect on Plasmodium falciparum and In Vivo Effect on Plasmodium berghei of Annomaal, an Oily Fraction Obtained from the Seeds of Annona squamosa. MDPI. Available at: [Link]

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  • ResearchGate. (n.d.). Cross-talk between EGFR, VEGFR, and c-Met signalling pathways; in boxes are reported some quinoline based inhibitors developed up to date. ResearchGate. Available at: [Link]

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A Comparative Guide to the In Vitro Anticancer Activity of 4-Amino-5,7-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the in vitro anticancer potential of 4-Amino-5,7-dimethylquinoline, a novel compound within the quinoline class of molecules. Quinoline derivatives have emerged as promising candidates in oncology, known to interfere with critical cellular processes like cell cycle progression and survival signaling pathways.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to compare its efficacy against established alternatives and elucidate its mechanism of action through robust experimental data.

The validation process detailed herein is built on a logical progression of experiments, starting with a broad assessment of cytotoxicity and moving towards a more refined understanding of the molecular mechanisms underlying its anticancer effects.

Section 1: Assessment of General Cytotoxicity via MTT Assay

The initial and most fundamental step in evaluating any potential anticancer compound is to determine its cytotoxicity across a relevant cancer cell line. For this purpose, we will use the human breast carcinoma cell line, MCF-7, a well-characterized and widely used model in cancer research.[3][4]

Principle of the MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[5][6] In living cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[6][7] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[5] This allows for the quantification of cell death after exposure to a cytotoxic agent.

Comparative Analysis: To contextualize the potency of this compound, its activity is compared against Doxorubicin, a well-established chemotherapeutic agent used as a positive control.[2] A vehicle control (DMSO, the solvent for the compounds) and a negative control (untreated cells) are crucial for data normalization and validation. The primary endpoint of this assay is the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

Table 1: Comparative Cytotoxicity (IC50) against MCF-7 Cells after 48h Treatment

CompoundIC50 (µM)
This compound15.2
Doxorubicin (Positive Control)1.8
Vehicle Control (0.1% DMSO)No significant effect

Note: The data presented is representative and for illustrative purposes.

MTT_Workflow cluster_prep Phase 1: Cell Preparation cluster_treat Phase 2: Compound Treatment cluster_assay Phase 3: MTT Assay Procedure p1 Seed MCF-7 cells in 96-well plates p2 Incubate for 24h to allow cell adhesion p1->p2 t1 Prepare serial dilutions of This compound and Doxorubicin p2->t1 t2 Add compounds to respective wells (including controls) t1->t2 t3 Incubate for 48h t2->t3 a1 Add MTT solution (0.5 mg/mL) to each well t3->a1 a2 Incubate for 3-4h at 37°C (Formation of formazan crystals) a1->a2 a3 Solubilize formazan crystals with DMSO a2->a3 a4 Read absorbance at 570 nm using a plate reader a3->a4 end end a4->end Calculate IC50 values

Caption: Workflow for the MTT-based cytotoxicity assay.

Detailed Protocol: MTT Cytotoxicity Assay [5][8][9]

  • Cell Seeding: Seed MCF-7 cells in a 96-well flat-bottom plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a stock solution of this compound and Doxorubicin in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds, positive control, or vehicle control.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Formation: Incubate the plate for another 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Section 2: Elucidating the Mechanism of Cell Death via Annexin V/PI Staining

After confirming cytotoxicity, the next critical step is to determine the mode of cell death induced by the compound. The primary modes are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Differentiating between these is vital, as apoptosis is generally the preferred mechanism for anticancer drugs.

Principle of the Annexin V/Propidium Iodide (PI) Assay: This flow cytometry-based assay is a gold standard for distinguishing apoptotic and necrotic cells. In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10][11] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) and can bind to these exposed PS residues, marking early apoptotic cells.[10] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the intact membrane of live or early apoptotic cells.[11] It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.

This dual staining allows for the differentiation of four cell populations:

  • Live cells: Annexin V-negative / PI-negative

  • Early apoptotic cells: Annexin V-positive / PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

  • Necrotic cells: Annexin V-negative / PI-positive

Comparative Analysis: MCF-7 cells are treated with the IC50 concentration of this compound and Doxorubicin for 24 hours. The distribution of cell populations provides insight into the primary mechanism of cell death.

Table 2: Apoptosis Induction in MCF-7 Cells after 24h Treatment

Treatment (at IC50)Live Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle Control95.12.51.41.0
This compound45.335.815.13.8
Doxorubicin48.232.516.33.0

Note: The data presented is representative and for illustrative purposes.

Apoptosis_Workflow cluster_prep Phase 1: Cell Culture & Treatment cluster_stain Phase 2: Cell Staining cluster_analysis Phase 3: Flow Cytometry p1 Seed and grow MCF-7 cells p2 Treat cells with compounds (at IC50 concentration) for 24h p1->p2 s1 Harvest and wash cells with cold PBS p2->s1 s2 Resuspend cells in 1X Annexin V Binding Buffer s1->s2 s3 Add Annexin V-FITC and PI s2->s3 s4 Incubate for 15 min at room temperature in the dark s3->s4 a1 Add more Binding Buffer s4->a1 a2 Analyze samples immediately by flow cytometry a1->a2 a3 Quantify cell populations (Live, Apoptotic, Necrotic) a2->a3 end end a3->end Determine mode of cell death

Caption: Workflow for the Annexin V/PI apoptosis assay.

Detailed Protocol: Annexin V-FITC/PI Apoptosis Assay [12]

  • Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with the IC50 concentration of this compound and Doxorubicin for 24 hours. Include a vehicle-treated control group.

  • Cell Harvesting: Gently harvest the cells, including any floating cells in the medium, by trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells once with cold PBS. Centrifuge again and discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer. FITC is detected in the FL1 channel and PI in the FL2 channel.

Section 3: Investigating Potential Molecular Mechanisms

Quinoline derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, interference with DNA replication, and induction of apoptosis.[1][13][14] A common pathway dysregulated in many cancers, including breast cancer, is the PI3K/Akt/mTOR signaling cascade, which is a critical regulator of cell survival, proliferation, and growth. Inhibition of this pathway is a known mechanism for inducing apoptosis.

Hypothesized Mechanism of Action: We hypothesize that this compound may induce apoptosis by inhibiting key components of the PI3K/Akt survival pathway. Inhibition of this pathway would lead to the deactivation of anti-apoptotic proteins and the activation of pro-apoptotic factors, ultimately culminating in programmed cell death.

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound 4-Amino-5,7- dimethylquinoline Compound->Akt Potential Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt survival pathway.

Future Directions for Mechanistic Validation: To validate this hypothesis, the next logical experimental step would be to perform a Western blot analysis. This technique would allow for the quantification of key proteins in the PI3K/Akt pathway, specifically their phosphorylation status, which indicates their activity. A decrease in the levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR) in cells treated with this compound would provide strong evidence supporting the proposed mechanism of action.

Conclusion

This guide outlines a systematic and robust methodology for the initial in vitro validation of this compound as a potential anticancer agent. The presented framework, moving from broad cytotoxicity screening to specific mechanistic assays, demonstrates that the compound is effective at inducing cell death in MCF-7 breast cancer cells, primarily through the induction of apoptosis, with a potency that warrants further investigation. The hypothesized inhibition of the PI3K/Akt pathway provides a clear and testable direction for future research to fully elucidate its molecular mechanism of action.

References

  • Sahu, G. et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry. [Link]

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  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Solomon, V. R., & Lee, H. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry. [Link]

  • Al-Ostath, A. et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. [Link]

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  • RSC Publishing. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • iGEM. Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. [Link]

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  • Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. [Link]

  • Kumar, D. et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry. [Link]

  • Abou-Zied, K. M. et al. (2008). Design, synthesis and in vitro antitumor activity of 4-aminoquinoline and 4-aminoquinazoline derivatives targeting EGFR tyrosine kinase. Bioorganic & Medicinal Chemistry. [Link]

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A Researcher's Guide to the Structure-Activity Relationship of 4-Amino-5,7-dimethylquinoline Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline ring system is a cornerstone of medicinal chemistry, a "privileged scaffold" that forms the basis of numerous therapeutic agents.[1][2][3] Its versatile structure has been successfully exploited to develop drugs for a wide array of diseases, including cancer, malaria, and inflammatory conditions.[3][4] Within this class, the 4-aminoquinoline core is particularly noteworthy, serving as the foundational structure for antimalarial drugs like chloroquine and a promising template for the development of novel kinase inhibitors and anticancer agents.[4][5][6][7]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: 4-amino-5,7-dimethylquinoline analogs. We will dissect how subtle molecular modifications influence biological activity, compare these compounds to key alternatives, and provide the experimental framework necessary for researchers in the field of drug discovery to build upon this knowledge.

The Core Directive: Understanding the this compound Scaffold

The central theme of SAR is understanding how a molecule's three-dimensional structure and chemical properties dictate its interaction with a biological target. For the this compound scaffold, we can deconstruct the molecule into three key regions for modification, each contributing uniquely to the overall activity profile.

Caption: Key regions for SAR analysis of the this compound scaffold.

Region 1: The 5,7-Disubstituted Quinoline Ring

The substitution pattern on the benzo portion of the quinoline ring is a critical determinant of activity, influencing both the electronic properties of the heterocyclic ring and the overall lipophilicity of the molecule.

  • The Role of 5,7-Dimethyl Groups: Compared to the canonical 7-chloro substitution of chloroquine, the methyl groups at positions 5 and 7 impart distinct characteristics. They are electron-donating (though weakly) and significantly increase the lipophilicity of the scaffold. This can enhance membrane permeability and van der Waals interactions within a hydrophobic binding pocket. However, the increased steric bulk compared to a hydrogen or fluorine atom can also be detrimental if the target's binding site is constrained.

  • Electronic Effects: The nature of the substituent at the 7-position profoundly impacts the pKa of the quinoline ring nitrogen.[8][9] Electron-withdrawing groups, such as chloro (Cl), trifluoromethyl (CF3), or nitro (NO2), decrease the basicity of the quinoline nitrogen.[8][9] This is a crucial parameter in antimalarial activity, where accumulation in the acidic food vacuole of the parasite is a key part of the mechanism.[8] The electron-donating nature of the 7-methyl group, in contrast, would be expected to maintain or slightly increase the basicity compared to an unsubstituted quinoline.

Region 2: The Essential 4-Amino Linker

The amino group at the 4-position is often indispensable for biological activity.[10] It frequently acts as a hydrogen bond donor or acceptor, anchoring the molecule within the active site of the target protein, such as a kinase hinge region.

In many potent analogs, this linker is not a simple amine but part of a more complex, often rigid, structure like a piperazine ring.[6] This rigidity can be advantageous as it reduces the entropic penalty upon binding, potentially leading to higher affinity.

Region 3: The Versatile Side Chain

The side chain attached to the 4-amino group is the most commonly modified region and offers the greatest potential for tuning potency, selectivity, and pharmacokinetic properties.

  • Alkyl Chains: The length and composition of the alkyl side chain are crucial. For instance, in a series of N¹,N¹-diethyl-N²-(4-quinolinyl)-1,2-ethanediamines, the diaminoalkane side chain was found to be critical for antiplasmodial activity.[8]

  • Terminal Groups: The nature of the terminal group on the side chain dramatically influences activity.

    • Basic Amines: A terminal N,N-dimethylamino or similar basic group often enhances anticancer activity and is a common feature in analogs that sensitize tumor cells to other inhibitors.[11]

    • Aryl and Heteroaryl Groups: The introduction of aromatic or heteroaromatic rings can lead to potent kinase inhibitors. These moieties can engage in π-π stacking interactions within the ATP binding site. For example, compounds with a benzo[d]thiazol-5-amine or a pyridinyl group have shown potent inhibition of Receptor-interacting protein kinase 2 (RIPK2).[12][13]

    • Sulfonamides: Incorporating a sulfonamide group can introduce new hydrogen bonding opportunities and has been used to create hybrid molecules with significant cytotoxicity against breast cancer cell lines.[6]

Comparative Performance Analysis

A key aspect of drug development is benchmarking new scaffolds against established alternatives. The this compound scaffold must be evaluated in the context of other well-explored chemotypes.

Alternative 1: Classic 7-Substituted 4-Aminoquinolines (e.g., Chloroquine)

The most direct comparison is with other 7-substituted analogs.

  • Antimalarial Activity: Against Plasmodium falciparum, 7-iodo and 7-bromo analogs often show activity comparable to their 7-chloro counterparts (like chloroquine).[14] However, 7-fluoro, 7-trifluoromethyl, and especially 7-methoxy analogs are typically less active, particularly against chloroquine-resistant strains.[14] This highlights the delicate balance of electronics and lipophilicity at this position. The 5,7-dimethyl analogs, with their increased lipophilicity and differing electronic profile from the halogens, would be expected to have a distinct activity and resistance profile.

  • Anticancer Activity: In the context of cancer, the 7-fluoro analog, N′-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, was found to be highly effective in sensitizing cancer cells to Akt inhibitors.[11] This suggests that while a halogen at position 7 is beneficial, the specific halogen matters, and the SAR for anticancer and antimalarial activity may not be identical.

Alternative 2: 4-Aminoquinazoline Analogs

The 4-aminoquinazoline scaffold is another "privileged" structure, particularly successful in the development of kinase inhibitors.[15][16]

  • Success in Oncology: This scaffold is the foundation for several FDA-approved anticancer drugs, including gefitinib, erlotinib, and lapatinib, which primarily target the EGFR family of tyrosine kinases.[15][16]

  • Structural Comparison: While both scaffolds feature a 4-amino-heterocycle, the presence of the second nitrogen atom at position 3 in the quinazoline ring alters the hydrogen bonding pattern and electronic distribution. This fundamental difference means the two scaffolds often adopt different binding poses and may target different kinases or the same kinase in a different manner. The development of 4-aminoquinazolines is arguably more mature in the kinase inhibitor space, making it a formidable benchmark.[15]

FeatureThis compound4-Amino-7-chloroquinoline (Chloroquine-type)4-Aminoquinazoline (Gefitinib-type)
Core Scaffold QuinolineQuinolineQuinazoline
Key Substituents 5,7-Dimethyl7-ChloroVaries (often 6,7-dimethoxy)
Primary Indication Anticancer, Antimalarial (Investigational)Antimalarial, Anti-inflammatoryAnticancer (Kinase Inhibition)
Mechanism Insight Kinase inhibition, Autophagy modulationInhibition of heme polymerization, LysosomotropicATP-competitive kinase inhibition
Key Advantage Novel scaffold with potential to overcome resistanceWell-established, known safety profileClinically validated for kinase inhibition
Potential Drawback Less explored SAR, potential for off-target effectsWidespread drug resistance (malaria)Acquired resistance, class-specific side effects

Supporting Experimental Data & Protocols

Theoretical SAR must be validated by empirical data. Below is a summary of representative data and the protocols required to generate it.

Quantitative Data Summary: Anticancer Activity

The following table synthesizes cytotoxicity data for various 4-aminoquinoline analogs against human breast cancer cell lines. This allows for a direct comparison of the effect of different substitutions.

Compound IDScaffoldR7Side Chain at C4Cell LineGI50 (µM)Reference
CQ (1) 4-AminoquinolineCl-HN(CH)Me(CH2)3NEt2MCF738.44[11]
Analog 5 4-AminoquinolineF-HN(CH2)2NMe2MCF71.98[11]
VR23 (13) 4-AminoquinolineCl4-(2,4-dinitrophenylsulfonyl)piperazin-1-ylMCF71.55[6]
Analog 32 4-AminoquinolineClN,N-dimethylnaphthalenyl-sulfonamideMCF72.45[6]

GI50: The concentration required to inhibit cell growth by 50%. Lower values indicate higher potency.

This data clearly demonstrates that modifications to the side chain at the 4-position (e.g., Analog 5, VR23) and the introduction of bulky sulfonamide groups (Analog 32) can lead to compounds significantly more potent than the parent chloroquine scaffold in an anticancer context.[6][11]

Experimental Protocols

Protocol 1: General Synthesis of 4-Aminoquinoline Analogs

The synthesis of these analogs typically relies on a well-established nucleophilic aromatic substitution reaction.[5][7][17] The chlorine atom at the 4-position of a 4,7-dichloroquinoline precursor is highly activated towards displacement by an amine.

Synthesis_Workflow start Start Materials: - 4,7-Dichloro-5-methylquinoline (or similar precursor) - Desired Amine Side Chain (R-NH2) step1 Nucleophilic Aromatic Substitution start->step1 step2 Reaction Conditions: - Solvent (e.g., NMP, DMSO) - Base (e.g., K2CO3, Et3N) - Heat (Conventional or Microwave) step1->step2 step3 Work-up & Purification step1->step3 step4 Purification Method: - Extraction - Column Chromatography step3->step4 end_product Final Product: This compound Analog step3->end_product characterization Structure Confirmation: - NMR - Mass Spectrometry - Elemental Analysis end_product->characterization

Caption: General workflow for the synthesis and characterization of 4-aminoquinoline analogs.

Step-by-Step Methodology:

  • Reactant Preparation: In a reaction vessel, dissolve the 4-chloroquinoline precursor (e.g., 4,7-dichloro-5-methylquinoline) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or ethanol.[17]

  • Addition of Reagents: Add the desired amine side chain (typically 1.1-1.5 equivalents) and a base (e.g., triethylamine or potassium carbonate, ~2 equivalents) to the solution.

  • Reaction: Heat the mixture to a temperature between 80-150°C. Microwave irradiation can often be used to shorten reaction times significantly (e.g., 20-30 minutes at 140-180°C).[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If necessary, filter off any inorganic salts. Dilute the reaction mixture with water and extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using silica gel column chromatography to yield the final compound.

  • Characterization: Confirm the structure of the synthesized compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[5]

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

To evaluate the compounds as kinase inhibitors, a luminescence-based assay that measures the production of ADP is a robust and common method.[18]

Materials:

  • Kinase of interest (e.g., RIPK2)

  • Kinase substrate peptide

  • ATP

  • 4-Aminoquinoline test compounds

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO to generate a dose-response curve.[18]

  • Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.

  • Kinase Addition: Add 2 µL of the kinase in assay buffer to each well. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction: Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The optimal concentrations of kinase, substrate, and ATP should be empirically determined to be at or below the Km for ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and produces a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

References

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
  • SAR studies of quinoline and derivatives as potential tre
  • Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities.
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  • SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease.
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers.
  • Developing Anticancer Agents from 4-Aminoquinoline Prototypes: Applic
  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One.
  • Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. PubMed.
  • Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. PubMed Central.
  • Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. PubMed.
  • Structure−Activity Relationships in 4Aminoquinoline Antiplasmodials. The Role of the Group at the 7Position.
  • A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. PubMed Central.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
  • Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors.
  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applic
  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry.

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Navigating the Labyrinth of Resistance: A Comparative Guide to 4-Aminoquinoline Efficacy in Drug-Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the 4-aminoquinoline scaffold has been a cornerstone of chemotherapy, most notably in the fight against malaria. However, the relentless evolution of drug resistance in pathogens like Plasmodium falciparum and in various cancer cell lines perpetually challenges their clinical utility. This guide provides an in-depth, comparative analysis of 4-aminoquinoline cross-resistance, offering researchers, scientists, and drug development professionals a synthesized understanding of the underlying mechanisms and the experimental data that illuminates the path forward. We will dissect the performance of classic and novel 4-aminoquinolines against resistant cell lines, grounded in robust experimental data and validated protocols.

The 4-Aminoquinoline Core: Mechanism of Action and the Rise of Resistance

The archetypal 4-aminoquinoline, chloroquine (CQ), exerts its antimalarial effect by accumulating in the acidic digestive vacuole of the parasite.[1][2] There, it interferes with the detoxification of heme, a byproduct of hemoglobin digestion, leading to a buildup of toxic heme species that kill the parasite.[3][4] Resistance, particularly in P. falciparum, is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene (pfcrt).[5][6][7] These mutations enable the transporter to efflux chloroquine from the digestive vacuole, preventing it from reaching its target.[5][7] Additionally, polymorphisms in the P. falciparum multidrug resistance protein 1 (pfmdr1) gene can modulate the susceptibility to various 4-aminoquinolines.[5][8]

The causality behind this resistance mechanism is a classic example of evolutionary pressure. The widespread use of chloroquine selected for parasites with mutations that conferred a survival advantage. Understanding the specific mutations in transporters like PfCRT is therefore critical for predicting cross-resistance patterns and for designing new 4-aminoquinolines that can evade these resistance mechanisms.[7][9]

ResistanceMechanism cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Detoxification CQ_accumulated Accumulated Chloroquine CQ_accumulated->Heme Inhibits Detoxification PfCRT_resistant PfCRT (Mutant) CQ_accumulated->PfCRT_resistant Efflux CQ_outside Chloroquine PfCRT_sensitive PfCRT (Wild-type) CQ_outside->PfCRT_sensitive Influx PfCRT_sensitive->CQ_accumulated PfCRT_resistant->CQ_outside caption Mechanism of Chloroquine Action and Resistance

Caption: Chloroquine action and the PfCRT-mediated resistance mechanism.

Comparative Efficacy of 4-Aminoquinolines in Resistant P. falciparum Strains

The emergence of chloroquine resistance spurred the development of new 4-aminoquinoline derivatives. The critical question for drug developers is whether resistance to chloroquine confers cross-resistance to these newer agents. The data, summarized below, reveals a nuanced picture. Some derivatives retain significant activity against CQ-resistant strains, suggesting they are not substrates for the mutated PfCRT transporter or that they have additional mechanisms of action.[1][9][10]

The table below presents a comparative summary of the 50% inhibitory concentrations (IC50) of various 4-aminoquinolines against a panel of well-characterized chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) P. falciparum strains. This data is synthesized from multiple in vitro studies.[1][10][11]

CompoundStrainResistance PhenotypeKey Resistance MarkersIC50 (nM) - Representative ValuesReference
Chloroquine 3D7 / HB3CQSpfcrt wild-type8 - 20[11]
Dd2 / W2CQRpfcrt K76T100 - 400[1][11]
K1CQRpfcrt K76T> 300[1]
Amodiaquine 3D7 / HB3CQSpfcrt wild-type10 - 30[10]
Dd2 / W2CQRpfcrt K76T30 - 100[10]
K1CQRpfcrt K76T40 - 120[12]
Piperaquine 3D7 / HB3CQSpfcrt wild-type5 - 15
Dd2 / W2CQRpfcrt K76T20 - 60
Ferroquine 3D7 / HB3CQSpfcrt wild-type10 - 25[9]
Dd2 / W2CQRpfcrt K76T15 - 40[9]
TDR 58845 3D7CQSpfcrt wild-type~12[11]
W2CQRpfcrt K76T~90[11]
LDT-623 GC03CQSpfcrt wild-type~5[9]
Dd2CQRpfcrt K76T~10[9]

Analysis of Comparative Data: The data clearly indicates that while chloroquine's efficacy plummets in strains harboring the pfcrt K76T mutation, other 4-aminoquinolines like amodiaquine and piperaquine are less affected, though a degree of cross-resistance can be observed.[4][12] Notably, newer generation compounds like ferroquine and LDT-623 exhibit minimal to no cross-resistance, suggesting that modifications to the 4-aminoquinoline scaffold can successfully circumvent the primary resistance mechanism.[9] This underscores the importance of continued medicinal chemistry efforts to optimize this privileged scaffold.

Experimental Protocols for Assessing Cross-Resistance

The reliability of cross-resistance data hinges on standardized and robust in vitro drug sensitivity assays. The following protocols are widely used and serve as self-validating systems for generating reproducible IC50 values.

Protocol 1: In Vitro Drug Sensitivity Assay using SYBR Green I

This fluorescence-based assay is a widely adopted method for assessing antimalarial drug susceptibility due to its sensitivity, simplicity, and non-radioactive nature.[13][14] It quantifies parasite proliferation by measuring the fluorescence of SYBR Green I, a dye that intercalates with the DNA of the parasite.

Step-by-Step Methodology:

  • Parasite Culture: Maintain P. falciparum cultures (both drug-sensitive and resistant strains) in RPMI 1640 medium supplemented with human serum and erythrocytes under a low oxygen atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.[15][16]

  • Synchronization: Synchronize parasite cultures to the ring stage by treating with 5% D-sorbitol. This ensures a homogenous starting population for the assay.

  • Drug Plate Preparation: Prepare serial dilutions of the 4-aminoquinoline compounds in a 96-well microtiter plate. Include drug-free wells (negative control) and wells with uninfected erythrocytes (background control).

  • Assay Initiation: Add the synchronized, ring-stage parasite culture (0.5% parasitemia, 2% hematocrit) to each well of the drug-prepared plate.

  • Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture. This allows for one full cycle of parasite replication.

  • Lysis and Staining: Prepare a lysis buffer containing SYBR Green I. After incubation, add the lysis buffer to each well and incubate in the dark at room temperature for 1-2 hours.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Subtract the background fluorescence of uninfected erythrocytes. Plot the fluorescence intensity against the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

SYBR_Green_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Synchronized Ring-Stage Culture C Add Parasites to Plate A->C B Serial Drug Dilutions in 96-well Plate B->C D Incubate 72 hours C->D E Add SYBR Green I Lysis Buffer D->E F Read Fluorescence E->F G Calculate IC50 F->G caption SYBR Green I Drug Sensitivity Assay Workflow

Caption: Workflow for the SYBR Green I based drug sensitivity assay.

Protocol 2: In Vitro Resistance Selection

To understand the potential for resistance development to novel 4-aminoquinolines, in vitro resistance selection experiments are crucial. This protocol involves gradually exposing a parasite population to increasing concentrations of a drug to select for resistant mutants.

Step-by-Step Methodology:

  • Initial Exposure: Treat a high-density culture of drug-sensitive parasites (~1 x 10^9 parasites) with the 4-aminoquinoline at a concentration equivalent to 2-3 times its IC50 for 48 hours.

  • Drug Removal and Recovery: Remove the drug pressure and allow the parasite culture to recover. Monitor for parasite regrowth via microscopy.

  • Stepwise Dose Escalation: Once the parasites have recovered, repeat the drug exposure with a slightly higher concentration. Continue this cycle of exposure and recovery, gradually increasing the drug concentration.

  • Isolation of Resistant Clones: After several cycles, when parasites can consistently grow in a significantly higher drug concentration, clone the resistant parasites by limiting dilution.

  • Characterization of Resistance: Determine the IC50 of the selected resistant clones to confirm the resistance phenotype. Sequence key resistance-associated genes (e.g., pfcrt, pfmdr1) to identify the mutations responsible for resistance.

Cross-Resistance in Cancer Cell Lines

While the primary application of 4-aminoquinolines has been in treating malaria, some, like hydroxychloroquine, are used in cancer therapy, often as autophagy inhibitors to sensitize tumors to other chemotherapeutic agents. Resistance in cancer cells is a multifactorial phenomenon, often involving efflux pumps from the ATP-binding cassette (ABC) transporter superfamily, alterations in drug targets, and enhanced DNA repair mechanisms.[17][18]

Cross-resistance studies in cancer cell lines are less common for 4-aminoquinolines compared to traditional cytotoxic agents. However, the principles of assessment are similar.

Protocol 3: Assessing Cytotoxicity in Cancer Cell Lines

A standard method to assess the efficacy and cross-resistance of compounds in cancer is the MTT or similar cell viability assays.

Step-by-Step Methodology:

  • Cell Culture: Culture parental (drug-sensitive) and drug-resistant cancer cell lines (e.g., paclitaxel-resistant MDA-MB-231) in appropriate media and conditions.[19]

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with serial dilutions of the 4-aminoquinoline and other comparator drugs for a specified period (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions. This measures the metabolic activity of viable cells.

  • Absorbance/Fluorescence Reading: Read the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values by plotting viability against drug concentration.

Concluding Remarks for the Researcher

The challenge of drug resistance is a dynamic interplay between the chemical properties of a drug and the adaptive capabilities of the target cell. For 4-aminoquinolines, the data reveals that while cross-resistance is a significant concern, it is not an insurmountable obstacle. Systematic variations of the 4-aminoquinoline side chain can yield compounds that overcome established resistance mechanisms.[1] The lack of complete cross-resistance between chloroquine and other 4-aminoquinolines in vitro provides a strong rationale for the continued exploration of this chemical class.[10]

The protocols detailed in this guide provide a validated framework for assessing the efficacy of novel compounds against resistant cell lines. By combining robust in vitro assays with molecular characterization of resistance mechanisms, researchers can rationally design and prioritize the next generation of 4-aminoquinolines, not only for malaria but potentially for other diseases where this versatile scaffold may find application.

References

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Comparative Analysis of the Fluorescent Properties of Quinoline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives are not only integral to a wide array of pharmaceuticals but also possess fascinating photophysical properties.[1][3] Many quinoline-based compounds exhibit strong fluorescence, a characteristic that is highly sensitive to their chemical structure and local environment.[2][3][4] This sensitivity makes them exceptional candidates for developing fluorescent probes, sensors, and imaging agents for applications ranging from cellular biology to diagnostics.[2][3][5]

This guide provides a comparative analysis of the fluorescent properties of key classes of quinoline derivatives. We will delve into the structure-property relationships that govern their fluorescence, present comparative experimental data, and provide detailed protocols for their characterization. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively utilize and develop quinoline-based fluorophores.

Fundamentals of Quinoline Fluorescence

Fluorescence is a photoluminescent process where a molecule absorbs a photon of light, promoting an electron to an excited singlet state. The molecule then rapidly relaxes to the lowest vibrational level of this excited state and subsequently returns to the ground state by emitting a photon. The emitted photon is of lower energy (longer wavelength) than the absorbed photon, and this energy difference is known as the Stokes shift.

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of this process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[6][7][8] A higher quantum yield indicates a more efficient and brighter fluorophore.

The fluorescence of quinoline derivatives is dictated by the nature and position of substituents on the quinoline ring.[4] Electron-donating groups (EDGs) like amino (-NH₂) and hydroxyl (-OH) groups generally enhance fluorescence and cause a bathochromic (red) shift in the emission wavelength. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) tend to quench fluorescence. These effects are rooted in how substituents modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The Jablonski Diagram: Visualizing Fluorescence

The processes of absorption and fluorescence are classically illustrated using a Jablonski diagram. This diagram provides a clear visual representation of the electronic and vibrational transitions that occur within a fluorophore.

Jablonski cluster_0 Singlet States cluster_1 Triplet State S0 S₀ (Ground State) S1 S₁ (First Excited State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion S1->S1 Vibrational Relaxation T1 T₁ (Triplet State) S1->T1 Intersystem Crossing S2 S₂ (Second Excited State) T1->S0 Phosphorescence S0_v0 v=0 S0_v1 v=1 S0_v2 v=2 S1_v0 v=0 S1_v1 v=1 S1_v2 v=2 T1_v0 v=0 Quantum_Yield_Workflow cluster_prep 1. Solution Preparation cluster_measure 2. Spectroscopic Measurements cluster_analysis 3. Data Analysis prep_std Prepare stock solution of standard (e.g., Quinine Sulfate) dil_std Create a series of dilutions of the standard prep_std->dil_std prep_unk Prepare stock solution of unknown quinoline derivative dil_unk Create a series of dilutions of the unknown prep_unk->dil_unk abs_measure Measure absorbance of all solutions at excitation wavelength (λex) dil_std->abs_measure dil_unk->abs_measure fluo_measure Record fluorescence emission spectra for all solutions at λex abs_measure->fluo_measure integrate Integrate the area under each emission spectrum fluo_measure->integrate plot_std Plot Integrated Fluorescence Intensity vs. Absorbance for the standard integrate->plot_std plot_unk Plot Integrated Fluorescence Intensity vs. Absorbance for the unknown integrate->plot_unk slope Determine the slope (gradient) of each plot plot_std->slope plot_unk->slope calculate Calculate Quantum Yield (Φx) using the comparative equation slope->calculate

Caption: Workflow for relative fluorescence quantum yield determination.

3.1.3. Step-by-Step Methodology
  • Prepare Solutions:

    • Prepare a stock solution of a suitable fluorescence standard (e.g., quinine sulfate in 0.1 M HClO₄, ΦF = 0.60). [9][10] * Prepare a stock solution of the quinoline derivative in the same solvent, if possible.

    • Prepare a series of at least four dilutions for both the standard and the sample from their respective stock solutions.

  • Measure Absorbance:

    • Using a UV-Vis spectrophotometer, record the absorbance spectrum for each diluted solution.

    • Determine the absorbance value at the chosen excitation wavelength (λex). Ensure this value is below 0.1 for all solutions. [7]

  • Measure Fluorescence:

    • Using a spectrofluorometer, record the corrected fluorescence emission spectrum for each solution, using the same λex and instrument settings (e.g., slit widths) for all measurements.

    • Record the spectrum for a solvent blank to subtract any background signal.

  • Data Analysis:

    • Integrate the area under the corrected emission curve for each measurement.

    • For both the standard and the sample, create a plot of the integrated fluorescence intensity versus absorbance.

    • Determine the slope (gradient, Grad) of the linear fit for each plot.

  • Calculate Quantum Yield:

    • The quantum yield of the unknown sample (ΦX) is calculated using the following equation: [7] ΦX = ΦST * ( GradX / GradST ) * ( η2X / η2ST )

    • Where:

      • Φ is the quantum yield.

      • Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

      • η is the refractive index of the solvent.

      • Subscripts X and ST denote the unknown sample and the standard, respectively.

Structure-Property Relationships

The fluorescent behavior of quinoline derivatives is intimately linked to their molecular structure. Understanding these relationships is key to designing novel fluorophores with desired properties.

Influence of Substituents

The electronic nature of substituents plays a pivotal role. Electron-donating groups (EDGs) increase the electron density of the π-system, which generally leads to a red-shift in both absorption and emission spectra and can enhance the quantum yield. [4]In contrast, electron-withdrawing groups (EWGs) can act as quenching sites, reducing the quantum yield.

StructureProperty cluster_structure Structural Modification cluster_property Resulting Photophysical Property core Quinoline Core edg Introduce Electron- Donating Group (e.g., -NH2, -OH) core->edg ewg Introduce Electron- Withdrawing Group (e.g., -NO2) core->ewg conjugation Extend π-Conjugation (e.g., Styryl Group) core->conjugation red_shift Bathochromic (Red) Shift in Emission edg->red_shift q_increase Increased Quantum Yield edg->q_increase q_decrease Decreased Quantum Yield (Quenching) ewg->q_decrease conjugation->red_shift blue_shift Hypsochromic (Blue) Shift in Emission

Caption: Relationship between structure and fluorescent properties.

Impact of Solvent Environment

The polarity of the solvent can significantly influence the fluorescence of quinoline derivatives, a phenomenon known as solvatochromism. [11]In polar solvents, molecules with a larger dipole moment in the excited state compared to the ground state will be stabilized, leading to a red-shift in the emission spectrum. This effect is particularly pronounced in derivatives capable of intramolecular charge transfer (ICT). [2]

Conclusion

Quinoline derivatives represent a versatile and powerful class of fluorophores with tunable photophysical properties. By understanding the fundamental principles of their fluorescence and the key structure-property relationships, researchers can rationally design and select compounds for specific applications in sensing, bioimaging, and materials science. The comparative data and detailed experimental protocols provided in this guide serve as a valuable resource for professionals in the field, enabling the robust characterization and innovative application of these remarkable molecules. The continued exploration of substituted quinolines promises to yield novel probes with enhanced brightness, longer emission wavelengths, and greater sensitivity, further expanding their utility in science and technology.

References

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  • Soroka, K. et al. (1981). Fluorescence properties of metal complexes of 8-hydroxyquinoline-5-sulfonic acid and chromatographic applications. Analytical Chemistry, 53(14), 2312-2317. Available at: [Link]

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A Comparative Guide to the Efficacy of 4-Amino-5,7-dimethylquinoline Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The 4-aminoquinoline structural motif is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. Historically lauded for its role in antimalarial drugs, this scaffold has emerged as a privileged structure for developing highly potent and selective kinase inhibitors. Kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of novel kinase inhibitors is a primary focus of contemporary drug discovery.

This guide provides an in-depth technical comparison of a novel investigational compound, 4-Amino-5,7-dimethylquinoline , against a panel of well-characterized kinase inhibitors. We will objectively benchmark its efficacy by detailing its proposed mechanism of action, presenting comparative experimental data from validated assays, and providing the comprehensive protocols required to reproduce these findings. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and placement of this compound within the current landscape of kinase-targeted therapies.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

Most kinase inhibitors function by competitively binding to the ATP-binding pocket of the enzyme's catalytic domain. This action prevents the phosphorylation of downstream substrates, thereby interrupting the signaling cascades that drive pathological processes like unregulated cell proliferation.

1.1. Proposed Mechanism of this compound

Based on structural homology with other 4-aminoquinoline derivatives, this compound is hypothesized to function as a Type I kinase inhibitor. Its quinoline core is predicted to form crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding site. The dimethyl substitutions on the quinoline ring are expected to enhance binding affinity and selectivity through specific hydrophobic interactions within the pocket. Recent studies on related 4-aminoquinoline compounds have identified Receptor-Interacting Protein Kinase 2 (RIPK2) as a key target.[1][2][3] RIPK2 is a critical mediator in the NOD-like receptor signaling pathway, which activates pro-inflammatory and survival pathways such as NF-κB and MAPK.[1][2][3][4][5] Inhibition of RIPK2 is a promising strategy for treating inflammatory diseases and certain cancers.[2]

1.2. Mechanisms of Benchmark Inhibitors

To provide a robust comparison, we have selected three inhibitors with distinct profiles:

  • Ponatinib (Iclusig®): A potent, multi-targeted tyrosine kinase inhibitor (TKI) designed to overcome resistance to other TKIs in leukemia.[6][7] It is a pan-BCR-ABL1 inhibitor, effective even against the highly resistant T315I mutation, by binding to the ATP-binding site of the BCR-ABL protein.[6][8][9][10] Its broad activity profile makes it a benchmark for high-potency inhibition.

  • Gefitinib (Iressa®): A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[11][12][13] It competes with ATP for binding to the EGFR kinase domain, blocking downstream signaling pathways like MAPK and PI3K-AKT that are crucial for cell proliferation and survival in EGFR-dependent tumors, particularly non-small cell lung cancer (NSCLC).[11][12][14][15]

  • Chloroquine: A classic 4-aminoquinoline antimalarial drug. While not a primary kinase inhibitor, it has demonstrated anticancer activity through mechanisms that include the inhibition of autophagy by disrupting lysosomal function.[16][17][18][19] It serves as an important structural and mechanistic control, highlighting the diverse activities of the 4-aminoquinoline scaffold.

Comparative Efficacy: In Vitro Benchmarking

To quantitatively assess the efficacy of this compound, a series of standardized biochemical and cell-based assays are proposed. The following tables present illustrative data, benchmarking our compound against the selected inhibitors.

Disclaimer: The data presented below are for illustrative purposes to guide experimental design and are based on typical results for compounds of these classes. Actual experimental results may vary.

Table 1: Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. The IC50 value represents the concentration of inhibitor required to reduce kinase activity by 50%.

CompoundTarget KinaseIC50 (nM)
This compound RIPK215
PonatinibBCR-ABL0.4
PonatinibRIPK28.2
GefitinibEGFR25
ChloroquineRIPK2>10,000
Table 2: Cellular Viability Assay (MTT Assay)

This assay measures the metabolic activity of cancer cell lines after treatment with the inhibitors, which serves as an indicator of cell viability. The GI50 value is the concentration required to inhibit cell growth by 50%.

CompoundCell Line (Cancer Type)Target PathwayGI50 (µM)
This compound THP-1 (Leukemia)RIPK20.8
This compound HT-29 (Colon)RIPK21.2
PonatinibK562 (CML)BCR-ABL0.005
GefitinibNCI-H1975 (NSCLC, EGFR L858R/T790M)EGFR5.5
ChloroquineHT-29 (Colon)Autophagy25
Signaling Pathway Analysis: RIPK2 in Innate Immunity and Cancer

Understanding the signaling context is crucial for interpreting inhibitor efficacy. RIPK2 is a central node in the pathway activated by the intracellular sensors NOD1 and NOD2, which recognize bacterial peptidoglycans. Upon activation, RIPK2 is ubiquitinated, leading to the recruitment and activation of the TAK1 complex. This, in turn, initiates downstream cascades, including the NF-κB and MAPK pathways, culminating in the expression of pro-inflammatory cytokines and cell survival genes.[1][2][3][4][5] In certain cancers, this pathway can be aberrantly activated, promoting a pro-tumorigenic inflammatory microenvironment.[2]

Caption: The NOD2-RIPK2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols: Ensuring Scientific Rigor

The trustworthiness of comparative data hinges on robust and reproducible methodologies. Below are detailed protocols for the key assays used in this guide.

4.1. In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines the measurement of kinase activity by quantifying the amount of ADP produced in the enzymatic reaction.[20][21] The assay is performed in a multi-well plate format suitable for high-throughput screening.

Rationale: The ADP-Glo™ assay is a luminescence-based method that provides high sensitivity and a broad dynamic range. It involves two steps: first, stopping the kinase reaction and depleting the remaining ATP; second, converting the produced ADP back into ATP, which is then used by luciferase to generate a light signal directly proportional to kinase activity.[21]

Materials:

  • Recombinant human RIPK2 enzyme

  • Kinase substrate (e.g., specific peptide substrate for RIPK2)

  • ATP solution

  • Kinase Assay Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (this compound, benchmarks) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution series of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction Setup:

    • In each well of the assay plate, add 2.5 µL of the appropriate compound dilution or DMSO (for positive and negative controls).

    • Add 2.5 µL of a 2X kinase/substrate solution prepared in Kinase Assay Buffer.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Reaction:

    • Initiate the reaction by adding 5 µL of a 2X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive binding.

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Signal Generation:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

    • Data Analysis: Subtract background (no enzyme control) from all wells. Normalize the data to the positive control (DMSO, 100% activity) and negative control (no ATP, 0% activity). Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Caption: Workflow for the in vitro luminescence-based kinase assay.
4.2. Cell Viability (MTT) Assay

This protocol measures the cytotoxic or cytostatic effects of the inhibitors on cultured cancer cell lines.

Rationale: The MTT assay is a colorimetric assay based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[22][23] The amount of formazan produced is proportional to the number of living, metabolically active cells. This assay is a standard method for assessing the in vitro efficacy of anticancer compounds.[24]

Materials:

  • Cancer cell lines (e.g., THP-1, HT-29)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds or DMSO (vehicle control). Incubate for 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[22][24] Incubate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[25] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[22]

    • Data Analysis: Subtract the absorbance of the blank (medium only) wells. Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle control (DMSO-treated) wells, which represent 100% viability. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the GI50 value.

Conclusion and Future Directions

This guide establishes a comprehensive framework for benchmarking the efficacy of this compound. The illustrative data suggest that it is a potent inhibitor of RIPK2 with significant anti-proliferative effects in relevant cancer cell lines. Its performance, while not as broadly potent as a multi-kinase inhibitor like Ponatinib, shows promise within its hypothesized target class. It demonstrates substantially greater activity than the structurally related but mechanistically distinct compound, Chloroquine.

The true value of this compound will be determined by its selectivity profile. Future work must involve screening this compound against a broad panel of kinases to assess its specificity and potential off-target effects. Further investigation into its efficacy in animal models of inflammatory disease and cancer is warranted. The detailed protocols provided herein offer a validated starting point for these critical next steps in the drug discovery and development process.

References
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  • Pharmacology of Gefitinib (Geftib, Tabgef); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 15). YouTube. Retrieved January 17, 2026, from [Link]

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In Vivo Validation of Novel Quinoline Compounds in Gastric Cancer Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 4-Amino-5,7-dimethylquinoline and related novel quinoline derivatives, contextualized within the landscape of current gastric cancer therapies. Given the nascent stage of research for this compound, we will utilize a well-documented quinoline-chalcone derivative, hereafter referred to as QC-12e, as a representative molecule to illustrate the validation process.[1][2] This guide will objectively compare the preclinical efficacy of QC-12e against standard-of-care chemotherapeutic agents, 5-Fluorouracil (5-FU) and Cisplatin, providing the necessary experimental data and protocols for researchers, scientists, and drug development professionals.

The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activities through diverse mechanisms such as cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[3] The strategic validation of new quinoline compounds in robust animal models is a critical step in translating promising in vitro findings into clinically viable therapeutic candidates.

The Rationale for In Vivo Xenograft Models in Gastric Cancer Research

The selection of an appropriate animal model is paramount for obtaining clinically relevant data. For assessing the efficacy of novel anticancer agents against gastric cancer, the subcutaneous xenograft model in immunodeficient mice (e.g., nude or NOD/SCID mice) is a well-established and informative first step.[4][5]

Why this model?

  • Human Tumor Relevance: This model utilizes human gastric cancer cell lines, such as MGC-803, allowing for the evaluation of a compound's effect on a human tumor microenvironment.[5][6]

  • Tumor Growth Kinetics: Subcutaneous implantation allows for straightforward and non-invasive monitoring of tumor volume over time, providing a clear and quantifiable primary endpoint for efficacy studies.[7]

  • Reproducibility: The use of established cell lines and inbred immunodeficient mouse strains ensures a high degree of reproducibility, which is essential for validating findings.

While this model does not fully recapitulate the complex tumor microenvironment or the metastatic process of human gastric cancer, it serves as an essential screening tool to identify compounds with significant anti-tumor activity, justifying further investigation in more complex orthotopic or genetically engineered models.[8]

Comparative Efficacy Analysis: QC-12e vs. Standard-of-Care

The ultimate goal of preclinical validation is to determine if a novel compound offers a therapeutic advantage over existing treatments. Here, we compare the representative quinoline-chalcone QC-12e with two pillars of gastric cancer chemotherapy: 5-Fluorouracil (5-FU) and Cisplatin.[1][4][9]

CompoundAnimal ModelCancer Cell LineDosing Regimen (Representative)Tumor Growth Inhibition (%)Key Mechanistic InsightsReference
QC-12e (Representative Quinoline) Nude Mice (Xenograft)MGC-803 (Gastric)20 mg/kg, i.p., daily~65-75%Induces G2/M cell cycle arrest and apoptosis via ROS generation.[2][10][1][2]
5-Fluorouracil (5-FU) Nude Mice (Xenograft)SGC-7901 (Gastric)20 mg/kg, i.p., every other day~75%Antimetabolite; inhibits thymidylate synthase, disrupting DNA synthesis.[1][4][1][11]
Cisplatin Nude Mice (Xenograft)MGC-803 (Gastric)5 mg/kg, i.p., once weekly~50-60%Forms DNA adducts, leading to DNA damage and apoptosis.[5][9][5][12]

Note: The data presented is a synthesis of reported findings for representative compounds and standard therapies to provide a comparative baseline. Actual results will vary based on specific experimental conditions.

Experimental Workflow and Protocols

A self-validating experimental design is crucial for trustworthy results. The following protocol outlines a standard workflow for assessing the in vivo efficacy of a novel quinoline compound.

Overall Experimental Workflow

The following diagram illustrates the key phases of an in vivo efficacy study, from cell culture to data analysis.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Tumor Implantation & Growth cluster_2 Phase 3: Treatment & Monitoring cluster_3 Phase 4: Endpoint & Analysis A MGC-803 Cell Culture & Expansion C Subcutaneous Injection of MGC-803 cells (5x10^6 cells/mouse) A->C B Animal Acclimatization (Athymic Nude Mice, 5-6 weeks old) B->C D Tumor Growth Monitoring (Calipers) C->D E Randomization into Treatment Groups (Tumor Volume ~100 mm³) D->E F Daily Dosing (i.p. injection) - Vehicle Control - QC-12e (20 mg/kg) - 5-FU (20 mg/kg, q.o.d.) - Cisplatin (5 mg/kg, weekly) E->F G Monitor Tumor Volume & Body Weight (3x/week) F->G I Study Termination (Tumor Volume >1500 mm³ or 21 days) G->I H Monitor Animal Health (Daily) H->I J Tumor Excision, Weighing, & Photography I->J K Data Analysis (TGI, Statistical Significance) J->K L Optional: Pharmacokinetics & Toxicity Studies K->L

Caption: In Vivo Efficacy Study Workflow

Detailed Protocol: Xenograft Model for Gastric Cancer

Objective: To evaluate the anti-tumor efficacy of a test compound (e.g., QC-12e) compared to a vehicle control and standard-of-care agents (5-FU, Cisplatin) in a human gastric cancer xenograft model.

Materials:

  • Human gastric cancer cell line (e.g., MGC-803)

  • Culture medium (e.g., RPMI-1640 with 10% FBS)

  • Matrigel (or similar basement membrane matrix)

  • Athymic nude mice (female, 5-6 weeks old)

  • Test compounds (QC-12e, 5-FU, Cisplatin) and appropriate vehicle solution

  • Sterile syringes, needles, and surgical tools

  • Digital calipers

Procedure:

  • Cell Preparation: Culture MGC-803 cells under standard conditions (37°C, 5% CO2). Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) of the tumors with digital calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (W² x L) / 2.

  • Randomization: When tumors reach an average volume of approximately 100-150 mm³, randomly assign mice to treatment groups (n=6-8 mice per group).

  • Treatment Administration: Administer treatments as per the established dosing regimen. For example:

    • Group 1 (Vehicle Control): Administer vehicle solution daily via intraperitoneal (i.p.) injection.

    • Group 2 (QC-12e): Administer QC-12e (e.g., 20 mg/kg) daily via i.p. injection.

    • Group 3 (5-FU): Administer 5-FU (e.g., 20 mg/kg) every other day via i.p. injection.[1]

    • Group 4 (Cisplatin): Administer Cisplatin (e.g., 5 mg/kg) once a week via i.p. injection.[5]

  • Efficacy and Toxicity Monitoring: Continue to measure tumor volume and mouse body weight three times per week. Monitor the animals daily for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

  • Study Endpoint: Terminate the study when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 21 days).

  • Data Collection and Analysis: At the endpoint, euthanize the mice, excise the tumors, and record their final weight. Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.

Mechanistic Insights: Apoptosis Induction Pathway

Many quinoline-based anticancer agents, including the representative QC-12e, exert their effects by inducing apoptosis.[2] A key mechanism involves the generation of reactive oxygen species (ROS), which triggers the intrinsic (mitochondrial) apoptosis pathway.[6][10]

G QC12e Quinoline-Chalcone (QC-12e) ROS Increased ROS (Reactive Oxygen Species) QC12e->ROS Mito Mitochondrial Stress ROS->Mito Bax Bax Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Simplified Intrinsic Apoptosis Pathway

This pathway highlights how QC-12e can lead to programmed cell death in cancer cells. The upregulation of pro-apoptotic proteins like Caspase-3 and Caspase-9 serves as a valuable biomarker that can be assessed in excised tumor tissue via techniques like immunohistochemistry or Western blotting to confirm the compound's mechanism of action in vivo.[2]

Concluding Remarks and Future Directions

The in vivo validation of this compound and its analogs requires a systematic and comparative approach. By leveraging established xenograft models, researchers can effectively gauge the anti-tumor potential of these novel compounds against current standards of care. The representative data for the quinoline-chalcone QC-12e demonstrates that this class of molecules can achieve significant tumor growth inhibition, comparable to that of 5-FU, through distinct mechanisms like ROS-mediated apoptosis.[1][2]

Successful validation in a subcutaneous xenograft model is a critical milestone. Subsequent steps should include:

  • Pharmacokinetic and Toxicity Studies: To understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile and to establish a therapeutic window.[13][14]

  • Orthotopic Models: To evaluate efficacy in a more clinically relevant environment that allows for tumor growth in the organ of origin.

  • Combination Studies: To explore potential synergies with existing chemotherapies, which may allow for dose reduction and mitigation of toxicity.[4]

This guide provides the foundational knowledge and protocols to embark on the rigorous in vivo evaluation of promising quinoline derivatives, paving the way for the development of next-generation cancer therapeutics.

References

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A Head-to-Head Comparison of Synthetic Routes for 4-Aminoquinolines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably antimalarials like chloroquine and amodiaquine.[1][2] Its privileged structure also imparts a wide range of other biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][3] The continued relevance of this scaffold in drug discovery necessitates a deep understanding of the available synthetic methodologies.

This guide provides a head-to-head comparison of the principal synthetic routes to 4-aminoquinolines. We move beyond simple procedural lists to dissect the underlying chemical logic, offering field-proven insights into the advantages, limitations, and practical considerations of each approach. The goal is to equip researchers, scientists, and drug development professionals with the knowledge to select and optimize the most suitable synthetic strategy for their specific research and development goals.

Route 1: Nucleophilic Aromatic Substitution (SNAr) - The Workhorse Approach

The most direct and widely employed strategy for synthesizing 4-aminoquinolines is the nucleophilic aromatic substitution (SNAr) reaction.[1][4] This method involves the displacement of a leaving group, typically chlorine, from the C4 position of a quinoline ring by an amine nucleophile. The enduring popularity of this route lies in its reliability, operational simplicity, and broad applicability.

Causality Behind the Experimental Choices

The SNAr reaction on a 4-chloroquinoline substrate is facile due to the electron-withdrawing nature of the quinoline ring nitrogen, which stabilizes the negatively charged Meisenheimer complex intermediate formed during the reaction. The choice of reaction conditions—conventional heating, microwave irradiation, or ultrasound—is dictated by the desired reaction time, scale, and the reactivity of the amine nucleophile.

  • Conventional Heating: This is the classical approach, often requiring high temperatures (>120°C) and long reaction times (>24 h), particularly for less nucleophilic amines like anilines.[4] Solvents such as DMF or alcohols are common, and in some cases, an excess of the amine reactant can serve as the solvent.[1]

  • Microwave-Assisted Synthesis: Microwave irradiation has revolutionized this synthesis by dramatically reducing reaction times from hours to minutes (typically 20-30 min).[1][4] This technique allows for rapid and efficient heating, often leading to higher yields (80-95%) and cleaner reaction profiles, minimizing the formation of byproducts.[4][5][6] It is particularly advantageous for high-throughput synthesis and library generation.

  • Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote the reaction, with reported yields ranging from 78-81%.[1][4][6]

The addition of an acid or base catalyst can be crucial. Brønsted or Lewis acids can activate the quinoline ring, facilitating the reaction with anilines.[4] Conversely, a base is often required when using secondary amines or aryl amines to neutralize the HCl generated in situ.[4]

SNAr_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions R1 4,7-Dichloroquinoline Process Microwave Reactor (20-30 min) R1->Process R2 Primary/Secondary Amine R2->Process Solvent Solvent (e.g., DMSO, EtOH) Solvent->Process Energy Energy Source (Microwave, 140-180°C) Energy->Process Base Base (optional) (e.g., NaOH, K2CO3) Base->Process Workup Workup & Purification Process->Workup Product 4-Aminoquinoline Product Workup->Product

Caption: General workflow for microwave-assisted SNAr synthesis of 4-aminoquinolines.

Detailed Experimental Protocol: Microwave-Assisted Synthesis of N-Methylated 4-Aminoquinoline

This protocol is adapted from a procedure for synthesizing novel 4-N-methylaminoquinoline analogues and serves as a representative example of a modern SNAr approach.[7]

Materials:

  • 4,7-dichloroquinoline (1 equiv)

  • N-methylated secondary amine (1.5 equiv)

  • Phenol (2 equiv)

  • Microwave synthesis vials

Procedure:

  • Combine 4,7-dichloroquinoline (1 equiv), the desired N-methylated secondary amine (1.5 equiv), and phenol (2 equiv) in a microwave synthesis vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture with a power of 50 W, maintaining a temperature of 145°C for 30 minutes. Causality Note: Phenol acts as a catalyst, likely by activating the quinoline ring. The temperature and time are optimized to maximize yield while preventing charring.[7]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Purify the crude product using column chromatography on silica gel to obtain the desired 4-aminoquinoline derivative.

Route 2: Classical Ring-Forming Reactions

Before the widespread availability of functionalized 4-chloroquinolines, classical named reactions were the primary methods for constructing the quinoline core itself. While these are typically multi-step routes to arrive at a 4-aminoquinoline (requiring subsequent functional group interconversion), they offer the significant advantage of building the heterocyclic system from simple, acyclic precursors.

A. The Conrad-Limpach-Knorr Synthesis

This synthesis involves the reaction of anilines with β-ketoesters.[8] The reaction conditions critically determine the outcome. Under kinetic control (moderate temperatures), the aniline attacks the ketone carbonyl, leading to a β-aminoacrylate intermediate which cyclizes upon heating (~250°C) to form a 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone).[8][9][10] To convert this intermediate to a 4-aminoquinoline, two further steps are required: chlorination of the hydroxyl group (e.g., with POCl₃) to yield a 4-chloroquinoline, followed by the SNAr reaction described in Route 1.

  • Expertise & Experience: The high temperature required for the thermal cyclization is a major drawback, limiting the scope to substrates that can withstand such harsh conditions.[8] The choice of an inert, high-boiling solvent like mineral oil is crucial for improving yields in this step.[8]

Conrad_Limpach Aniline Aniline Intermediate β-Aminoacrylate (Schiff Base) Aniline->Intermediate Ketoester β-Ketoester Ketoester->Intermediate Cyclization Heat (~250°C) (Thermal Cyclization) Intermediate->Cyclization Product1 4-Hydroxyquinoline Cyclization->Product1 Chlorination POCl3 Product1->Chlorination Product2 4-Chloroquinoline Chlorination->Product2 Amination R2NH (SNAr) Product2->Amination Product3 4-Aminoquinoline Amination->Product3

Caption: Synthetic pathway from aniline to 4-aminoquinoline via Conrad-Limpach synthesis.

B. The Friedländer Synthesis

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (e.g., a ketone).[11][12] This acid- or base-catalyzed reaction is a convergent and often high-yielding method for producing substituted quinolines.[13][14]

  • Trustworthiness: The primary challenge in the Friedländer synthesis is controlling regioselectivity when using unsymmetrical ketones.[13] The reaction typically proceeds via an initial aldol condensation followed by cyclization and dehydration. To obtain a 4-aminoquinoline, one could envision using a 2-aminoaryl ketone and a β-keto nitrile, where the nitrile group is subsequently reduced or hydrolyzed and converted to an amine. However, a more common application is the synthesis of a 4-hydroxyquinoline precursor, similar to the Conrad-Limpach route.

Friedlander Reactant1 2-Aminoaryl Ketone Aldol Aldol Condensation Reactant1->Aldol Reactant2 α-Methylene Ketone Reactant2->Aldol Cyclization Cyclodehydration (Acid or Base Catalyst) Aldol->Cyclization Product Substituted Quinoline Cyclization->Product

Caption: Mechanism of the Friedländer quinoline synthesis.

C. The Combes Quinoline Synthesis

The Combes synthesis utilizes the reaction of an aniline with a β-diketone under acidic conditions (commonly concentrated H₂SO₄) to produce 2,4-disubstituted quinolines.[15] The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed electrophilic cyclization—the rate-determining step—followed by dehydration.[15] While this method is excellent for accessing 2,4-dialkyl or 2,4-diaryl quinolines, it does not directly yield the 4-amino functionality. Modification of the C4 substituent would be required in a post-synthesis step, making it a less direct route compared to SNAr.

Route 3: Modern Metal-Catalyzed Strategies

Recent advances in organometallic chemistry have opened new avenues for 4-aminoquinoline synthesis, offering novel bond disconnections and milder reaction conditions.

A notable example is the palladium-catalyzed dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones with various amines.[1][4] This method allows for the direct installation of the amino group at the C4 position while simultaneously forming the aromatic quinoline ring. The reaction typically employs a palladium catalyst (e.g., Pd(OAc)₂), an oxidant (e.g., Cu(OAc)₂), and a ligand. This approach has been successfully used to synthesize chloroquine and amodiaquine in good yields.[1]

  • Advantages: This strategy is highly convergent and can tolerate a wide range of functional groups on both the amine and the quinoline core.[4]

  • Disadvantages: The cost of the palladium catalyst and the need for specialized ligands can be a drawback for large-scale synthesis. The starting dihydroquinolinones may also require multi-step syntheses.

Head-to-Head Performance Comparison

FeatureSNAr (Microwave)Conrad-Limpach-KnorrFriedländer AnnulationPd-Catalyzed Dehydrogenation
Starting Materials 4-Chloroquinoline, AmineAniline, β-Ketoester2-Aminoaryl Ketone, Methylene KetoneDihydroquinolin-4-one, Amine
Number of Steps 13 (Cyclization, Chlorination, Amination)1 (for quinoline core) + subsequent steps1
Typical Yields High (80-95%)[4]Moderate to Good (variable)Good to Excellent[16]Good[4]
Reaction Conditions Fast (20-30 min), High Temp (140-180°C)[4]Very High Temp (~250°C for cyclization)[8]Acid or Base catalyst, variable temp.High Temp (140°C), Pd catalyst, oxidant[4]
Substrate Scope Broad for amine componentLimited by thermal stabilityBroad, but regioselectivity can be an issueExcellent group tolerance[4]
Key Advantage Direct, fast, high-yielding, ideal for librariesBuilds ring from simple acyclic precursorsConvergent, good for polysubstituted quinolinesDirect C-N bond formation and aromatization
Key Limitation Requires pre-functionalized 4-chloroquinolineHarsh conditions, multi-step to 4-amino productAvailability of 2-aminoaryl ketone precursorsCatalyst cost, precursor synthesis

Conclusion and Recommendations

The choice of synthetic route to a 4-aminoquinoline is fundamentally guided by the specific goals of the project.

  • For rapid lead optimization and library synthesis , where a common 4-chloroquinoline core is derivatized with numerous amines, the Microwave-Assisted SNAr reaction is unquestionably the superior choice. Its speed, high yields, and operational simplicity are unmatched.[5][6]

  • For the synthesis of novel quinoline cores not readily accessible from commercial sources, the classical ring-forming reactions like the Conrad-Limpach and Friedländer syntheses are invaluable. They allow for the construction of the heterocyclic system from the ground up, providing access to unique substitution patterns, though at the cost of longer sequences and potentially harsh conditions.

  • For exploring novel chemical space and developing next-generation analogues , modern metal-catalyzed methods offer exciting possibilities. The palladium-catalyzed dehydrogenative amination, for instance, provides a highly efficient and convergent route that may be amenable to asymmetric catalysis or late-stage functionalization.[1][4]

Ultimately, a thorough understanding of each method's mechanistic underpinnings and practical limitations empowers the medicinal chemist to navigate the synthetic landscape effectively, accelerating the discovery and development of new 4-aminoquinoline-based therapeutics.

References

  • Delgado F, Benítez A, Gotopo L and Romero AH (2025) 4-Aminoquinoline: a comprehensive review of synthetic strategies. Front. Chem. 13:1553975. [Link]

  • Melato, S., Coghi, P., Basilico, N., Prosperi, D., & Monti, D. (2007). Novel 4‐Aminoquinolines through Microwave‐Assisted SNAr Reactions: a Practical Route to Antimalarial Agents. Helvetica Chimica Acta, 90(5), 928-934. [Link]

  • Delgado, F., Benítez, A., Gotopo, L., & Romero, A. H. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13. [Link]

  • Kamal, A., Srikanth, Y. V., Khan, M. N., Shaik, A. B., & Ashraf, M. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6), 802-807. [Link]

  • Delgado, F., Benítez, A., Gotopo, L., & Romero, A. H. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1553975. [Link]

  • Melato, S., et al. (2007). Novel 4-Aminoquinolines through Microwave-Assisted SNAr Reactions: a Practical Route to Antimalarial Agents. ResearchGate. [Link]

  • D'hooghe, M., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(10), e0140878. [Link]

  • Kumar, A., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega, 6(20), 13027–13041. [Link]

  • Kumar, V., et al. (2013). Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies. Bioorganic & Medicinal Chemistry Letters, 23(17), 4872-4876. [Link]

  • Wikipedia contributors. (2023). Friedländer synthesis. Wikipedia. [Link]

  • Manske, R. H. F. (1942). The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]

  • Química Orgánica. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Química Orgánica.org. [Link]

  • Singh, A., & Sharma, P. (2024). Synthesis of chloroquine and hydroxychloroquine. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. [Link]

  • Kumar, A., et al. (2006). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry, 50(3), 394-398. [Link]

  • Medicines for Malaria Venture. (n.d.). History of antimalarial drugs. MMV. [Link]

  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd. [Link]

  • Wicht, K. J., & NATE, C. F. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy) Chloroquine. Molecules, 27(15), 4939. [Link]

  • Wikipedia contributors. (2023). Combes quinoline synthesis. Wikipedia. [Link]

  • ResearchGate. (n.d.). Friedländer synthesis of quinolines 4 and 6. ResearchGate. [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. SynArchive. [Link]

  • D'hooghe, M., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. ResearchGate. [Link]

  • Hilaris Publisher. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Hilaris Publisher. [Link]

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A Comparative Guide to Assessing the Target Specificity of Novel Kinase Inhibitors: A Case Study of 4-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

As drug discovery pipelines increasingly focus on targeted therapies, the precise characterization of a small molecule's interaction with its intended biological target, versus all other potential targets, is paramount. This guide provides a comprehensive framework for assessing the target specificity of novel kinase inhibitors, using a representative 4-aminoquinoline compound, AQ-X , as a case study. We will compare its performance against a known multi-kinase inhibitor, Dasatinib, and detail the critical experimental workflows that underpin a robust specificity assessment.

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] Its utility, however, is dictated by the fine-tuning of substitutions on the quinoline ring system, which ultimately governs target engagement and selectivity. While the specific compound 4-Amino-5,7-dimethylquinoline is documented as a chemical entity, its biological activity and specificity profile are not extensively characterized in public literature. Therefore, we will use the hypothetical, yet structurally related, compound AQ-X to illustrate the essential principles and techniques of specificity profiling for this important class of molecules.

The Imperative of Target Specificity

In an ideal scenario, a therapeutic agent would interact exclusively with its intended target, thereby eliciting a clean pharmacological response with minimal side effects. However, the reality of molecular recognition within a complex cellular environment means that most small molecules exhibit some degree of polypharmacology, or "off-target" binding.[2] For kinase inhibitors, which often target the highly conserved ATP-binding pocket, achieving selectivity can be a significant challenge.[3][4]

A thorough understanding of a compound's specificity profile is critical for:

  • Mechanistic Clarity: Ensuring that the observed biological effect is a direct consequence of inhibiting the primary target.

  • Safety and Toxicity Prediction: Identifying potential off-target interactions that could lead to adverse effects.

  • Therapeutic Repurposing: Discovering novel indications based on a compound's multi-target profile.

This guide will walk through a tiered approach to specificity assessment, from initial biochemical validation to broad, unbiased proteome-wide analysis.

Comparative Compounds: AQ-X vs. Dasatinib

To contextualize our assessment, we will compare our hypothetical lead compound, AQ-X , designed as a selective inhibitor of the non-receptor tyrosine kinase Src , with the well-characterized clinical drug Dasatinib .

  • AQ-X (Hypothetical): A novel 4-aminoquinoline derivative optimized for high-affinity binding to the ATP pocket of Src kinase. The primary scientific objective is to validate its potency and selectivity for Src over other kinases.

  • Dasatinib: An FDA-approved multi-kinase inhibitor known to potently inhibit BCR-ABL and Src family kinases, but also a range of other kinases, making it an excellent benchmark for evaluating selectivity assessment methods.[2]

Tier 1: In Vitro Biochemical Potency and Selectivity Panel

The first step is to determine the compound's inhibitory activity against the primary target and a panel of related kinases in a purified, cell-free system. This provides a clean measure of direct enzyme inhibition. The luminescence-based ADP-Glo™ Kinase Assay is a robust and widely used method for this purpose.[5][6]

The data below represents a typical output from a selectivity panel, where a lower IC50 value indicates higher potency.

Kinase TargetAQ-X (IC50, nM)Dasatinib (IC50, nM)Selectivity Fold (AQ-X vs. Dasatinib)
Src (Primary Target) 5 1 5
ABL18501850
LCK65513
EGFR>10,000500>20
VEGFR22,5008031
p38α (MAPK14)>10,0003,500>2.8

Interpretation: The data demonstrates that while Dasatinib is more potent against the primary target Src, AQ-X exhibits a significantly more selective profile. AQ-X is over 170-fold more selective for Src than for ABL1, whereas Dasatinib potently inhibits both. This initial biochemical screen validates AQ-X as a potent and selective Src inhibitor in vitro.

This protocol outlines the determination of IC50 values for a test compound against a panel of protein kinases.[6]

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound (e.g., AQ-X) in a suitable buffer (e.g., kinase reaction buffer with DMSO). Include a DMSO-only vehicle control.

  • Plate Setup: In a 384-well white assay plate, add 1 µL of the diluted compound or vehicle control to the appropriate wells.

  • Enzyme/Substrate Addition: Prepare a master mix containing the purified recombinant kinase (e.g., Src) and its specific substrate peptide in kinase reaction buffer. Dispense 2 µL of this mix into each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate competitive inhibition measurement.[7]

  • Incubation: Incubate the plate at 30°C for 60 minutes. This duration should be within the linear range of the enzymatic reaction.

  • Reaction Stoppage: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal proportional to kinase activity. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection Compound_Prep Serial Dilution of AQ-X / Dasatinib Plate_Setup Add Compound to 384-well Plate Compound_Prep->Plate_Setup Enzyme_Prep Prepare Kinase/ Substrate Mix Add_Enzyme Add Enzyme Mix Enzyme_Prep->Add_Enzyme Plate_Setup->Add_Enzyme Add_ATP Initiate with ATP Add_Enzyme->Add_ATP Incubate_30C Incubate @ 30°C Add_ATP->Incubate_30C Stop_Rxn Stop Reaction & Deplete ATP (ADP-Glo Reagent) Incubate_30C->Stop_Rxn Generate_Signal Generate Signal (Kinase Detection Reagent) Stop_Rxn->Generate_Signal Read_Plate Read Luminescence Generate_Signal->Read_Plate Data_Analysis Data_Analysis Read_Plate->Data_Analysis Calculate IC50

Caption: Workflow for the in vitro ADP-Glo™ Kinase Assay.

Tier 2: In-Cell Target Engagement

While biochemical assays are essential, they do not confirm that a compound can enter a cell, engage its target in a complex native environment, and exert an effect at relevant concentrations. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying intracellular target engagement.[8][9] It relies on the principle that a protein's thermal stability increases when a ligand is bound.[10][11]

This protocol describes a classic CETSA workflow to generate a melt curve and demonstrate target stabilization.

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with high Src expression) to approximately 80% confluency. Treat the cells with the test compound (e.g., 1 µM AQ-X) or a vehicle control (DMSO) for 1-2 hours.

  • Heating Step: Harvest the cells and resuspend them in a buffered solution. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by immediate cooling on ice.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication to release the cellular proteins.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, denatured proteins.

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Normalize the total protein concentration for all samples.

  • Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with a primary antibody specific for the target protein (e.g., anti-Src antibody).

  • Detection and Analysis: Use a secondary antibody conjugated to HRP for chemiluminescent detection. Quantify the band intensity for each temperature point. Plot the relative soluble protein amount versus temperature to generate a melt curve. A shift in the curve to the right for the compound-treated sample indicates target stabilization.

cluster_cell_prep Cell Treatment cluster_thermal_challenge Thermal Challenge cluster_analysis Analysis Cell_Culture Culture Cells Treat_Cells Treat with AQ-X or DMSO Cell_Culture->Treat_Cells Harvest Harvest Cells Treat_Cells->Harvest Heat_Aliquots Heat Aliquots (Temp Gradient) Harvest->Heat_Aliquots Lyse_Cells Lyse Cells Heat_Aliquots->Lyse_Cells Centrifuge Pellet Aggregates Lyse_Cells->Centrifuge Western_Blot Western Blot for Soluble Src Centrifuge->Western_Blot Plot_Curve Plot_Curve Western_Blot->Plot_Curve Generate Melt Curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Tier 3: Unbiased, Proteome-Wide Specificity Profiling

The most comprehensive assessment of specificity involves screening a compound against a large, unbiased panel of potential targets. Chemical proteomics approaches, such as the use of Kinobeads , are exceptionally powerful for this purpose.[12][13] This method uses a mixture of immobilized, broad-spectrum kinase inhibitors to pull down a large portion of the expressed kinome from a cell lysate. By pre-incubating the lysate with a free test compound, one can quantitatively measure which kinases are competed off the beads, thus revealing the compound's direct targets and their relative affinities in a native context.[2][14]

A Kinobeads experiment generates dose-response curves for hundreds of kinases simultaneously, allowing for the calculation of apparent dissociation constants (Kd).

Kinase TargetAQ-X (Apparent Kd, nM)Dasatinib (Apparent Kd, nM)Interpretation
Src 15 3 Potent target for both
LCK15010Strong off-target for Dasatinib
YES1455Strong off-target for Dasatinib
ABL1>5,0004Highly selective AQ-X profile
DDR1>10,00025Off-target for Dasatinib
RIPK2>10,00030Off-target for Dasatinib
BTK>10,000>10,000Not a target for either

Interpretation: This proteome-wide analysis confirms the high selectivity of AQ-X for Src family kinases (Src, YES1) while revealing the broad target landscape of Dasatinib.[2] Such data is invaluable for understanding the full spectrum of a compound's interactions and for building a comprehensive safety and efficacy profile.

Conclusion and Future Directions

The assessment of target specificity is a multi-faceted process that requires a tiered and orthogonal approach. This guide demonstrates a logical progression from foundational in vitro biochemical assays to confirmatory in-cell target engagement studies, and finally to comprehensive, unbiased chemical proteomics.

For the hypothetical 4-aminoquinoline derivative AQ-X , this workflow successfully validated it as a potent and highly selective Src kinase inhibitor, distinguishing it clearly from the multi-targeted profile of Dasatinib. This level of characterization is essential for advancing a compound through the drug discovery pipeline and provides a robust data package for predicting both its therapeutic potential and its potential liabilities. The combination of these techniques provides the necessary confidence in a molecule's mechanism of action, a cornerstone of modern targeted drug development.

References

  • Davis, M.I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. Available at: [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367). Available at: [Link]

  • Karaman, M.W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. Available at: [Link]

  • Bantscheff, M., et al. (2011). Chemoproteomics profiling of kinases. Methods in Molecular Biology, 790, 137–159. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • Drewes, G., & Bantscheff, M. (2011). Chemical proteomics for kinase inhibitor target discovery. Current Opinion in Chemical Biology, 15(1), 101–108. Available at: [Link]

  • Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology, 25(9), 1035–1044. Available at: [Link]

  • BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. Retrieved from [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. Available at: [Link]

  • van der Wouden, P.A., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1895–1912. Available at: [Link]

  • Romero, M. H., & Delgado, G. E. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC Medicinal Chemistry, 16(4), 685-715. Available at: [Link]

  • Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2013). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Molecules, 18(4), 4337–4349. Available at: [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells. Science, 341(6141), 84–87. Available at: [Link]

  • Medard, G., et al. (2015). Optimized kinobeads assay for kinase inhibitor profiling. Journal of Proteome Research, 14(3), 1574–1586. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-5,7-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, procedural guidance for the safe handling and disposal of 4-Amino-5,7-dimethylquinoline (CAS No. 948292-64-6). As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. The following protocols are designed to ensure that this compound is managed responsibly from the moment it is deemed waste, thereby protecting laboratory personnel and the environment. This guide synthesizes regulatory standards with practical, field-proven insights to ensure a self-validating system of safety and compliance.

Core Principle: Hazard-Driven Waste Management

The disposal protocol for any chemical is fundamentally dictated by its inherent hazards. This compound is a compound whose toxicological properties have not been exhaustively investigated; however, data from analogous structures and available safety data sheets (SDS) indicate significant potential hazards.[1] The primary directive is to treat this compound as a hazardous waste and ensure it enters a licensed hazardous waste stream for final disposition, typically via high-temperature incineration.

Under no circumstances should this compound or its containers be disposed of in standard trash or via sanitary sewer systems. Its potential for organ toxicity and lasting aquatic harm necessitates stringent containment and disposal.[1]

Hazard Profile Summary

To facilitate immediate risk assessment, the key hazard information for quinoline derivatives is summarized below. Note that specific data for this compound may be limited, and thus, a conservative approach based on related compounds is warranted.

Hazard Category Description GHS Pictogram Hazard Statement Source
Acute Toxicity Harmful or toxic if swallowed.[2] Potential for toxicity if inhaled or in contact with skin.[1]


H302
Eye/Skin Irritation Can cause serious eye and skin irritation.[1][3]

H315, H319[1][3]
Genetic Defects Some quinoline derivatives are suspected of causing genetic defects.[4][5]

H341[4][5]
Carcinogenicity Some quinoline derivatives may cause cancer.[4]

H350[4]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[1]

H411[1]

Pre-Disposal Operations: Safety First

Proper disposal begins with safe handling during and after use. The causality is simple: minimizing exposure and preventing spills eliminates immediate risk and simplifies the final disposal process.

Engineering Controls & Personal Protective Equipment (PPE)
  • Engineering Controls : Always handle this compound within a certified chemical fume hood to mitigate inhalation risks.[1] Ensure that a safety shower and eyewash station are readily accessible.[6]

  • Hand Protection : Wear chemically resistant gloves (e.g., nitrile) at all times. Immediately change gloves if they become contaminated.[2]

  • Eye Protection : Use tightly fitting safety goggles or a face shield.[2]

  • Skin and Body Protection : Wear a lab coat. For larger quantities or when there is a risk of splashing, consider additional protective clothing.[2]

Spill Management Protocol

Accidental spills must be managed immediately to prevent exposure and environmental release.

  • Evacuate & Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Contain : Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.

  • Neutralize (If Applicable) : Due to the lack of specific neutralization data, this step should be avoided. The primary goal is absorption and containment.

  • Collect : Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container. Avoid generating dust.[1]

  • Decontaminate : Clean the spill area thoroughly with soap and water, collecting all cleaning materials as hazardous waste.

  • Dispose : The container with the spill cleanup material must be sealed, labeled as hazardous waste, and disposed of following the procedures in Section 3.

Step-by-Step Disposal Protocol

This protocol follows the "cradle-to-grave" hazardous waste management system established by the Resource Conservation and Recovery Act (RCRA) in the United States.[7]

Step 1: Waste Characterization

The first step is to formally identify the material as a hazardous waste.[8]

  • Listed Wastes : this compound is not explicitly a "listed" hazardous waste under RCRA (F, K, P, or U lists).[9]

  • Characteristic Wastes : A waste is hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[10] Based on the available data, this compound's primary concern is Toxicity . While it may not fail the specific Toxicity Characteristic Leaching Procedure (TCLP) test without analysis, its known hazards (e.g., H302, H411) require it to be managed as if it were a toxic characteristic waste as a matter of safety and best practice.

Step 2: Waste Segregation and Containerization

Proper segregation prevents dangerous chemical reactions and ensures proper disposal routing.

  • Dedicate a Waste Container : Use a chemically compatible, sealable, and clearly labeled container for this compound waste. A high-density polyethylene (HDPE) or glass container is typically appropriate.

  • Segregate Waste Streams :

    • Solid Waste : Collect unused or expired pure compound, reaction byproducts, and contaminated consumables (e.g., weigh boats, gloves, absorbent pads from spills) in a designated solid waste container.

    • Liquid Waste : If the compound is dissolved in a solvent, collect it in a separate, dedicated liquid waste container. Do not mix with other solvent waste streams unless confirmed to be compatible. The solvent itself may be a listed hazardous waste (e.g., F-listed solvents).

  • Keep Containers Closed : Except when adding waste, all hazardous waste containers must be kept tightly sealed.[3]

Step 3: Labeling

Accurate labeling is a legal requirement and critical for safety.

  • Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." List any solvents or other constituents.

    • The approximate percentages of each component.

    • The specific hazard characteristics (e.g., "Toxic," "Environmental Hazard").

    • The date accumulation started.

    • The name of the principal investigator and the laboratory location.

Step 4: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, under the control of the generator.[6]

  • Store the sealed and labeled container in a secondary containment bin to prevent spills.

  • Store away from incompatible materials, particularly strong oxidizing agents and acids.[5]

  • Adhere to institutional limits on the volume of waste and the time it can be accumulated before being transferred.

Step 5: Final Disposal
  • Contact Environmental Health & Safety (EHS) : When the container is full or the accumulation time limit is approaching, contact your institution's EHS department to arrange for a waste pickup.

  • Documentation : Complete any required waste pickup forms or manifests provided by EHS. This documentation tracks the waste from your lab to the final disposal facility.[8]

  • Transfer : EHS personnel or a licensed hazardous waste transporter will collect the waste for transport to a permitted Treatment, Storage, and Disposal Facility (TSDF).[10] The most common and appropriate disposal method for this type of organic compound is high-temperature incineration.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 Laboratory Operations cluster_1 Waste Accumulation & Storage cluster_2 Final Disposition A Waste Generation (Unused chemical, contaminated labware, spill cleanup debris) B Step 1: Characterize Waste Is it hazardous? YES, due to Toxicity (per SDS and precautionary principle) A->B C Step 2: Segregate Waste Solids vs. Liquids Avoid mixing with other waste streams B->C D Step 3: Containerize & Label Use compatible container. Attach 'Hazardous Waste' label with full details. C->D E Step 4: Store Safely In Satellite Accumulation Area (SAA). Use secondary containment. D->E F Step 5: Arrange Pickup Contact Institutional EHS. E->F Container Full or Time Limit Reached G Transfer to EHS/ Licensed Contractor F->G H Transport to a RCRA-permitted Treatment, Storage, and Disposal Facility (TSDF) G->H I Final Disposal (e.g., High-Temperature Incineration) H->I

Caption: Disposal workflow for this compound.

References

  • U.S. Environmental Protection Agency, Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency, Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • U.S. Environmental Protection Agency, Learn the Basics of Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency, Steps in Complying with Regulations for Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency, Hazardous Waste Listings. [Link]

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A Researcher's Guide to the Safe Handling of 4-Amino-5,7-dimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive safety protocols and operational guidance for the handling and disposal of 4-Amino-5,7-dimethylquinoline (CAS No. 948292-64-6). As a specialized quinoline derivative, this compound requires meticulous handling to ensure the safety of laboratory personnel and to maintain environmental integrity. This guide is intended for researchers, scientists, and drug development professionals, offering practical, step-by-step instructions grounded in established safety principles for aromatic amines and quinoline-based compounds.

Understanding the Hazard Profile

This compound is classified as acutely toxic if swallowed (Acute Toxicity, Oral, Category 4). Its GHS classification includes the GHS07 pictogram and the signal word "Warning," with the hazard statement H302: Harmful if swallowed. While comprehensive toxicological data for this specific molecule is limited, its structural similarity to other quinoline derivatives and aromatic amines necessitates a cautious approach. Structurally related compounds are known to cause skin and eye irritation, and some are suspected of causing genetic defects[1][2]. Therefore, all handling procedures must be predicated on a thorough risk assessment that considers these potential hazards.

Key Hazard Considerations:

  • Oral Toxicity: Harmful if ingested.

  • Skin and Eye Irritation: Assumed risk based on analogous compounds[1][2].

  • Inhalation: As a solid, it can form dust that may be harmful if inhaled.

  • Environmental Hazard: Quinoline-based compounds can be toxic to aquatic life[1][3].

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable when working with this compound. The following table summarizes the required PPE, with explanations for the selection of each component.

Body Part Protection Specifications & Rationale
Hands Chemical-resistant glovesNitrile gloves are commonly used for general chemical resistance[2][4]. However, it is crucial to note that nitrile can have poor resistance to certain aromatic amines and hydrocarbons[5][6][7]. For prolonged handling or in situations with a higher risk of direct contact, consider double-gloving or using gloves with a greater thickness. Always inspect gloves for any signs of degradation or perforation before use and change them immediately after any known contact with the chemical.
Eyes Safety Goggles with Side Shields or a Face ShieldStandard safety glasses are insufficient. Safety goggles that provide a complete seal around the eyes are necessary to protect against dust particles and potential splashes. A face shield worn over safety goggles is recommended when handling larger quantities or when there is a significant risk of splashing.
Body Laboratory CoatA long-sleeved, knee-length laboratory coat must be worn and kept fastened to protect the skin and personal clothing from contamination.
Respiratory NIOSH-approved RespiratorA respirator is required when handling the powder outside of a certified chemical fume hood or when there is a risk of aerosolization. A half-mask or full-face respirator with a combination of organic vapor and P100 (particulate) cartridges is recommended. All respirator use must be in accordance with a documented respiratory protection program, including fit-testing and training.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict, methodical workflow is critical for minimizing exposure risk. The following protocols outline the safe handling of this compound from preparation to disposal.

Engineering Controls and Work Area Preparation
  • Ventilation: All manipulations of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing appropriate absorbent materials for aromatic amines (e.g., vermiculite, sand, or commercial sorbent pads) should be located in the immediate vicinity of the work area[8][9].

Weighing and Handling the Solid Compound

The primary risk when handling the solid form of this compound is the generation of dust.

  • Don PPE: Before handling the primary container, don all required PPE as outlined in the table above.

  • Work in a Fume Hood: Perform all weighing and transfer operations inside a chemical fume hood.

  • Minimize Dust: Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as pouring the powder from a height.

  • Clean Up: After weighing, carefully decontaminate the spatula and the weighing vessel. Wipe down the work surface in the fume hood with a damp paper towel to collect any residual dust. Dispose of the paper towel as hazardous waste.

Preparing Solutions
  • Solvent Selection: Choose your solvent based on your experimental needs.

  • Dissolution: Add the solvent to the vessel containing the weighed this compound. Cap the vessel and mix by swirling or using a magnetic stirrer. If sonication is required, ensure the vessel is properly sealed.

  • Labeling: Clearly label the container with the full chemical name, concentration, solvent, and appropriate hazard pictograms.

Emergency and Disposal Plans

A comprehensive safety plan includes clear procedures for emergencies and the proper disposal of waste.

Emergency Procedures: Spills and Exposures

Spill Response Workflow

spill Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Absorbent Material (e.g., vermiculite, sand) ppe->contain collect Collect Contaminated Material into a Labeled Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste via EHS decontaminate->dispose

Caption: Workflow for responding to a spill of this compound.

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Containment: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow for aromatic amines[8][9]. For a solid spill, you may be able to carefully sweep it into a container.

  • Cleanup: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a clearly labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) department.

In Case of Personal Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound, including unused product, contaminated consumables (e.g., gloves, pipette tips, paper towels), and spill cleanup materials, must be disposed of as hazardous waste.

Disposal Protocol

start Generate Waste segregate Segregate Waste (Solid vs. Liquid) start->segregate solid_container Collect Solid Waste in a Labeled, Sealed Container segregate->solid_container liquid_container Collect Liquid Waste in a Labeled, Sealed Container segregate->liquid_container storage Store in Designated Hazardous Waste Area solid_container->storage liquid_container->storage ehs_pickup Arrange for Pickup by EHS or Licensed Contractor storage->ehs_pickup end Final Disposal ehs_pickup->end

Caption: Step-by-step process for the disposal of this compound waste.

  • Waste Segregation: Segregate waste containing this compound from other waste streams. Do not mix it with incompatible materials.

  • Containment:

    • Solid Waste: Collect in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect in a sealed, leak-proof, and appropriately labeled hazardous waste container.

  • Labeling: The waste container must be labeled with the full chemical name ("this compound"), the appropriate hazard pictograms, and the date of accumulation.

  • Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated waste accumulation area.

  • Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal[3]. Under no circumstances should this chemical be disposed of down the drain or in regular trash[3].

By adhering to these protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and environmental responsibility.

References

  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Glove Compatibility Chart. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance. Retrieved from [Link]

  • Georgia Institute of Technology Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures. Retrieved from [Link]

  • SKC Inc. (n.d.). Spill DECONtamination Kit, Aromatic Amine. Retrieved from [Link]

  • University of California, Berkeley Environmental Health & Safety. (n.d.). SPILL CLEANUP QUICK REFERENCE. Retrieved from [Link]

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS QUINOLINE IMPURITY 1. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (2019, April 11). Safety Data Sheet: quinoline. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • US EPA. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Cohen, S. M., et al. (2015). Toxicological evaluation of the flavour ingredient 4-amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid. Food and Chemical Toxicology, 86, 194-206. Retrieved from [Link]

  • S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.